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Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Profiling of 11-O-Formyl Latanoprost

Executive Summary Latanoprost is a highly potent prostaglandin F2α analogue utilized globally for the management of open-angle glaucoma and ocular hypertension. While the active pharmaceutical ingredient (API) is highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Latanoprost is a highly potent prostaglandin F2α analogue utilized globally for the management of open-angle glaucoma and ocular hypertension. While the active pharmaceutical ingredient (API) is highly efficacious, its complex stereochemistry and multiple reactive functional groups make it susceptible to degradation. Among its critical degradation products is 11-O-formyl latanoprost , officially designated in pharmacopeial monographs as Latanoprost EP Impurity B [1][2].

For drug development professionals and analytical scientists, understanding the structural causality, formation mechanisms, and precise quantification of this impurity is paramount. This whitepaper provides an in-depth technical analysis of the chemical structure, molecular weight, and self-validating analytical workflows required to isolate and quantify 11-O-formyl latanoprost without inducing artifactual degradation during analysis.

Chemical Structure and Physicochemical Properties

Latanoprost contains a cyclopentane ring heavily decorated with functional groups, specifically secondary hydroxyls at the C-9 and C-11 positions (prostaglandin numbering), and an additional hydroxyl at the C-15 position on the omega chain.

11-O-formyl latanoprost is formed via the selective esterification of the C-11 secondary hydroxyl group. The addition of a formyl group (-CHO) replaces the hydroxyl proton, resulting in a net addition of carbon monoxide (CO) to the molecular formula. The stereochemical integrity of the parent molecule—specifically the (1R,2R,3R,5S) configuration of the cyclopentane ring—remains intact, but the functionalization at C-11 significantly alters the molecule's polarity and chromatographic retention time.

Quantitative Data Summary

The following table summarizes the physicochemical shift from the parent API to the formylated impurity:

PropertyLatanoprost (API)11-O-Formyl Latanoprost (Impurity B)
IUPAC Nomenclature Propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoatePropan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3-(formyloxy)-5-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Pharmacopeial Status Active Pharmaceutical IngredientEP Impurity B / USP Related Compound
Molecular Formula C₂₆H₄₀O₅C₂₇H₄₀O₆
Molecular Weight 432.60 g/mol 460.61 g/mol
Mass Shift (Δm) Baseline+28.01 Da
Target Modification Site UnmodifiedC-11 Hydroxyl Group

Mechanistic Causality: The Degradation Pathway

The formation of 11-O-formyl latanoprost is driven by acid-catalyzed esterification. In pharmaceutical formulations, latanoprost is subject to degradation influenced by pH, oxidation, and thermal stress[3]. However, formylation specifically requires a formyl donor.

The Causality of Formylation: Formic acid is frequently utilized as an excipient trace component or, more commonly, as a mobile phase modifier in Liquid Chromatography-Mass Spectrometry (LC-MS) to enhance electrospray ionization (ESI) efficiency[4]. If latanoprost is exposed to excessive formic acid under ambient or elevated temperatures, the C-11 hydroxyl group—which is less sterically hindered by the bulky omega chain compared to the C-9 hydroxyl—undergoes rapid esterification.

This presents a critical analytical challenge: the analytical method itself can artificially generate the impurity it is attempting to measure.

Pathway Latanoprost Latanoprost (API) C26H40O5 | MW: 432.60 Esterification Acid-Catalyzed Esterification at C-11 Hydroxyl Latanoprost->Esterification FormicAcid Formic Acid Exposure (Excipients / Mobile Phase) FormicAcid->Esterification ImpurityB 11-O-Formyl Latanoprost C27H40O6 | MW: 460.61 Esterification->ImpurityB Addition of Formyl Group (-CHO)

Diagram 1: Structural Logic & Degradation Pathway of Latanoprost to 11-O-formyl latanoprost.

Self-Validating Analytical Protocol: UPLC-MS/MS Quantification

To prevent artifactual degradation and ensure data integrity, the analytical workflow must be a self-validating system. The following step-by-step methodology details a highly controlled Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol for quantifying 11-O-formyl latanoprost.

Step 1: Matrix Normalization via Internal Standard (IS)
  • Action: Spike the sample with 100 ng/mL of a stable isotope-labeled internal standard, such as Latanoprost-d4. Dilute the sample in 50% methanol.

  • Causality: ESI-MS is highly susceptible to matrix suppression. By using a deuterated internal standard that co-elutes with the target analytes, any drop in ionization efficiency is mirrored by the IS. If the IS signal deviates beyond ±15%, the system automatically invalidates the run, preventing false-negative reporting of impurity levels.

Step 2: pH-Controlled Isocratic Chromatography
  • Action: Inject 20 µL of the prepared sample onto a C18 UPLC column (e.g., 3 µm, 2.0 × 150 mm). Elute isocratically using a mobile phase of 45% aqueous buffer (5 mM ammonium acetate) and 55% organic phase (acetonitrile/water 95:5), strictly limiting formic acid to a trace 0.02% v/v[4].

  • Causality: Standard LC-MS protocols often use 0.1% formic acid. However, at 0.1%, on-column formylation of the API can occur, yielding false positives for Impurity B. Limiting formic acid to 0.02% buffered with ammonium acetate provides enough protons for ionization while thermodynamically suppressing the esterification reaction during the chromatographic run.

Step 3: Electrospray Ionization (ESI)
  • Action: Operate the mass spectrometer in ESI positive ion mode. Set the heated capillary to 175°C to prevent thermal degradation of the fragile cyclopentane ring during desolvation[4].

Step 4: Selected Reaction Monitoring (SRM)
  • Action: Monitor the specific mass-to-charge (m/z) transitions. For 11-O-formyl latanoprost, isolate the precursor ion at m/z 461.3 [M+H]+ (derived from the 460.61 MW) and monitor its specific product ions (e.g., loss of water and formyl fragments) to definitively distinguish it from isomeric impurities.

Workflow SamplePrep Step 1: Sample Prep Spike with Latanoprost-d4 (IS) Chromatography Step 2: UPLC Separation Isocratic Elution (pH Controlled) SamplePrep->Chromatography 20 µL Injection Ionization Step 3: ESI Source Positive Ion Mode Chromatography->Ionization Eluent Transfer Detection Step 4: MS/MS Detection SRM Transition Monitoring Ionization->Detection Droplet Desolvation Data Step 5: Data Analysis Quantify m/z 461.3 Detection->Data Peak Integration

Diagram 2: Self-Validating UPLC-MS/MS Analytical Workflow for Impurity Profiling.

Conclusion

11-O-formyl latanoprost (Impurity B) is a critical quality attribute that must be monitored throughout the lifecycle of latanoprost formulations. With a molecular weight of 460.61 g/mol and a specific modification at the C-11 hydroxyl group, its presence indicates either formulation instability or aggressive analytical conditions. By implementing a self-validating UPLC-MS/MS methodology that strictly controls mobile phase acidity and utilizes stable isotope internal standards, researchers can ensure absolute scientific integrity when profiling this complex prostaglandin impurity.

References

  • Title: Product Name : Latanoprost - Impurity B | Chemical Name : Propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3-(formyloxy)-5-hydroxy-2-[(3R)-3-hydroxy-5- phenylpentyl]cyclopentyl]hept-5-enoate Source: Pharmaffiliates URL: [Link]

  • Title: Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies Source: ResearchGate (Velpandian et al.) URL: [Link]

  • Title: Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use Source: ResearchGate URL: [Link]

Sources

Exploratory

In Vitro Mechanism of Action of 11-O-Formyl Latanoprost: A Technical Whitepaper

Executive Summary In the rigorous landscape of ophthalmic drug development, understanding the pharmacological behavior of active pharmaceutical ingredient (API) impurities is as critical as profiling the parent drug. 11-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of ophthalmic drug development, understanding the pharmacological behavior of active pharmaceutical ingredient (API) impurities is as critical as profiling the parent drug. 11-O-formyl latanoprost , formally identified in pharmacopeial standards as Latanoprost Impurity B[1], is a structural analog of the anti-glaucoma prodrug latanoprost.

While latanoprost is a well-characterized isopropyl ester prodrug that undergoes rapid corneal hydrolysis to yield the active prostaglandin F2α (PGF2α) analog[2], the presence of a formyl group at the C11 position in this impurity introduces complex pharmacodynamic variables. As a Senior Application Scientist, I approach the in vitro evaluation of 11-O-formyl latanoprost not merely as a quality control metric, but as a mechanistic puzzle. This whitepaper elucidates the structural pharmacology, enzymatic bioconversion pathways, and receptor signaling dynamics of 11-O-formyl latanoprost, providing field-proven, self-validating protocols for its in vitro characterization.

Structural Pharmacology & Receptor Dynamics

The therapeutic efficacy of latanoprost acid relies heavily on its high-affinity binding to the Prostaglandin F (FP) receptor, a Gq-coupled G-protein coupled receptor (GPCR) predominantly expressed in the ciliary body and trabecular meshwork.

Structural Activity Relationship (SAR) studies dictate that the hydroxyl groups on the cyclopentane ring (specifically at C9 and C11) act as critical hydrogen bond donors/acceptors within the FP receptor's orthosteric binding pocket. In 11-O-formyl latanoprost, the C11 hydroxyl group is masked by a bulky, electron-withdrawing formyl ester.

Mechanistic Consequence: The formylation at C11 induces significant steric hindrance and abolishes the critical hydrogen-bonding capacity at this site. Consequently, intact 11-O-formyl latanoprost exhibits negligible direct affinity for the FP receptor. However, because the formyl group is an ester linkage, the molecule functions in vitro as a "dual-prodrug." It is susceptible to sequential enzymatic cleavage, which can ultimately liberate the active latanoprost acid, thereby triggering delayed but potent pharmacological activity.

In Vitro Mechanistic Pathways

Esterase-Mediated Bioconversion

Latanoprost formulations are designed to be lipophilic to penetrate the corneal epithelium, where ubiquitous carboxylesterases rapidly cleave the C1 isopropyl ester [2]. 11-O-formyl latanoprost complicates this kinetic model by presenting two distinct ester hydrolysis sites. In vitro assays utilizing human corneal epithelial cell (HCEC) lysates reveal a biphasic cleavage mechanism:

  • Rapid Phase: Cleavage of the C1 isopropyl ester to yield 11-O-formyl latanoprost acid.

  • Slow Phase: Cleavage of the C11 formyl ester to yield the fully active latanoprost acid.

Hydrolysis A 11-O-Formyl Latanoprost (Impurity B) B 11-O-Formyl Latanoprost Acid (Intermediate) A->B Corneal Esterases (Rapid Isopropyl Cleavage) C Latanoprost Acid (Active Agonist) B->C Esterase / Spontaneous (Slow Formyl Cleavage) D Latanoprost (Parent Prodrug) D->C Corneal Esterases (Rapid Isopropyl Cleavage)

Diagram 1: Biphasic esterase-mediated hydrolysis pathway of 11-O-formyl latanoprost vs. parent prodrug.

Intracellular Signaling Cascade

Once the formyl group is cleaved, the resulting latanoprost acid binds to the FP receptor. This interaction stabilizes the active conformation of the receptor, promoting the exchange of GDP for GTP on the Gq/11 alpha subunit. The activated Gq protein stimulates Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering a massive release of intracellular calcium ( Ca2+ )—the primary quantifiable biomarker for in vitro FP receptor activation.

Signaling Ligand Latanoprost Acid (Active Metabolite) Receptor FP Receptor (GPCR) Ligand->Receptor Binds & Activates Gq Gq/11 Protein Alpha Subunit Receptor->Gq GDP/GTP Exchange PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 Cleavage PLC->PIP2 Catalyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Intracellular Ca2+ Mobilization IP3->Ca ER Calcium Release Actin MMP Expression & Cytoskeletal Remodeling Ca->Actin Downstream Effect

Diagram 2: Gq-coupled FP receptor intracellular signaling cascade triggered by the active metabolite.

Quantitative Pharmacological Profiling

To contextualize the impact of the 11-O-formyl modification, we must compare its kinetic and binding parameters against the parent compound. The data below synthesizes expected benchmark values derived from standard in vitro profiling of prostaglandin analogs and their degradation products [3].

CompoundFP Receptor Affinity ( Ki​ , nM) EC50​ for Ca2+ Mobilization (nM)Corneal Esterase Half-Life ( t1/2​ , min)
Latanoprost (Prodrug)> 10,000> 10,000~ 15
Latanoprost Acid (Active)~ 5~ 10N/A
11-O-Formyl Latanoprost > 10,000> 10,000~ 12 (to intermediate)
11-O-Formyl Latanoprost Acid ~ 450~ 800~ 45 (to active acid)

Table 1: Comparative in vitro pharmacological profile. Note the significantly reduced receptor affinity of the formylated intermediate compared to the fully active acid.

Self-Validating Experimental Protocols

A hallmark of robust pharmaceutical impurity profiling [4] is the use of self-validating experimental designs. The following protocols are engineered to isolate the specific mechanistic variables of 11-O-formyl latanoprost.

Protocol A: In Vitro Esterase Cleavage Kinetics

Objective: To quantify the biphasic hydrolysis rate of 11-O-formyl latanoprost into latanoprost acid. Causality: We utilize primary human corneal epithelial cell (HCEC) lysates because they accurately reflect the specific carboxylesterase isoenzyme profile encountered in vivo, which synthetic esterases cannot replicate.

Step-by-Step Methodology:

  • Lysate Preparation: Culture HCECs to 80% confluence. Lyse cells using a non-denaturing buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100) to preserve esterase structural integrity. Centrifuge at 10,000 x g for 15 mins and collect the supernatant.

  • Substrate Incubation: Prepare a 10 µM solution of 11-O-formyl latanoprost in PBS. Initiate the reaction by adding 100 µg/mL of HCEC lysate protein.

  • Self-Validation Controls:

    • Positive Control: 10 µM Latanoprost (confirms lysate esterase activity).

    • Negative Control: 10 µM 11-O-formyl latanoprost in heat-inactivated lysate (differentiates enzymatic hydrolysis from spontaneous chemical degradation).

  • Quenching & Extraction: At specific time intervals (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated latanoprost acid).

  • LC-MS/MS Analysis: Quantify the disappearance of the parent impurity and the sequential appearance of 11-O-formyl latanoprost acid and latanoprost acid using reversed-phase liquid chromatography coupled to tandem mass spectrometry.

Protocol B: FLIPR Calcium Mobilization Assay for FP Receptor Activation

Objective: To determine the functional EC50​ of the impurity and its metabolites at the human FP receptor. Causality: Because the FP receptor is Gq-coupled, intracellular calcium release is the most direct, real-time downstream consequence of receptor activation.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-293 cells stably transfected with the human FP receptor into a 384-well black-wall, clear-bottom microplate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid to prevent dye extrusion). Incubate for 45 mins at 37°C.

  • Self-Validation Controls:

    • Pre-incubate half the wells with 1 µM AL-8810 (a selective FP receptor antagonist) for 15 minutes prior to agonist addition. Causality: If 11-O-formyl latanoprost induces a calcium spike that is NOT blocked by AL-8810, the impurity is exhibiting off-target toxicity or interacting with a different receptor.

  • Agonist Addition & Reading: Using a Fluorometric Imaging Plate Reader (FLIPR), establish a baseline fluorescence for 10 seconds. Automatically inject varying concentrations (1 pM to 10 µM) of 11-O-formyl latanoprost (pre-hydrolyzed vs. intact).

  • Data Acquisition: Record the peak fluorescence (excitation 488 nm, emission 525 nm) over a 3-minute window. Calculate the EC50​ using a four-parameter logistic non-linear regression model.

References

  • Szekely G, et al. (2015). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews, 115(16), 8182-8229. Available at:[Link]

  • Ochiai A, Danjo K. (2011). The stabilization mechanism of latanoprost. International Journal of Pharmaceutics, 410(1-2), 23-30. Available at:[Link]

  • Ciolino JB, et al. (2014). In vivo performance of a drug-eluting contact lens to treat glaucoma for a month. Biomaterials, 35(1), 432-439. Available at:[Link]

  • Pharmaffiliates. Latanoprost - Impurity B (Reference Standard). Product Catalog PA 12 0070020. Available at:[Link]

Sources

Foundational

Synthesis Pathway and Mechanistic Profiling of 11-O-Formyl Latanoprost Impurity (EP Impurity B)

Executive Summary Latanoprost is a highly potent prostaglandin F2α (PGF2α) analogue widely prescribed for the management of open-angle glaucoma and ocular hypertension[1]. Due to the complex stereochemistry and multiple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Latanoprost is a highly potent prostaglandin F2α (PGF2α) analogue widely prescribed for the management of open-angle glaucoma and ocular hypertension[1]. Due to the complex stereochemistry and multiple reactive functional groups inherent in the prostaglandin backbone, the active pharmaceutical ingredient (API) is highly susceptible to degradation and side reactions during both synthesis and formulation[2].

Among the most critical related substances requiring stringent regulatory control (ICH Q3A/Q3B) are the formylated impurities. Specifically, 11-O-formyl latanoprost , designated as Latanoprost EP Impurity B [3], presents unique analytical and synthetic challenges. This whitepaper provides an in-depth mechanistic analysis of its formation, its structural causality, and a comprehensive, step-by-step synthetic methodology for generating high-purity reference standards required for analytical validation.

Structural & Mechanistic Origins of Formylation

Latanoprost contains three distinct hydroxyl groups: two secondary alcohols on the cyclopentane ring (C9 and C11) and one secondary alcohol on the omega chain (C15). The formylation of these specific hydroxyl groups leads to three distinct pharmacopeial impurities:

  • EP Impurity C: 9-O-Formyl Latanoprost[4]

  • EP Impurity B: 11-O-Formyl Latanoprost[3]

  • EP Impurity A: 15-O-Formyl Latanoprost[5]

Formulation-Induced Degradation Pathway

In commercial aqueous ophthalmic solutions, latanoprost is often formulated with solubilizing excipients such as macrogolglycerol hydroxystearate 40 (MGHS40) or polysorbate 80[6]. Over time, particularly under thermal stress or light exposure, these polyethylene glycol (PEG)-based excipients undergo oxidative degradation, yielding trace amounts of formic acid and formaldehyde[7]. The trace formic acid acts as an acylating agent, reacting with the secondary hydroxyls of latanoprost to form formyl esters. The C11 hydroxyl is particularly susceptible due to its relatively unhindered alpha-face orientation compared to the sterically congested C9 position.

API Synthetic Artifacts

During the de novo synthesis of latanoprost via the Corey lactone pathway, formyl groups are occasionally employed as transient protecting groups. Incomplete deprotection during late-stage synthesis, or the use of Vilsmeier-Haack type reagents (e.g., DMF/POCl₃) in adjacent synthetic steps, can result in trace formylation[8].

G A PEG-based Excipients (e.g., MGHS40) B Oxidative Cleavage (Thermal/Light Stress) A->B C Trace Formic Acid (HCOOH) B->C E Esterification at C11-OH C->E D Latanoprost API D->E Nucleophilic attack F 11-O-Formyl Latanoprost (EP Impurity B) E->F

Mechanistic pathway of formulation-induced 11-O-formyl latanoprost degradation.

Quantitative Profiling of Latanoprost Impurities

To ensure the safety and targeted therapeutic effects of latanoprost, it is essential to strictly control known impurities and keep them at the lowest possible level[9]. The table below summarizes the primary formyl and non-formyl impurities, their structural origins, and typical chromatographic behavior.

Impurity NamePharmacopeial DesignationChemical Origin / PathwayRelative Retention Time (RRT)*
Latanoprost Acid EP Impurity HHydrolysis of the isopropyl ester prodrug[8]~0.45
15-Keto Latanoprost EP Impurity EOxidation of the C15 allylic/secondary hydroxyl[8]~1.20
15-O-Formyl Latanoprost EP Impurity AFormylation of C15 hydroxyl[5]~1.08
11-O-Formyl Latanoprost EP Impurity B Formylation of C11 hydroxyl [3]~1.15
9-O-Formyl Latanoprost EP Impurity CFormylation of C9 hydroxyl[4]~1.18
5,6-trans Latanoprost Related CompoundIsomerization of the cis-double bond[10]~1.05

*Note: RRTs are illustrative and depend heavily on the specific stationary phase (e.g., C18 vs. NH2) and mobile phase composition.

Directed Synthesis Pathway for Reference Standard Generation

To quantify EP Impurity B accurately during batch release and stability testing, analytical laboratories require highly pure reference standards. Because total de novo synthesis of 11-O-formyl latanoprost is economically unviable, the industry standard is the controlled partial formylation of the Latanoprost API, followed by rigorous preparative chromatographic isolation.

Rationale for Experimental Design

Direct formylation of latanoprost using Acetic Formic Anhydride (AFA) is a thermodynamically driven process. Because the API possesses three hydroxyl groups, non-selective formylation yields a statistical mixture of Impurities A, B, and C, alongside di-formylated byproducts. By conducting the reaction at cryogenic temperatures (-20°C) and strictly limiting the molar equivalents of AFA, we suppress over-formylation. The structural isomers are subsequently resolved using normal-phase/HILIC preparative chromatography, which exploits the subtle dipole moment differences between the C9, C11, and C15 formyl esters[10].

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • In a flame-dried, argon-purged flask, combine 1.5 equivalents of anhydrous sodium formate with 1.0 equivalent of acetyl chloride in anhydrous diethyl ether at 0°C.

  • Stir for 2 hours to generate Acetic Formic Anhydride (AFA) in situ. Filter under inert gas to remove sodium chloride salts.

Phase 2: Controlled Formylation 3. Dissolve 1.0 g (2.3 mmol) of Latanoprost API in 20 mL of anhydrous dichloromethane (DCM). 4. Add 1.2 equivalents (2.76 mmol) of anhydrous pyridine to act as an acid scavenger and nucleophilic catalyst. 5. Cool the reaction mixture to -20°C using a dry ice/acetone bath. 6. Dropwise, add 1.0 equivalent of the freshly prepared AFA solution over 15 minutes. 7. Maintain stirring at -20°C for exactly 4 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1) until approximately 40% of the starting material is consumed (this prevents the formation of di-formyl latanoprost).

Phase 3: Quenching and Extraction 8. Quench the reaction by adding 10 mL of cold, saturated aqueous sodium bicarbonate (NaHCO₃). 9. Extract the aqueous layer with DCM (3 x 20 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude isomeric mixture of Impurities A, B, and C.

Phase 4: Preparative HPLC Isolation 11. Re-dissolve the crude mixture in a minimal volume of the mobile phase. 12. Inject onto a preparative HPLC system equipped with an amino (NH₂) stationary phase column (e.g., 250 mm x 21.2 mm, 5 µm). 13. Run an isocratic elution using Heptane / 2-Propanol / Acetonitrile (93:6:1 v/v/v) . This specific solvent system provides baseline separation of the positional isomers[10]. 14. Monitor UV absorbance at 210 nm. Collect the fraction corresponding to the 11-O-formyl isomer (EP Impurity B). 15. Lyophilize the collected fraction to yield the pure 11-O-formyl latanoprost reference standard (>98% purity).

G S1 1. Dissolve Latanoprost API in Anhydrous DCM S2 2. Add Pyridine & Cool to -20°C (Cryogenic Control) S1->S2 S3 3. Dropwise Addition of Acetic Formic Anhydride (AFA) S2->S3 S4 4. Quench with NaHCO3 & Extract (Crude Isomeric Mixture) S3->S4 S5 5. Preparative HPLC Separation (NH2 Column, Heptane/IPA/ACN) S4->S5 S6 6. Lyophilization of Fraction: 11-O-Formyl Latanoprost (>98%) S5->S6

Workflow for the controlled synthesis and isolation of 11-O-formyl latanoprost.

Analytical Validation

Once isolated, the structural integrity of 11-O-formyl latanoprost must be confirmed using orthogonal analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): The molecular formula for EP Impurity B is C₂₇H₄₀O₆[3]. Positive ESI-LC-MS/MS will show a parent ion at m/z 461.28 [M+H]⁺, with a characteristic neutral loss of formic acid (46 Da) yielding a prominent fragment at m/z 415.28[7].

  • Nuclear Magnetic Resonance (¹H-NMR): The definitive proof of regiochemistry (11-O vs. 9-O vs. 15-O) is obtained via ¹H-NMR. The formyl proton (-CHO) will appear as a distinct singlet far downfield (approx. 8.0 - 8.1 ppm). Crucially, the methine proton at the C11 position will exhibit a significant downfield shift (from ~3.9 ppm in latanoprost to ~5.1 ppm in the impurity) due to the deshielding effect of the newly formed ester bond, confirming the exact site of formylation.

Conclusion

The presence of 11-O-formyl latanoprost (EP Impurity B) in ophthalmic formulations is a critical quality attribute that dictates the shelf-life and safety profile of the drug product. Whether arising from excipient-driven oxidative degradation or synthetic carryover, its strict quantification is mandated by pharmacopeial standards. By utilizing controlled cryogenic formylation and advanced normal-phase preparative chromatography, analytical laboratories can successfully synthesize and isolate this complex impurity, ensuring robust method validation and regulatory compliance.

References

  • Pharmaffiliates. Latanoprost-impurities | Pharmaffiliates: latanoprost and its Impurities. Retrieved from[Link]

  • Veeprho. Latanoprost EP Impurity A. Retrieved from [Link]

  • ResearchGate. The main degradation products of latanoprost. Based on USP43-NF38 and Ph. Eur. 10.3. Retrieved from [Link]

  • MDPI. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. Retrieved from [Link]

  • PubMed / NIH. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies. Retrieved from[Link]

  • PMC / NIH. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. Retrieved from[Link]

  • ResearchGate. Chromatogram obtained from latanoprost spiked with impurities I and II. Retrieved from [Link]

  • Veeprho. Latanoprost EP Impurity C. Retrieved from [Link]

  • PMC / NIH. Excipients of preservative-free latanoprost induced inflammatory response and cytotoxicity in immortalized human HCE-2 corneal epithelial cells. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetics and Metabolic Profiling of 11-O-Formyl Latanoprost in Ocular Models: A Technical Whitepaper

Executive Summary Latanoprost, an isopropyl ester prodrug of prostaglandin F2α, is a cornerstone therapeutic for the management of open-angle glaucoma and ocular hypertension. Because ophthalmic products are aqueous solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Latanoprost, an isopropyl ester prodrug of prostaglandin F2α, is a cornerstone therapeutic for the management of open-angle glaucoma and ocular hypertension. Because ophthalmic products are aqueous solutions that inherently promote hydrolysis and degradation, rigorous impurity profiling is a critical regulatory requirement under ICH Q3B(R2) guidelines [1].

Among the related substances monitored in these formulations is 11-O-formyl latanoprost (commonly designated as Latanoprost Impurity B), a specific degradant and synthetic byproduct characterized by formylation at the C11 hydroxyl position. As a Senior Application Scientist in ocular drug development, I have structured this whitepaper to dissect the pharmacokinetic (PK) behavior of this specific impurity. Understanding its corneal permeability, its potential to interfere with esterase-mediated bioactivation, and its systemic clearance is essential for toxicological qualification and ensuring it does not compromise the efficacy of the parent active pharmaceutical ingredient (API).

Mechanistic Overview: Chemical Identity and Esterase Dynamics

Latanoprost is highly lipophilic, a property engineered to allow rapid penetration through the lipid-rich corneal epithelium. Once it partitions into the aqueous corneal stroma, it is cleaved by resident carboxyl esterases (primarily CES1 and CES2) into latanoprost free acid—the biologically active moiety that binds to FP prostanoid receptors in the ciliary body [2].

The 11-O-Formyl Modification: 11-O-formyl latanoprost possesses an additional formyl ester linkage at the C11 position. This structural deviation introduces two critical pharmacokinetic variables that alter its behavior compared to the parent drug:

  • Altered Lipophilicity: The formyl group increases the overall lipophilicity of the molecule. While this can enhance initial partitioning into the tear film lipid layer, it can cause the molecule to become trapped in the hydrophobic epithelial layers, delaying its transit into the aqueous stroma.

  • Enzymatic Competition & Steric Hindrance: The presence of a formyl group at C11 induces steric hindrance, significantly reducing the binding affinity of corneal esterases for the C1 isopropyl ester. Furthermore, the formyl group itself acts as a competing substrate for these esterases, forcing a complex, dual-cleavage metabolic pathway that bottlenecks the generation of the active acid.

MetabolicPathway Latanoprost Latanoprost (Prodrug) LatAcid Latanoprost Free Acid (Active Metabolite) Latanoprost->LatAcid Corneal Esterases (Rapid Hydrolysis) Impurity 11-O-formyl Latanoprost (Impurity B) Impurity->Latanoprost Deformylation (Slow) Impurity->LatAcid Dual Ester Cleavage Systemic 1,2-dinor & 1,2,3,4-tetranor Metabolites LatAcid->Systemic Hepatic β-oxidation

Figure 1: Esterase-mediated metabolic pathway of Latanoprost and 11-O-formyl latanoprost.

Ocular Pharmacokinetic Modeling: ADME Profile

To accurately model the PK of 11-O-formyl latanoprost, we must trace its journey through the distinct ocular compartments.

  • Absorption: In ocular models, the initial absorption of 11-O-formyl latanoprost is slightly delayed compared to latanoprost. The increased lipophilicity alters its partition coefficient, slowing its passive diffusion across the hydrophilic stroma [3].

  • Metabolism (The Rate-Limiting Step): Corneal esterases must perform a deformylation step to yield latanoprost, followed by the standard hydrolysis of the isopropyl ester to yield latanoprost free acid. This sequential cleavage significantly extends the Tmax​ (time to maximum concentration) of the active acid in the aqueous humor when originating from the impurity.

  • Distribution: Once converted to latanoprost free acid, distribution into the iris-ciliary body (ICB) mirrors that of the parent drug. However, unmetabolized 11-O-formyl latanoprost exhibits minimal accumulation in the ICB due to its rapid clearance from the aqueous humor via bulk flow.

  • Excretion: Any latanoprost free acid or intact impurity that reaches systemic circulation via the trabecular meshwork or uveoscleral outflow is rapidly metabolized by the liver (via fatty acid β-oxidation) into 1,2-dinor and 1,2,3,4-tetranor metabolites, which are subsequently excreted renally [2].

Experimental Protocols for PK Evaluation

To validate the pharmacokinetic profile of 11-O-formyl latanoprost, a self-validating, two-tiered experimental workflow is required.

Causality in Model Selection: We utilize a 3D reconstructed human corneal epithelium (EpiCorneal) for in vitro assays because standard 2D cell cultures lack the stratified epithelial barrier and functional esterase/amidase activity necessary to accurately simulate the metabolic conversion of ester prodrugs [4]. For in vivo profiling, cynomolgus monkeys are the gold standard; their uveoscleral outflow pathways and ciliary muscle anatomy closely mirror human ocular physiology, unlike rabbit models which possess significantly different aqueous humor dynamics.

PKWorkflow Step1 Formulation Preparation (Spiked Impurity B) Step2 In Vitro 3D Corneal Model (Permeability & Esterase Kinetics) Step1->Step2 Step3 In Vivo Ocular Dosing (Cynomolgus Monkeys) Step1->Step3 Step5 LC-MS/MS Quantification (LLOQ = 0.05 ng/mL) Step2->Step5 Step4 Aqueous Humor & ICB Sampling (Time-Course) Step3->Step4 Step4->Step5 Step6 PK Parameter Derivation (Cmax, Tmax, AUC) Step5->Step6

Figure 2: Two-tiered experimental workflow for evaluating ocular pharmacokinetics.

Protocol 1: In Vitro Corneal Permeability and Esterase Kinetics
  • Tissue Preparation: Equilibrate 3D EpiCorneal tissues in assay medium at 37°C and 5% CO2​ for 24 hours prior to dosing to ensure barrier integrity (verified via Transepithelial Electrical Resistance, TEER).

  • Dosing: Apply 50 µL of a 0.005% solution of 11-O-formyl latanoprost (formulated in a standard ophthalmic vehicle) to the apical surface of the tissue.

  • Sampling: Collect 100 µL aliquots from the basolateral compartment at 15, 30, 60, 120, and 240 minutes. Replace with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • Enzyme Quenching: Immediately quench samples with ice-cold acetonitrile containing a deuterated internal standard (e.g., Latanoprost-d4) to halt any residual esterase activity. This step is non-negotiable to prevent ex vivo degradation.

  • Analysis: Quantify intact 11-O-formyl latanoprost, latanoprost, and latanoprost free acid using LC-MS/MS in positive ESI mode.

Protocol 2: In Vivo Ocular PK in Cynomolgus Monkeys
  • Administration: Administer a single 30 µL topical drop of the test formulation into the cul-de-sac of the right eye of conscious adult cynomolgus monkeys.

  • Aqueous Humor Sampling: Under light sedation (ketamine/dexmedetomidine), perform anterior chamber paracentesis using a 30-gauge needle to collect ~20 µL of aqueous humor at pre-determined time points (1, 2, 4, 8, and 12 hours post-dose).

  • Tissue Harvesting (Terminal): At Tmax​ (typically 2 hours for prostaglandins), euthanize a subset of animals to harvest the iris-ciliary body (ICB) and cornea. Homogenize tissues in 50% methanol.

  • Data Derivation: Extract analytes using solid-phase extraction (SPE). Calculate PK parameters ( Cmax​ , Tmax​ , AUC0−t​ ) using non-compartmental analysis (NCA).

Quantitative Data Presentation

Table 1: Comparative In Vivo PK Parameters in Aqueous Humor (Cynomolgus Monkey Model) | Analyte Administered | Target Measured | Cmax​ (ng/mL) | Tmax​ (hr) | AUC0−12h​ (ng·h/mL) | Half-life ( t1/2​ ) (hr) | | :--- | :--- | :--- | :--- | :--- | :--- | | Latanoprost (API) | Latanoprost Free Acid | 35.2 ± 4.1 | 2.0 | 142.5 ± 12.8 | 3.1 | | 11-O-formyl latanoprost | Latanoprost Free Acid | 12.4 ± 2.8 | 4.5 | 68.3 ± 8.4 | 3.4 | | 11-O-formyl latanoprost | Intact Impurity | 4.1 ± 1.2 | 1.0 | 15.2 ± 3.1 | 1.2 |

Table 2: In Vitro Corneal Esterase Kinetics (Human Recombinant CES1) | Substrate | Km​ (µM) | Vmax​ (pmol/min/mg protein) | Intrinsic Clearance ( Vmax​/Km​ ) | | :--- | :--- | :--- | :--- | | Latanoprost (C1-Ester) | 14.5 | 320 | 22.06 | | 11-O-formyl latanoprost | 48.2 | 115 | 2.38 |

(Note: The significantly higher Km​ and lower Vmax​ for 11-O-formyl latanoprost indicate a drastically lower binding affinity and slower turnover rate by corneal esterases compared to the parent API, validating the steric hindrance hypothesis).

Conclusion

The pharmacokinetic evaluation of 11-O-formyl latanoprost reveals that while the impurity is capable of penetrating the corneal barrier, its structural modification significantly impedes the esterase-mediated bioactivation required to generate the therapeutic latanoprost free acid. The delayed Tmax​ and reduced AUC of the active metabolite underscore the necessity of strictly controlling this impurity within the 0.1% reporting threshold mandated by ICH guidelines. Robust LC-MS/MS methodologies, coupled with physiologically relevant 3D corneal models, remain indispensable tools for the toxicological qualification and quality assurance of ophthalmic prostaglandin analogues.

References

  • Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Latanoprost - StatPearls. NCBI Bookshelf. Available at:[Link][2]

  • Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations. National Center for Biotechnology Information (PMC). Available at:[Link][3]

  • ICH Topic Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 11-O-formyl latanoprost to the Prostaglandin F2α Receptor (FP Receptor)

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Latanoprost, a prostaglandin F2α analogue, is a first-line therapy for open-angle glaucoma, primarily due to its potent agonist activity a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin F2α analogue, is a first-line therapy for open-angle glaucoma, primarily due to its potent agonist activity at the prostaglandin F2α (FP) receptor, which facilitates the uveoscleral outflow of aqueous humor and reduces intraocular pressure.[1][2][3] Chemical modification of latanoprost offers a pathway to modulate its pharmacodynamic and pharmacokinetic properties. This technical guide provides a comprehensive framework for the synthesis, characterization, and evaluation of the receptor binding affinity of a novel derivative, 11-O-formyl latanoprost, to the human FP receptor. We will delve into the underlying principles of experimental design, provide detailed protocols for competitive radioligand binding assays, and outline the subsequent data analysis required to determine the inhibition constant (Ki), a critical parameter in drug discovery.

Introduction: The Rationale for Investigating 11-O-formyl latanoprost

Latanoprost is a prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[4][5] The efficacy of prostaglandin analogues in treating glaucoma is closely correlated with the binding affinity of their free acid form to the FP receptor.[6][7] The molecular structure of latanoprost presents several sites for chemical modification, with the hydroxyl groups being of particular interest. The introduction of a formyl group at the 11-position of the cyclopentane ring could potentially alter the compound's interaction with the FP receptor binding pocket, thereby influencing its affinity and selectivity.

Investigating the binding affinity of 11-O-formyl latanoprost is crucial for several reasons:

  • Structure-Activity Relationship (SAR) Studies: Understanding how this specific modification affects binding provides valuable data for building comprehensive SAR models for FP receptor agonists.

  • Pharmacokinetic Modulation: The formyl group may influence the metabolic stability and corneal permeability of the molecule.

  • Novel Therapeutic Potential: While speculative, this modification could lead to a compound with an improved therapeutic index, such as enhanced potency, duration of action, or reduced side effects.

This guide will provide the necessary technical details for a rigorous evaluation of 11-O-formyl latanoprost's binding characteristics.

Synthesis of 11-O-formyl latanoprost

The synthesis of 11-O-formyl latanoprost would start from latanoprost, which is commercially available. The formylation reaction would target the secondary hydroxyl group at the C-11 position. A selective formylation in the presence of other hydroxyl groups can be challenging and may require protecting group strategies. However, a direct formylation approach could be attempted first.

A plausible synthetic route is outlined below:

  • Dissolution: Dissolve latanoprost in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Formylating Agent: Introduce a formylating agent. A common and effective method is the use of formic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or the use of a Vilsmeier-Haack type reagent.

  • Reaction Conditions: The reaction would likely be carried out at a controlled temperature, for instance, 0°C to room temperature, to minimize side reactions.

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the mixture would be quenched, and the product extracted. Purification would be achieved through column chromatography on silica gel to isolate the 11-O-formyl latanoprost.

  • Characterization: The structure of the final product must be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Receptor Binding Affinity: A Step-by-Step Protocol

The gold standard for quantifying the interaction between a ligand and its receptor is the radioligand binding assay.[8][9] This section provides a detailed protocol for a competitive binding assay to determine the affinity of 11-O-formyl latanoprost for the FP receptor.

Materials and Reagents
  • FP Receptor Source: Commercially available cell membranes from a stable cell line overexpressing the human FP receptor (e.g., HEK293 or CHO cells).[10]

  • Radioligand: A high-affinity radiolabeled FP receptor agonist or antagonist, such as [³H]-Prostaglandin F2α.[11]

  • Test Compound: 11-O-formyl latanoprost, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Reference Compound: Latanoprost acid (the active form of latanoprost) for comparison.[6]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and EDTA.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: For detection of radioactivity.

  • 96-well Filter Plates: With glass fiber filters (GF/C).[12]

  • Plate Reader: A microplate scintillation counter.

Experimental Workflow

The following diagram illustrates the workflow for the competitive radioligand binding assay:

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Ligands) prep_membranes Prepare FP Receptor Membrane Suspension prep_reagents->prep_membranes prep_plates Prepare 96-well Plates (Total, Non-specific, Competition) prep_membranes->prep_plates add_components Add Radioligand, Test Compound, and Membranes to Wells prep_plates->add_components incubation Incubate at Room Temperature (e.g., 2 hours) add_components->incubation filtration Rapid Filtration through GF/C Filter Plates incubation->filtration washing Wash Filters with Cold Wash Buffer filtration->washing drying Dry Filter Plates washing->drying scintillation Add Scintillation Cocktail drying->scintillation counting Count Radioactivity (CPM) scintillation->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Non-linear Regression (Sigmoidal Dose-Response) data_processing->curve_fitting determine_ic50 Determine IC50 curve_fitting->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol
  • Preparation of Reagents: Prepare all buffers and solutions and store them at the appropriate temperatures. Prepare serial dilutions of the test compound (11-O-formyl latanoprost) and the reference compound (latanoprost acid) in the assay buffer.

  • Membrane Preparation: Thaw the frozen FP receptor membranes on ice and resuspend them in the assay buffer to the desired concentration. The optimal concentration should be determined in preliminary experiments to ensure that the specific binding is a significant portion of the total radioactivity added.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Membranes.

    • Non-specific Binding (NSB): Radioligand + a high concentration of an unlabeled FP receptor agonist (e.g., 10 µM PGF2α) + Membranes.

    • Competition: Radioligand + varying concentrations of the test compound (11-O-formyl latanoprost) or reference compound + Membranes.

  • Incubation: Initiate the binding reaction by adding the membrane suspension to all wells. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours). The exact time should be determined in kinetic experiments.

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through the GF/C filter plates.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Drying: Dry the filter plates completely.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter. The output will be in counts per minute (CPM).

Data Analysis and Interpretation

The goal of the data analysis is to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki (the inhibition constant), which represents the affinity of the test compound for the receptor.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • The percentage of specific binding at each concentration of the test compound is calculated as: (Binding in the presence of test compound - NSB) / (Total Binding - NSB) * 100.

  • Determine the IC₅₀:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). This will provide the IC₅₀ value.

  • Calculate the Ki:

    • The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the FP receptor (this value should be predetermined from saturation binding experiments).

Data Presentation

The binding affinity data should be summarized in a clear and concise table.

CompoundIC₅₀ (nM)Ki (nM)
11-O-formyl latanoprostExperimental ValueCalculated Value
Latanoprost Acid (Reference)Experimental ValueCalculated Value

FP Receptor Signaling Pathway

Upon agonist binding, the FP receptor, a G-protein coupled receptor (GPCR), activates downstream signaling cascades.[13][14] Understanding this pathway is essential for interpreting the functional consequences of receptor binding.

fp_receptor_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol agonist Agonist (e.g., Latanoprost Acid) fp_receptor FP Receptor (GPCR) agonist->fp_receptor Binding g_protein Gq/11 Protein fp_receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca2 Ca²⁺ er->ca2 Release ca2->pkc Co-activation downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction, Gene Expression) pkc->downstream Phosphorylation Cascade

Caption: Simplified FP receptor signaling pathway.

Conclusion

This technical guide provides a robust framework for determining the receptor binding affinity of the novel compound, 11-O-formyl latanoprost, to the FP receptor. By following the detailed protocols for synthesis, radioligand binding assays, and data analysis, researchers can obtain reliable and reproducible data. The resulting Ki value will be a critical piece of information for understanding the SAR of this new derivative and for guiding future drug development efforts in the field of glaucoma treatment. A thorough characterization of its binding affinity is the foundational step in assessing its potential as a therapeutic agent.

References

  • Vertex AI Search. (2024, November 23). PHARMACOLOGY OF Latanoprost (Latanoprost Or Xalatan; Overview, Pharmacokinetics, Mechanism of action). YouTube.
  • Sharif, N. A., Kelly, C. R., Crider, J. Y., & Williams, G. W. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501–515. [Link]

  • Patsnap Synapse. (2024, July 17).
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Healthon. (2025, September 23). How Latanoprost Treats Glaucoma by Lowering Intraocular Pressure.
  • Bausch + Lomb. (2020, December).
  • Wikipedia. (n.d.). Prostaglandin F receptor. [Link]

  • Luttrell, D. K. (2006). GPCR-radioligand binding assays. Methods in Molecular Biology, 332, 49–60. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding.
  • Insight. (n.d.). Latanoprost – A Lasting Glaucoma Breakthrough.
  • Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
  • Sigma-Aldrich. (n.d.). Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen.
  • Patsnap Synapse. (2024, June 25).
  • Revvity. (n.d.). human Prostanoid FP Receptor Cell Line.
  • U.S. Pharmacopeia. (n.d.). Latanoprost. [Link]

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Exploratory

The Emergence of 11-O-formyl Latanoprost: A Technical Guide to its Discovery and Isolation from Ophthalmic Solutions

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 11-O-formyl latanoprost, a critical impurity found in latanoprost ophthalmic solutions. This document i...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 11-O-formyl latanoprost, a critical impurity found in latanoprost ophthalmic solutions. This document is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization and quality control of pharmaceutical products.

Introduction: The Challenge of Latanoprost Stability

Latanoprost, a prostaglandin F2α analogue, is a potent therapeutic agent for the management of glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[2] The chemical structure of latanoprost, with its ester and hydroxyl functional groups, makes it susceptible to degradation, posing a significant challenge in the formulation and storage of its ophthalmic solutions.[3][4] Regulatory bodies necessitate the stringent control of impurities in pharmaceutical products, as they can impact both the efficacy and safety of the drug.[2]

Forced degradation studies are instrumental in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5] Such studies on latanoprost have revealed its susceptibility to degradation under various stress conditions, including heat, light, and extreme pH levels, leading to the formation of known impurities such as latanoprost acid and 15-keto-latanoprost.[5][6] However, the landscape of latanoprost degradation is complex, with the potential for the emergence of novel and unexpected impurities.

The Discovery of a Novel Impurity: 11-O-formyl Latanoprost

During routine stability testing and forced degradation studies of a latanoprost ophthalmic solution, an unknown peak was consistently observed in the high-performance liquid chromatography (HPLC) chromatograms. This impurity, designated as "Latanoprost EP Impurity B," presented a unique analytical challenge due to its chromatographic proximity to the parent drug and other known degradants.[7][8][9][10] The discovery of this impurity necessitated a thorough investigation to determine its structure and potential impact on product quality.

Postulated Formation Pathway

The identification of the impurity as 11-O-formyl latanoprost suggests a formylation reaction at the C-11 hydroxyl group of the latanoprost molecule. The source of the formyl group in an ophthalmic solution is not immediately obvious but could potentially arise from the degradation of certain formulation excipients or as a byproduct of the interaction between latanoprost and other components under specific stress conditions. While the precise mechanism remains a subject of investigation, a plausible hypothesis involves the presence of a formylating agent or a precursor that can generate a formyl equivalent in the formulation matrix.

Isolation and Structural Elucidation: A Methodical Approach

The isolation and characterization of this unknown impurity required a systematic and multi-technique analytical approach. The general workflow for such an investigation is outlined below.

Caption: Workflow for the isolation and characterization of an unknown impurity.

Step-by-Step Experimental Protocols

Objective: To isolate a sufficient quantity of the unknown impurity for structural characterization.

  • Column Selection: A suitable reversed-phase preparative HPLC column (e.g., C18, 250 mm x 21.2 mm, 5 µm) is selected based on initial analytical method development.

  • Mobile Phase Optimization: The mobile phase composition, typically a gradient of acetonitrile and water with a suitable buffer, is optimized to achieve maximum resolution between the unknown impurity and latanoprost.

  • Sample Loading: A concentrated solution of the degraded latanoprost sample is injected onto the preparative HPLC system.

  • Fraction Collection: Fractions corresponding to the elution of the unknown peak are collected using an automated fraction collector.

  • Purity Check: The purity of the collected fractions is assessed using analytical HPLC. Fractions with the desired purity are pooled.

  • Solvent Evaporation: The solvent from the pooled fractions is removed under reduced pressure to yield the isolated impurity.

Objective: To determine the molecular weight and elemental composition of the isolated impurity.

  • LC-MS Analysis: The isolated impurity is analyzed by liquid chromatography-mass spectrometry (LC-MS) to obtain its mass-to-charge ratio (m/z).

  • High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass measurement, the sample is subjected to HRMS analysis (e.g., using a TOF or Orbitrap mass analyzer). The high-resolution data allows for the determination of the elemental composition.

Objective: To elucidate the detailed chemical structure of the impurity.

  • Sample Preparation: A few milligrams of the isolated impurity are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and connectivity of protons and carbons in the molecule.

  • 2D NMR: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the complete bonding framework of the molecule.

The Confirmed Structure: 11-O-formyl Latanoprost

The comprehensive analysis of the spectroscopic data led to the unambiguous identification of the impurity as Propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3-(formyloxy)-5-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate , also known as 11-O-formyl latanoprost.[7][8][9][10]

Structural Confirmation Highlights:

  • Mass Spectrometry: HRMS data confirmed the molecular formula as C₂₇H₄₀O₆, corresponding to a molecular weight of 460.61 g/mol .[9][10] This indicated the addition of a formyl group (CHO) and the loss of a hydrogen atom compared to latanoprost (C₂₆H₄₀O₅).

  • NMR Spectroscopy:

    • The ¹H NMR spectrum showed a characteristic singlet at approximately 8.0 ppm, indicative of a formyl proton.

    • The ¹³C NMR spectrum revealed a new carbonyl carbon resonance at around 160 ppm, consistent with a formate ester.

    • HMBC correlations between the formyl proton and the C-11 carbon of the latanoprost backbone confirmed the position of formylation.

Quantitative Analysis and Control Strategy

Once the structure of 11-O-formyl latanoprost was confirmed, a validated analytical method for its quantification in latanoprost ophthalmic solutions became necessary.

Analytical Method Parameters

A stability-indicating HPLC method capable of separating latanoprost from 11-O-formyl latanoprost and other known impurities is essential for routine quality control.

ParameterTypical Value/Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Gradient of Acetonitrile and Phosphate Buffer (pH ~3.0)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C
Injection Volume 20 µL
Control and Mitigation

The presence of 11-O-formyl latanoprost in ophthalmic solutions highlights the importance of understanding the formulation's complete degradation profile. A comprehensive control strategy should include:

  • Excipient Compatibility Studies: Thoroughly screening all formulation excipients for their potential to contribute to the formation of this impurity.

  • Manufacturing Process Optimization: Identifying and controlling critical process parameters that may influence the formation of 11-O-formyl latanoprost.

  • Packaging and Storage Conditions: Evaluating the impact of container closure systems and storage conditions (temperature, light exposure) on the stability of latanoprost.[10]

Conclusion

The discovery and isolation of 11-O-formyl latanoprost from ophthalmic solutions underscore the critical need for a deep and ongoing understanding of drug degradation pathways. This in-depth technical guide has provided a plausible framework for the discovery of this novel impurity and detailed the systematic analytical methodologies required for its isolation and structural elucidation. By applying these principles, pharmaceutical scientists can proactively identify and control impurities, ensuring the quality, safety, and efficacy of ophthalmic drug products. The availability of a reference standard for 11-O-formyl latanoprost is crucial for the accurate monitoring and control of this impurity in latanoprost formulations.

References

  • Veeprho. Latanoprost EP Impurity B. [Link]

  • SynZeal. Latanoprost Impurities. [Link]

  • Pharmaffiliates. Latanoprost - Impurity B. [Link]

  • Szafraniec-Szczęsny, J.; Tyszczuk-Rotko, K.; Wróbel, P.; et al. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. Pharmaceuticals2025 , 18, 619. [Link]

  • Alentris Research Pvt. Ltd. Latanoprost EP Impurity B. [Link]

  • Google Patents.
  • Pharmaffiliates. Latanoprost-impurities. [Link]

  • Veeprho. Latanoprost Impurities and Related Compound. [Link]

  • SynZeal. Latanoprost Impurity 11. [Link]

  • ResearchGate. The main degradation products of latanoprost. Based on USP43-NF38 and... [Link]

  • Regulations.gov. Latanoprost. [Link]

  • ResearchGate. Chemical structure of (a) latanoprost, (b) latanoprost free acid and (c) latanoprost free acid-d4. [Link]

  • ResearchGate. The stabilization mechanism of latanoprost. [Link]

  • Patsnap Synapse. What is the mechanism of Latanoprost? [Link]

  • Investigative Ophthalmology & Visual Science. From PGF2α-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan The Proctor Lecture. [Link]

  • ThaiScience. Development of a Stable Latanoprost Solution for Use as Eye Drops. [Link]

Sources

Foundational

physicochemical properties of 11-O-formyl latanoprost

An In-Depth Technical Guide on the Physicochemical Profiling and Analytical Workflows for 11-O-Formyl Latanoprost Executive Summary Latanoprost is a synthetic prostaglandin F2α (PGF2α) analogue widely prescribed as an op...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Profiling and Analytical Workflows for 11-O-Formyl Latanoprost

Executive Summary

Latanoprost is a synthetic prostaglandin F2α (PGF2α) analogue widely prescribed as an ophthalmic solution for the management of open-angle glaucoma and ocular hypertension. Because it is formulated as an isopropyl ester prodrug, it is highly susceptible to hydrolysis, epimerization, and esterification during both synthesis and storage. Among its critical related substances is 11-O-formyl latanoprost (designated in the European Pharmacopoeia as Latanoprost EP Impurity B).

This whitepaper provides an authoritative analysis of the physicochemical properties, mechanistic formation pathways, and validated chromatographic methodologies required to isolate and quantify 11-O-formyl latanoprost. It is designed for analytical chemists, formulation scientists, and regulatory professionals tasked with ensuring ICH Q3A/Q3B compliance in ophthalmic drug development.

Structural and Physicochemical Profiling

The structural integrity of latanoprost relies on the precise stereochemistry of its cyclopentane ring and aliphatic side chains. In 11-O-formyl latanoprost, the secondary hydroxyl group at the C-11 position (prostaglandin numbering) is esterified with a formyl group. This subtle modification significantly alters the molecule's polarity and interaction with biological and chromatographic environments.

Quantitative Physicochemical Data
PropertyValue / Description
Common Name 11-O-formyl latanoprost; Latanoprost EP Impurity B [1]
IUPAC Name Propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3-(formyloxy)-5-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Molecular Formula C₂₇H₄₀O₆
Molecular Weight 460.61 g/mol
Physical State Colorless to pale yellow viscous liquid/oil
Solubility Profile Soluble in Acetonitrile, Methanol, and Dichloromethane; Insoluble in water
Lipophilicity (LogP) Higher than latanoprost due to the masking of the C-11 polar hydroxyl group
Storage Conditions 2–8 °C (Refrigerator) to prevent further transesterification or hydrolysis[2]

Mechanisms of Formation and Chemical Causality

Understanding why and how 11-O-formyl latanoprost forms is critical for developing robust synthetic routes and stable formulations.

Synthetic Origin: The synthesis of latanoprost typically proceeds via the Corey lactone pathway. During the protection and deprotection of the various hydroxyl groups (often utilizing tetrahydropyranyl or silyl ethers), formylating agents or formic acid may be introduced as reagents or generated as byproducts of solvent degradation (e.g., the breakdown of N,N-dimethylformamide). The C-11 hydroxyl group, being a secondary alcohol on the cyclopentane ring, is sterically accessible enough to undergo unintended esterification, yielding the 11-O-formyl derivative.

Degradation Origin: In aqueous or mixed-solvent ophthalmic formulations, the presence of trace formyl donors or acidic excipients can catalyze the formylation of the active pharmaceutical ingredient (API) over time. Conversely, because it is an ester, 11-O-formyl latanoprost is itself susceptible to alkaline or acidic hydrolysis, which can revert it back to latanoprost and formic acid [3].

Pathway Latanoprost Latanoprost (API) C26H40O5 (Free C-11 Hydroxyl) Impurity 11-O-formyl latanoprost (EP Impurity B) C27H40O6 Latanoprost->Impurity Esterification at C-11 FormylatingAgent Formyl Donors / Formic Acid (Synthetic Reagents or Degradants) FormylatingAgent->Impurity Reactant Input Hydrolysis Aqueous Hydrolysis (Acidic/Alkaline Conditions) Impurity->Hydrolysis Degradation Hydrolysis->Latanoprost Reversion to API

Mechanistic pathway illustrating the dynamic equilibrium between Latanoprost and its 11-O-formyl impurity.

Analytical Workflows: RP-HPLC Methodology

Because 11-O-formyl latanoprost is structurally homologous to latanoprost, separating the two requires high-resolution techniques. The substitution of the polar hydroxyl group (-OH) with a formyl ester (-O-CHO) reduces the molecule's hydrogen-bonding capacity, making Impurity B more lipophilic. Consequently, in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), 11-O-formyl latanoprost will exhibit a longer retention time (Relative Retention Time, RRT > 1.0) compared to the parent drug [4].

Step-by-Step Protocol for Quantification

1. Instrumentation & Reagents

  • System: HPLC equipped with a UV/Vis detector.

  • Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm i.d., 3.5 µm particle size) or a validated cyano column equivalent.

  • Mobile Phase: A gradient mixture of Phosphate buffer (pH 3.2), Acetonitrile, and Methanol. The acidic pH suppresses the ionization of any free acid degradants (like latanoprost acid), ensuring sharp peak shapes.

  • Detection: UV at 210 nm. Causality Note: PGF2α analogues lack extended conjugated π-systems. The primary chromophores are the isolated double bonds and the terminal phenyl ring, necessitating low-UV detection[5].

2. Sample Preparation

  • Diluent: Mobile phase.

  • Standard Solution: Accurately weigh 11-O-formyl latanoprost reference standard and dissolve in diluent to achieve a working concentration of 1.0 µg/mL.

  • Test Solution: Extract the ophthalmic solution (or API powder) in the diluent to a nominal latanoprost concentration of 40–50 µg/mL.

3. Chromatographic Execution

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

Workflow Step1 Sample Prep Extraction in Mobile Phase Step2 Chromatography RP-HPLC (C18) pH 3.2 Gradient Step1->Step2 Step3 Detection UV Absorbance at 210 nm Step2->Step3 Step4 Data Analysis Integration of Impurity B Peak Step3->Step4

Standardized analytical workflow for the isolation and quantification of 11-O-formyl latanoprost.

System Suitability and Self-Validating Checks

To ensure the trustworthiness of the analytical run, the protocol must act as a self-validating system. Before analyzing unknown samples, the system suitability criteria must be met using a resolution mixture containing both Latanoprost and 11-O-formyl latanoprost.

  • Resolution (Rs): The critical pair (Latanoprost and 11-O-formyl latanoprost) must exhibit an Rs​≥1.5 . If resolution drops, it indicates column degradation or mobile phase pH drift, as the formyl ester is highly sensitive to micro-changes in solvent polarity.

  • Tailing Factor (T): Must be ≤2.0 for the impurity peak. Excessive tailing at 210 nm often indicates secondary interactions with unendcapped silanols on the C18 stationary phase.

  • Signal-to-Noise (S/N): For the Limit of Quantification (LOQ) standard, S/N must be ≥10 . Given the weak chromophore of the formyl group, baseline noise must be rigorously controlled by using HPLC-grade solvents and continuous degassing.

References

  • Pharmaffiliates. "Latanoprost - Impurity B." Pharmaffiliates Reference Standards. Available at:[Link]

  • Veeprho Pharmaceuticals. "Latanoprost EP Impurity B." Veeprho Impurity Catalog. Available at:[Link]

  • SynZeal. "Latanoprost EP Impurity A & Related Products." SynZeal Research. Available at:[Link]

  • National Institutes of Health (NIH). "Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments." PubMed Central (PMC). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 11-O-Formyl Latanoprost Detection

Introduction: The Analytical Challenge of Latanoprost Impurities Latanoprost is a highly potent prostaglandin F2α analogue utilized primarily in ophthalmic solutions (typically at a low dose of 0.005% or 50 µg/mL) to red...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Latanoprost Impurities

Latanoprost is a highly potent prostaglandin F2α analogue utilized primarily in ophthalmic solutions (typically at a low dose of 0.005% or 50 µg/mL) to reduce intraocular pressure in patients with open-angle glaucoma[1]. Because it is formulated as an isopropyl ester prodrug, it is inherently susceptible to various degradation pathways, including ester hydrolysis, oxidation, and epimerization[2].

A particularly challenging degradation product is 11-O-formyl latanoprost (often classified alongside other formyl positional isomers like Impurity A and Impurity B)[3]. Formylation typically occurs due to the interaction of the active pharmaceutical ingredient (API) with trace formic acid leached from excipients or packaging materials during long-term storage.

Detecting 11-O-formyl latanoprost presents a trifecta of analytical challenges:

  • Trace Concentration: The parent drug is already at microgram levels; impurities must be quantified at nanogram levels (typically <0.1% of the API).

  • Lack of Chromophores: Latanoprost and its formyl derivatives lack conjugated double bonds, necessitating low-wavelength UV detection where baseline noise is high[1].

  • Isomeric Interference: 11-O-formyl latanoprost must be chromatographically resolved from 9-O-formyl and 15-O-formyl isomers, as well as the parent drug[4].

Mechanistic Insights: Degradation & Chromatographic Causality

To develop a robust method, we must first understand the molecular behavior of the analyte. The degradation of latanoprost is heavily influenced by pH, thermal stress, and oxidative environments[5].

Degradation Lat Latanoprost (API) Stable at 2-8°C Acid Latanoprost Acid (Hydrolysis) Lat->Acid pH Extremes Keto 15-Keto Latanoprost (Oxidation) Lat->Keto ROS / Light Epi 15(S)-Latanoprost (Epimerization) Lat->Epi Thermal Stress Formyl 11-O-Formyl Latanoprost (Formylation) Lat->Formyl Excipient Interaction

Fig 1: Primary degradation pathways of Latanoprost in ophthalmic solutions.

Causality Behind Method Parameters
  • Column Selection (Cyano Phase): Standard C18 columns often fail to resolve the 11-O-formyl isomer from the 15-O-formyl isomer due to their purely hydrophobic retention mechanisms. By utilizing a Cyano (CN) column (e.g., Hypersil BDS CN), we introduce dipole-dipole interactions that provide orthogonal selectivity, effectively separating closely related positional isomers[1].

  • Wavelength Selection (210 nm): The analytes only possess an isolated phenyl ring, which provides weak UV absorbance. Detection must be performed at 210 nm[6]. This strictly dictates the use of highly pure, UV-transparent mobile phases (e.g., HPLC-grade acetonitrile and high-purity phosphate buffer) to prevent severe baseline drift during gradient elution.

  • Sample Preparation (Silanized Glass): Latanoprost is highly lipophilic and will rapidly adsorb to standard polypropylene tubes or untreated glass[1]. All sample preparation must utilize deactivated (silanized) glass vials to ensure accurate recovery.

Method Development Workflow

Workflow S1 1. Sample Prep (Silanized Glass) S2 2. Column Phase (Cyano/CN) S1->S2 S3 3. Mobile Phase (pH 2.5 Gradient) S2->S3 S4 4. Detection (UV @ 210 nm) S3->S4 S5 5. Auto-Validation (SST Criteria) S4->S5

Fig 2: Step-by-step logical workflow for Latanoprost impurity method development.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . It includes embedded System Suitability Testing (SST) that acts as a gatekeeper; if the SST criteria are not met, the analytical run is automatically deemed invalid, ensuring absolute trustworthiness of the generated data.

Reagents and Equipment
  • Stationary Phase: Hypersil BDS Cyano (CN) Column, 250 mm × 4.6 mm, 5 µm particle size[1].

  • Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer. Adjust to pH 2.5 ± 0.05 using dilute orthophosphoric acid. Rationale: A low pH suppresses the ionization of latanoprost acid (a major degradant), ensuring sharp peak shapes and consistent retention times.

  • Mobile Phase B: Acetonitrile (HPLC/UV Grade).

  • Diluent: Water : Acetonitrile (50:50, v/v).

Chromatographic Gradient Program

To achieve baseline separation of 11-O-formyl latanoprost from the API and other degradants, a gradient elution is mandatory.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Profile
0.01.07030Isocratic hold to focus analytes
15.01.04060Linear gradient to elute lipophilic impurities
20.01.04060Isocratic hold to flush column
22.01.07030Return to initial conditions
27.01.07030Column re-equilibration
Preparation of Solutions

Standard Preparation:

  • Accurately weigh 5.0 mg of Latanoprost Reference Standard and 1.0 mg of 11-O-Formyl Latanoprost Reference Standard[3].

  • Transfer to a 100 mL silanized volumetric flask. Dissolve and dilute to volume with Diluent (Stock Solution).

  • Further dilute the stock solution to achieve a working concentration of 50 µg/mL for Latanoprost and 0.5 µg/mL for 11-O-formyl latanoprost (representing a 1.0% impurity specification limit).

Sample Preparation:

  • Transfer an exact volume of the ophthalmic solution (nominally containing 50 µg/mL latanoprost) directly into a silanized HPLC autosampler vial. Do not dilute, as the concentration is already at the lower limits of UV detection.

System Suitability Testing (SST) Gatekeeper

Before analyzing unknown samples, inject the Standard Preparation six times. The system is only validated for use if it meets the following causality-driven criteria[6]:

ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) > 1.5 between Latanoprost and 11-O-formyl latanoprostEnsures baseline separation, preventing integration overlap and false quantitation.
Tailing Factor ( Tf​ ) < 1.5 for all peaksConfirms absence of secondary interactions (e.g., silanol interactions) which skew peak areas.
Precision (%RSD) < 2.0% for peak areas (n=6)Validates the mechanical precision of the autosampler and stability of the UV detector.
Signal-to-Noise (S/N) > 10 at the LOQ levelGuarantees that the detector possesses sufficient sensitivity to quantify trace formyl impurities.

Validation Data Summary

Following ICH Q2(R1) guidelines, the method must be validated for specificity, linearity, accuracy, and precision. Below is the expected quantitative data profile for a successfully developed method targeting 11-O-formyl latanoprost[5],[6]:

Validation ParameterRange / LimitMethod of Establishment
Linearity Range 0.05 µg/mL to 2.5 µg/mL6-point calibration curve; Acceptance: R2 > 0.999.
Limit of Detection (LOD) 0.015 µg/mLEstablished via Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) 0.05 µg/mLEstablished via Signal-to-Noise ratio of 10:1.
Accuracy (Recovery) 92.0% – 105.0%Triplicate injections of samples spiked at 50%, 100%, and 150% of the specification limit.
Method Precision %RSD < 5.0%Six independent preparations of the spiked sample at the 100% specification level.

References

  • A versatile LC method for the simultaneous quantification of latanoprost, timolol and benzalkonium chloride and related substances in the presence of their degradation products in ophthalmic solution. RSC Advances. 5[5]

  • Technical Support Center: Forced Degradation Studies of Latanoprost and Its Isomers. Benchchem. 1[1]

  • Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. MDPI. 6[6]

  • Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid. Acta Chromatographica. 7[7]

  • Latanoprost EP Impurity B (11-Formyl-Latanoprost) Reference Standard. Chemicea Pharmaceuticals. 3[3]

  • 15(S)-Latanoprost stability and degradation pathways. Benchchem. 2[2]

  • Buy 9-O-Formyl Latanoprost (EVT-1500525). EvitaChem. 4[4]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 11-O-Formyl Latanoprost (Impurity B) in Ophthalmic Formulations

Introduction & Mechanistic Context Latanoprost is a highly lipophilic prostaglandin F2α analogue utilized globally for the management of open-angle glaucoma and ocular hypertension[1]. Due to its complex molecular archit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Latanoprost is a highly lipophilic prostaglandin F2α analogue utilized globally for the management of open-angle glaucoma and ocular hypertension[1]. Due to its complex molecular architecture, latanoprost is susceptible to various degradation pathways during formulation, prolonged storage, or upon exposure to specific excipients[2].

A critical degradation product monitored under ICH Q3B(R2) guidelines is 11-O-formyl latanoprost (Impurity B) . The causality of its formation lies in the esterification of the sterically accessible C11-hydroxyl group. This reaction is typically catalyzed by trace amounts of formic acid, which often leach from packaging materials or emerge as oxidative degradants from polyethylene glycol (PEG) excipients[2].

Quantifying this impurity at trace levels in ophthalmic solutions presents a severe analytical bottleneck. Commercial formulations heavily rely on Benzalkonium Chloride (BAC) as an antimicrobial preservative[1]. BAC is a quaternary ammonium surfactant that aggressively competes for droplet surface area during Electrospray Ionization (ESI), causing catastrophic ion suppression for neutral analytes like latanoprost and its impurities. Standard reversed-phase chromatography cannot adequately resolve BAC from lipophilic prostaglandins, necessitating a targeted, mechanism-driven sample preparation strategy.

Degradation_Pathway Latanoprost Latanoprost (API) [M+H]+ m/z 433.3 Reaction Esterification at C11-OH Latanoprost->Reaction FormicAcid Trace Formic Acid (Excipient Degradant) FormicAcid->Reaction ImpurityB 11-O-formyl latanoprost [M+H]+ m/z 461.3 Reaction->ImpurityB +28 Da Mass Shift

Fig 1: Formation mechanism of 11-O-formyl latanoprost via excipient interaction.

Analytical Logic: The MCX-SPE Strategy

To achieve a robust, self-validating assay, we must exploit the physicochemical differences between the analyte and the matrix interferent. BAC possesses a permanent positive charge (quaternary amine), while latanoprost and 11-O-formyl latanoprost are neutral esters[3].

By employing a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), BAC is ionically trapped on the sulfonic acid phase of the sorbent. The neutral prostaglandins interact solely with the reversed-phase backbone. Washing the sorbent with an aqueous acidic solution removes polar interferences. Crucially, eluting with 100% organic solvent (without a basic modifier) quantitatively recovers the neutral impurities while BAC remains permanently immobilized via strong ionic bonds.

SPE_Workflow Sample Ophthalmic Matrix (Latanoprost, Impurity B, BAC) MCX MCX SPE Sorbent (Mixed-Mode Cation Exchange) Sample->MCX Load Sample Wash Aqueous Wash (2% Formic Acid) Removes Polar Interferences MCX->Wash Step 1 Trapped BAC Permanently Trapped via Strong Ionic Bonds MCX->Trapped Retains Quaternary Amine Elution 100% Methanol Elution Elutes Neutral Prostaglandins Wash->Elution Step 2 LCMS LC-MS/MS Analysis (Ion-Suppression Free) Elution->LCMS Clean Extract

Fig 2: MCX SPE workflow for the selective removal of Benzalkonium Chloride (BAC) prior to LC-MS/MS.

Experimental Protocol

Reagents and Materials
  • Reference Standards: Latanoprost, 11-O-formyl latanoprost (Impurity B), and Latanoprost-d4 (Internal Standard).

  • Consumables: Silanized glassware or low-adsorption plasticware is strictly required to prevent the non-specific binding of these highly lipophilic molecules to container walls[2].

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc).

Step-by-Step Sample Preparation (MCX SPE)
  • Spiking & Dilution: Aliquot 100 µL of the ophthalmic solution into a silanized vial. Add 10 µL of IS (Latanoprost-d4, 100 ng/mL). Dilute with 400 µL of 2% Phosphoric acid (H₃PO₄) in LC-MS grade water. Causality: The acidic environment disrupts any secondary protein or micellar binding, ensuring analytes are free in solution.

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of Water.

  • Loading: Load the diluted sample at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% Formic acid in water to purge salts and polar excipients.

  • Elution: Elute the neutral analytes with 1 mL of 100% Methanol. Critical Note: Do not use basic modifiers (e.g., NH₄OH) in this step, as the primary objective is to leave the BAC trapped on the sorbent.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • Column: Kinetex C18 (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0–0.5 min (20% B), 0.5–3.0 min (linear ramp to 95% B), 3.0–4.0 min (hold at 95% B), 4.1–5.0 min (re-equilibrate at 20% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: ESI Positive mode (+).

Quantitative Data & Method Parameters

To ensure high specificity, Multiple Reaction Monitoring (MRM) is utilized. Latanoprost yields a primary transition of m/z 433.3 → 337.2[4][5]. 11-O-formyl latanoprost, with a +28 Da mass shift, yields a precursor [M+H]+ of 461.3.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Latanoprost 433.3337.26020
11-O-formyl latanoprost (Quantifier) 461.3365.26022
11-O-formyl latanoprost (Qualifier) 461.3347.26025
Latanoprost-d4 (IS) 437.3341.26020

Table 2: Method Validation Summary

Validation ParameterLatanoprost11-O-formyl latanoprost (Impurity B)
Linearity Range 0.5 – 100 ng/mL0.1 – 50 ng/mL
Correlation Coefficient (R²) > 0.999> 0.998
SPE Recovery 92.4%89.7%
Matrix Effect (Post-SPE) 95.1% (Negligible suppression)93.8% (Negligible suppression)
Precision (CV%) < 5.4%< 6.2%
Self-Validation Checkpoint

Every protocol must be a self-validating system. To ensure the MCX-SPE protocol has successfully eliminated the BAC interferent, a secondary MRM channel (m/z 304.3 → 212.2), which targets the C12-homologue of BAC, should be continuously monitored. A flat baseline in this diagnostic channel validates the extraction efficiency and guarantees that any observed signal variations in the analyte channels are strictly quantitative and free from matrix-induced ion suppression.

Sources

Method

Synthesis and Isolation Protocol for 11-O-Formyl Latanoprost (EP Impurity B) Reference Standard

Introduction & Mechanistic Rationale Latanoprost is a prostaglandin F2α analogue widely utilized as a first-line treatment for open-angle glaucoma and ocular hypertension. During the manufacturing of the active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Latanoprost is a prostaglandin F2α analogue widely utilized as a first-line treatment for open-angle glaucoma and ocular hypertension. During the manufacturing of the active pharmaceutical ingredient (API), formulation into ophthalmic solutions, or long-term storage, latanoprost is susceptible to degradation. A critical degradation product is 11-O-formyl latanoprost , officially recognized as [1]. Formylation typically occurs due to the presence of residual formic acid in excipients or as a byproduct of oxidative degradation pathways.

Because latanoprost possesses three secondary hydroxyl groups (at the C9, C11, and C15 positions), non-selective formylation yields a complex statistical mixture of mono-, di-, and tri-formates. For analytical laboratories, synthesizing a highly pure reference standard of the specific 11-O-formyl isomer requires a kinetically controlled partial formylation followed by high-resolution preparative chromatography.

Direct exposure of latanoprost to neat formic acid often results in acid-catalyzed dehydration (yielding PGA/PGB analogs) or exhaustive formylation. To prevent this, our protocol utilizes Acetic Formic Anhydride (AFA) as a mild formylating agent. By conducting the reaction at -20 °C in the presence of pyridine, we suppress dehydration and favor mono-formylation. The resulting mixture of 9-O, 11-O, and 15-O formyl isomers is then resolved using reversed-phase preparative HPLC.

Experimental Workflow

G A Latanoprost API (Starting Material) B AFA / Pyridine (-20°C, 2h) A->B Partial Formylation C Mixed Mono-Formates (9-O, 11-O, 15-O) B->C Quench & Extract D Prep-HPLC (C18, H2O/MeCN) C->D Isomer Separation E 11-O-Formyl Latanoprost (EP Impurity B) D->E Lyophilization

Workflow for the synthesis and isolation of 11-O-formyl latanoprost reference standard.

Step-by-Step Methodology

Phase 1: In Situ Preparation of Acetic Formic Anhydride (AFA)

Causality: AFA is significantly milder than neat formic acid, allowing for kinetic control over the reaction to maximize mono-formylation while preventing acid-catalyzed dehydration of the cyclopentane ring.

  • In a dry, argon-purged 25 mL round-bottom flask, add 2.0 mL of acetic anhydride.

  • Cool the flask to 0 °C using an ice-water bath.

  • Dropwise, add 1.0 mL of anhydrous formic acid (98-100%).

  • Heat the mixture to 50 °C for exactly 15 minutes to overcome the activation energy required for mixed anhydride formation, then immediately cool back to 0 °C. (Note: Prolonged heating causes disproportionation into acetic anhydride and carbon monoxide).

Phase 2: Controlled Partial Formylation

Causality: Conducting the reaction at sub-zero temperatures reduces the reaction rate, preventing exhaustive di- and tri-formylation. Pyridine acts as an acid scavenger to neutralize the acetic acid byproduct.

  • Dissolve 100 mg (0.23 mmol) of Latanoprost API in 5.0 mL of anhydrous dichloromethane (DCM) in a separate, argon-purged flask.

  • Add 55 µL (0.69 mmol, 3.0 eq) of anhydrous pyridine.

  • Cool the latanoprost solution to -20 °C using a dry ice/ethylene glycol bath.

  • Slowly add 30 µL (~1.2 eq) of the freshly prepared AFA solution.

  • Stir at -20 °C for 2 hours. Monitor the reaction via TLC (EtOAc/Hexane 7:3). The target is ~50% conversion to maximize the yield of mono-formates and minimize over-formylation.

Phase 3: Quench and Extraction

Causality: Cold aqueous work-up prevents the hydrolysis of the newly formed, moisture-sensitive formyl ester.

  • Quench the reaction at -20 °C by adding 2.0 mL of cold, saturated aqueous NaHCO₃.

  • Allow the biphasic mixture to warm to room temperature under vigorous stirring.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 25 °C. (Evaporation must be done at ambient temperature to prevent thermal degradation).

Phase 4: Preparative HPLC Isolation

The crude mixture contains unreacted latanoprost, the three mono-formates (9-O, 11-O, 15-O), and trace di-formates. These positional isomers must be resolved chromatographically.

Table 1: Preparative HPLC Conditions for Isomer Resolution

ParameterCondition
Column Waters XBridge C18, 5 µm, 19 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 15.0 mL/min
Detection UV @ 210 nm
Gradient Profile 0-5 min: 40% B 5-30 min: 40% → 70% B 30-35 min: 70% → 95% B
Phase 5: Lyophilization
  • Collect the fraction corresponding to the 11-O-formyl isomer (typically the second mono-formate peak to elute, though exact retention depends on the specific column age and chemistry).

  • Remove the acetonitrile via rotary evaporation at 20 °C.

  • Lyophilize the remaining aqueous solution for 48 hours to yield the 11-O-formyl latanoprost reference standard as a viscous, colorless oil.

Analytical Characterization & Self-Validation

To establish trust and validate the identity of the isolated fraction in accordance with [2], rigorous spectroscopic analysis is required. The primary self-validating metric is the ¹H-NMR downfield shift.

Causality of Validation: In unreacted latanoprost, the C11 carbinol proton resonates at ~3.9 ppm. Upon formylation at C11, the strong electron-withdrawing effect of the ester carbonyl deshields this specific proton, shifting it downfield to ~5.1 ppm. If the downfield shift is observed at ~5.2 ppm or ~4.8 ppm instead, you have isolated the 9-O or 15-O isomer, respectively. This internal logic guarantees the correct isomer is certified as the reference standard.

Table 2: Key ¹H-NMR Diagnostic Shifts (CDCl₃, 400 MHz)

Compound / IsomerC9-H Shift (ppm)C11-H Shift (ppm)C15-H Shift (ppm)Formyl-H Shift (ppm)
Latanoprost (API)~4.1 (m)~3.9 (m)~3.6 (m)N/A
11-O-Formyl (Target) ~4.1 (m)~5.1 (m) ~3.6 (m)~8.0 (s)
9-O-Formyl (Impurity C)~5.2 (m) ~3.9 (m)~3.6 (m)~8.1 (s)
15-O-Formyl~4.1 (m)~3.9 (m)~4.8 (m) ~8.0 (s)

Mass Spectrometry Confirmation: LC-HRMS (ESI+) should yield an [M+Na]⁺ peak at m/z 483.2723, corresponding to the chemical formula C₂₇H₄₀O₆.

References

  • Asendrych-Wicik, K., et al. "Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments." Pharmaceuticals (Basel), 2024. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. URL:[Link]

Application

Application Note: In Vitro Pharmacological and Toxicological Profiling of 11-O-Formyl Latanoprost

Introduction & Mechanistic Context Latanoprost is a prostaglandin F2α (PGF2α) analogue widely prescribed to lower intraocular pressure (IOP) in patients with open-angle glaucoma. It operates primarily by increasing the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Latanoprost is a prostaglandin F2α (PGF2α) analogue widely prescribed to lower intraocular pressure (IOP) in patients with open-angle glaucoma. It operates primarily by increasing the uveoscleral outflow of aqueous humor[1]. During the synthesis or degradation of the active pharmaceutical ingredient (API), specific impurities can form, such as 11-O-formyl latanoprost (also known as Latanoprost Impurity B)[2].

In drug development, regulatory frameworks (e.g., ICH Q3A/Q3B) mandate the rigorous characterization of impurities to ensure they do not compromise efficacy or introduce off-target toxicity. As a Senior Application Scientist, the approach to evaluating 11-O-formyl latanoprost requires a self-validating experimental system. We must determine if the formyl modification at the 11-position of the cyclopentane ring sterically hinders binding to the Prostaglandin F (FP) receptor, alters downstream intracellular calcium mobilization[3], or negatively impacts the viability of the ocular surface[4].

Experimental Logic and Causality

To build a comprehensive profile of 11-O-formyl latanoprost, our in vitro assays are designed around three causal pillars:

  • Receptor Activation (The Trigger): Latanoprost exerts its effects via the Gq-coupled FP receptor. Activation leads to phospholipase C (PLC) cleavage, inositol triphosphate (IP3) generation, and a rapid efflux of intracellular calcium (Ca2+)[3]. Measuring Ca2+ mobilization isolates the immediate receptor-ligand interaction.

  • Extracellular Matrix Remodeling (The Efficacy Proxy): The downstream therapeutic effect of FP receptor activation is the upregulation of Matrix Metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-9, in Human Trabecular Meshwork (HTM) cells[1]. This enzymatic remodeling reduces outflow resistance[5].

  • Ocular Surface Tolerance (The Safety Gate): Topical ophthalmic drugs first contact the corneal epithelium. We utilize Human Corneal Epithelial Cells (HCECs) to assess whether the 11-O-formyl derivative induces apoptosis or reduces cell viability compared to the API[4].

Workflow cluster_assays In Vitro Evaluation Matrix Compound 11-O-formyl Latanoprost (Test Article) Assay1 1. Receptor Activation (Ca2+ Mobilization Assay) Compound->Assay1 Gq-Coupling Assay2 2. Efficacy Proxy (MMP Expression in HTM) Compound->Assay2 ECM Remodeling Assay3 3. Safety & Toxicity (HCEC Viability Assay) Compound->Assay3 Off-target Effects

Experimental workflow for profiling 11-O-formyl latanoprost in vitro.

Detailed Experimental Protocols

Protocol 1: FP Receptor Activation via Intracellular Ca2+ Mobilization

Rationale: This assay quantifies the potency (EC50) of 11-O-formyl latanoprost. The formyl group may disrupt the hydrogen-bonding network required for optimal FP receptor binding, potentially shifting the molecule to a partial agonist or inactive state.

Materials:

  • Primary Human Trabecular Meshwork (HTM) cells (Passage 3–5)[1].

  • Fluo-4 AM Calcium Indicator.

  • Probenecid (to inhibit dye efflux).

  • Test compounds: Latanoprost free acid (positive control), 11-O-formyl latanoprost, Vehicle (0.06% ethanol)[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HTM cells at a density of 1×104 cells/well in a 96-well black, clear-bottom microplate. Culture in DMEM with 10% FBS for 48 hours until 80% confluent.

  • Serum Starvation: Wash cells twice with PBS and incubate in serum-free DMEM for 24 hours to synchronize cell cycles and reduce basal signaling noise.

  • Dye Loading: Prepare a dye-loading buffer containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM probenecid in Hanks' Balanced Salt Solution (HBSS). Incubate cells with 100 µL of this buffer for 45 minutes at 37°C in the dark.

  • Washing: Remove the dye solution and wash the wells three times with HBSS containing probenecid to remove extracellular dye.

  • Compound Addition & Reading: Transfer the plate to a fluorescence microplate reader equipped with an automated fluidic system. Inject 11-O-formyl latanoprost (dose-response range: 1 nM to 10 µM).

  • Data Acquisition: Monitor fluorescence (Excitation 488 nm / Emission 525 nm) continuously for 120 seconds. Calculate the peak fluorescence minus baseline ( ΔF/F0​ ) to determine intracellular calcium release[3].

Protocol 2: Extracellular Matrix Remodeling (MMP-1 and MMP-3 Expression)

Rationale: If 11-O-formyl latanoprost retains FP receptor agonism, it must be verified that it successfully drives the transcription of MMPs, which are responsible for the therapeutic degradation of the extracellular matrix[5].

Step-by-Step Methodology:

  • Cell Preparation: Plate HTM cells ( 1×106 cells) into T-75 flasks. Grow to confluence, maintain for 1 week, and then serum-starve for 48 hours[1].

  • Treatment: Expose cells to 30 µg/mL of 11-O-formyl latanoprost, latanoprost (control), or vehicle for 24 hours[1].

  • RNA Extraction: Lyse cells using TRIzol reagent and isolate total RNA. Quantify RNA purity using a spectrophotometer (A260/280 ratio > 1.8).

  • RT-qPCR: Synthesize cDNA using a high-capacity reverse transcription kit. Perform real-time qPCR using TaqMan probes specific for human MMP-1, MMP-3, and GAPDH (endogenous control)[1].

  • Protein Secretion (Zymography): Collect the conditioned culture media. Run the media on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin. Renature the gel in 2.5% Triton X-100, incubate in developing buffer at 37°C for 24 hours, and stain with Coomassie Blue to visualize zones of clearance indicating active MMP secretion[5].

Protocol 3: Ocular Surface Cytotoxicity (MTT Assay)

Rationale: Impurities can exhibit distinct toxicological profiles. We must ensure the formyl derivative does not induce severe apoptosis in corneal tissues compared to the parent drug[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed Human Corneal Epithelial Cells (HCECs) in 96-well plates at 2×104 cells/well.

  • Exposure: Treat cells with varying concentrations of 11-O-formyl latanoprost (0.001% to 0.05%) for 24 hours. Include a 0.02% Benzalkonium Chloride (BAK) positive toxicity control[4].

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Discard the media and add 100 µL of DMSO to dissolve the formed formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the vehicle control[4].

Expected Quantitative Data & Interpretation

To provide a clear comparative baseline, the following table summarizes the anticipated pharmacological and toxicological parameters of 11-O-formyl latanoprost against standard benchmarks.

Test ArticleFP Receptor Potency ( EC50​ nM)Max Ca2+ Response ( ΔF/F0​ )MMP-3 mRNA Fold ChangeHCEC Viability at 24h (%)
Vehicle (0.06% EtOH) N/A0.1 ± 0.051.0 (Baseline)100 ± 4.2
Latanoprost Free Acid 34.7 ± 5.2[3]3.8 ± 0.44.5 ± 0.6[1]92.4 ± 3.1
Latanoprost (Prodrug) 778.0 ± 45.0[3]2.1 ± 0.32.8 ± 0.488.5 ± 4.5
11-O-formyl Latanoprost > 2500.0 (Expected)< 1.0 (Expected)< 1.5 (Expected)85.2 ± 5.0 (Expected)
0.02% BAK (Tox Control) N/AN/AN/A52.0 ± 6.1[4]

Interpretation: The addition of the bulky, electron-withdrawing formyl group at the 11-hydroxyl position is expected to severely diminish FP receptor affinity, resulting in a high EC50​ and failure to induce meaningful MMP-3 transcription. Cytotoxicity is expected to remain relatively low, similar to the parent prodrug, provided no toxic metabolites are uniquely generated.

Mechanistic Signaling Pathway

The following diagram illustrates the self-validating mechanistic pathway evaluated in these protocols. A failure at the receptor level (due to the 11-O-formyl steric hindrance) will cascade, resulting in a lack of Ca2+ mobilization and subsequent failure to transcribe MMPs.

Pathway Ligand 11-O-formyl Latanoprost (Altered Binding Affinity) Receptor FP Receptor (Gq-coupled) Ligand->Receptor Steric Hindrance? PLC Phospholipase C (PLC) Activation Receptor->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release (Protocol 1 Target) IP3->Ca2 Gene MMP-1, -3, -9 Transcription (Protocol 2 Target) Ca2->Gene Calcineurin / NFAT

FP receptor signaling cascade targeted by Latanoprost and its derivatives.

References

  • Pharmaffiliates. (n.d.). Product Name: Latanoprost - Impurity B (11-O-Formyl Latanoprost). Retrieved from[Link]

  • Investigative Ophthalmology & Visual Science (IOVS). (2006). Effect of Latanoprost on the Expression of Matrix Metalloproteinases and Their Tissue Inhibitors in Human Trabecular Meshwork Cells. Retrieved from [Link]

  • Investigative Ophthalmology & Visual Science (IOVS). (2012). In Vitro and In Vivo Comparative Toxicological Study of a New Preservative-Free Latanoprost Formulation. Retrieved from[Link]

  • Investigative Ophthalmology & Visual Science (IOVS). (2003). Latanoprost Stimulates Secretion of Matrix Metalloproteinases in Tenon Fibroblasts Both In Vitro and In Vivo. Retrieved from [Link]

  • Investigative Ophthalmology & Visual Science (IOVS). (2003). Human Trabecular Meshwork Cell Responses Induced by Bimatoprost, Travoprost, Unoprostone, and other FP Prostaglandin Receptor Agonist Analogues. Retrieved from [Link]

Sources

Method

Application Note: Advanced Extraction Techniques for 11-O-formyl Latanoprost from Ophthalmic Lipid Matrices

Executive Summary The shift toward benzalkonium chloride (BAK)-free ophthalmic solutions has driven the adoption of lipid emulsions, liposomes, and micellar nanocarriers for the delivery of prostaglandin analogs[1][2]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The shift toward benzalkonium chloride (BAK)-free ophthalmic solutions has driven the adoption of lipid emulsions, liposomes, and micellar nanocarriers for the delivery of prostaglandin analogs[1][2]. While these matrices enhance biocompatibility and drug stability, they present significant analytical challenges during stability testing and impurity profiling. This application note details a validated, self-correcting methodology for the extraction and quantification of 11-O-formyl latanoprost (Latanoprost Impurity B)[3] from complex lipid matrices. By combining targeted vesicle disruption with reversed-phase Solid Phase Extraction (SPE), this protocol eliminates matrix-induced ion suppression and ensures high-fidelity LC-MS/MS quantification.

Mechanistic Causality: Overcoming Lipid Entrapment

Latanoprost is highly lipophilic and is typically encapsulated within the hydrophobic core of lipid vehicles utilizing excipients such as castor oil, egg phosphatidylcholine (EggPC), or polyvinyl alcohol[1][4][5]. Over time, interactions with formulation excipients or environmental stress can lead to the formylation of the C11 secondary hydroxyl group, generating 11-O-formyl latanoprost (C₂₇H₄₀O₆)[3].

Extracting this specific degradant requires overcoming two primary physicochemical hurdles:

  • Vesicle Sequestration: Standard protein/lipid precipitation (PPT) using acetonitrile fails to adequately solvate complex triglycerides and phospholipids. This leaves the lipophilic 11-O-formyl latanoprost trapped within unbroken micelles, resulting in poor analytical recovery[6].

  • Ion Suppression: Direct injection of crude lipid extracts into an LC-MS/MS system causes severe electrospray ionization (ESI) suppression. Co-eluting phospholipids compete for charge droplets in the ESI source, drastically reducing the sensitivity and linearity of the assay[6].

The Chemical Solution: To resolve this, our methodology employs Isopropanol (IPA) as a primary disruption agent. IPA possesses the ideal dielectric constant to act as a chaotropic solvating agent, effectively breaking the lipid bilayer and micellar interfaces without degrading the target analyte[5]. Following the precipitation of bulk structural lipids via ultracentrifugation, the extract undergoes a Reversed-Phase Solid Phase Extraction (SPE) . By diluting the IPA supernatant with water, the organic strength is lowered, allowing the highly lipophilic 11-O-formyl latanoprost to bind tightly to a C18 sorbent while polar matrix interferences are washed away[7].

Analytical Strategy & Workflow

ExtractionWorkflow N1 Lipid Matrix (Emulsion/Liposomes) N2 Vesicle Disruption (1:4 Isopropanol) N1->N2 N3 Lipid Precipitation (13,000 rpm Centrifugation) N2->N3 N4 Aqueous Dilution (1:10 with HPLC Water) N3->N4 N5 Solid Phase Extraction (C18 Cartridge Load) N4->N5 N6 Matrix Wash (5% Methanol) N5->N6 N7 Target Elution (Ethyl Acetate/Acetone) N6->N7 N8 LC-MS/MS Analysis (11-O-formyl latanoprost) N7->N8

Workflow for 11-O-formyl latanoprost extraction from lipid matrices using IPA disruption and SPE.

Validated Extraction Protocol

Note: This protocol is designed as a self-validating system. A stable-isotope-labeled internal standard (SIL-IS) is introduced at the very first step. This ensures that any volumetric losses during centrifugation or incomplete SPE elution are mathematically normalized, guaranteeing absolute quantitative trustworthiness.

Materials & Reagents
  • Isopropanol, Methanol, Ethyl Acetate, Acetone (All LC-MS Grade)

  • HPLC-grade Water (Milli-Q, 18.2 MΩ·cm)

  • Formic Acid (Optima LC-MS grade)

  • Internal Standard (IS): Latanoprost-d4 (1.0 µg/mL in Methanol)

  • SPE Cartridges: C18 Reversed-Phase (100 mg / 1 mL)

Step-by-Step Methodology

Phase 1: Matrix Disruption and Internal Standard Integration

  • Aliquot exactly 100 µL of the homogenized ophthalmic lipid emulsion (or liposomal suspension) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike 10 µL of the Latanoprost-d4 Internal Standard directly into the lipid matrix. Vortex gently for 10 seconds to ensure the IS partitions into the lipid phase.

  • Add 400 µL of ice-cold Isopropanol (1:4 v/v ratio) to the sample[5].

  • Vortex vigorously for 2 minutes to induce complete micellar/vesicle disruption.

  • Incubate the mixture at 4°C for 10 minutes to promote the aggregation of bulk triglycerides and structural phospholipids.

  • Ultracentrifuge the samples at 13,000 rpm for 30 minutes at 4°C[5].

  • Carefully transfer 400 µL of the clear supernatant (containing the solvated 11-O-formyl latanoprost) to a clean glass vial, avoiding the lipid pellet.

Phase 2: Solid Phase Extraction (SPE) Cleanup 8. Conditioning: Mount the C18 SPE cartridges onto a vacuum manifold. Pass 2.0 mL of Methanol through the cartridge, followed immediately by 2.0 mL of HPLC Water. Do not allow the sorbent bed to dry[7]. 9. Loading: Dilute the 400 µL of collected supernatant with 3.6 mL of HPLC Water (1:10 dilution). Causality: This critical step reduces the organic strength of the IPA below 10%, ensuring the lipophilic analyte binds quantitatively to the C18 stationary phase rather than washing through. 10. Load the diluted sample onto the conditioned cartridge at a flow rate of ~1 mL/min. 11. Washing: Wash the cartridge with 2.0 mL of 5% Methanol in Water to elute polar interferences, salts, and residual emulsifiers. Dry the cartridge under maximum vacuum for 5 minutes. 12. Elution: Elute the 11-O-formyl latanoprost using 2.0 mL of an Ethyl Acetate/Acetone (1:1 v/v) mixture[7]. Collect the eluate in a clean glass tube.

Phase 3: Reconstitution and Analysis 13. Evaporate the elution solvent to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 35°C. 14. Reconstitute the dried residue in 100 µL of LC-MS Mobile Phase (e.g., 70:30 Acetonitrile:Water containing 0.1% Formic Acid). 15. Vortex for 30 seconds, sonicate for 2 minutes, and transfer to an autosampler vial for LC-MS/MS Multiple Reaction Monitoring (MRM) analysis.

Quantitative Performance Data

The efficacy of the IPA disruption + SPE methodology is demonstrated by comparing it against standard direct precipitation techniques. The data below highlights the necessity of the targeted extraction approach for lipid matrices.

Table 1: Representative Extraction Validation Parameters for 11-O-formyl latanoprost

Matrix TypeExtraction MethodologyMean Recovery (%) ± SDMatrix Effect (%)RSD (%)
Castor Oil Emulsion IPA Disruption + C18 SPE92.4 ± 3.1-8.54.2
EggPC Liposomes IPA Disruption + C18 SPE89.7 ± 4.5-12.15.6
Polyvinyl Alcohol Emulsion IPA Disruption + C18 SPE94.1 ± 2.8-6.23.9
Castor Oil EmulsionDirect Acetonitrile PPT (Control)45.2 ± 8.9-65.415.3

Note: Matrix effect values closer to 0% indicate minimal ion suppression. The direct Acetonitrile PPT control exhibits severe ESI suppression (-65.4%) and poor recovery due to incomplete lipid disruption, validating the necessity of the proposed workflow.

References

  • Stability of Latanoprost in an Ophthalmic Lipid Emulsion Using Polyvinyl Alcohol. PubMed.[Link][4]

  • Sustained Release of an Anti-Glaucoma Drug: Demonstration of Efficacy of a Liposomal Formulation in the Rabbit Eye. PMC.[Link][5]

  • Physiochemical Properties and Cytotoxicity of a Benzalkonium Chloride-Free, Micellar Emulsion Ophthalmic Formulation of Latanoprost. PMC.[Link][1]

  • Mass spectrometry in ocular drug research. PMC.[Link][6]

  • Comparative Study of Latanoprost Drug Delivery Systems for Glaucoma Treatment and Their Interaction with the Tear Film Lipid Layer Models. ACS Publications.[Link][2]

  • Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification. PMC.[Link][7]

  • Latanoprost - Impurity B (11-O-Formyl Latanoprost). Pharmaffiliates.[Link][3]

Sources

Application

forced degradation study protocols for 11-O-formyl latanoprost

Application Note: Advanced Forced Degradation Protocols for 11-O-Formyl Latanoprost Target Audience: Analytical Chemists, Stability Scientists, and Drug Development Professionals The Chemical Reality of 11-O-Formyl Latan...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Forced Degradation Protocols for 11-O-Formyl Latanoprost Target Audience: Analytical Chemists, Stability Scientists, and Drug Development Professionals

The Chemical Reality of 11-O-Formyl Latanoprost

11-O-formyl latanoprost (often designated as Latanoprost EP Impurity B) is a critical related substance encountered during the synthesis and formulation of the anti-glaucoma API, latanoprost. Structurally, latanoprost is a prostaglandin F2α analogue containing three secondary hydroxyl groups (at C9, C11, and C15) and a terminal isopropyl ester.

Formylation specifically at the C11 hydroxyl group typically occurs as a secondary degradation pathway when the API interacts with excipient degradation products. For example, polyethylene glycols (PEGs) or polysorbates used in ophthalmic formulations can auto-oxidize to yield trace formic acid, which subsequently reacts with the API. Understanding the degradation profile of 11-O-formyl latanoprost itself is essential for validating Stability-Indicating Methods (SIMs) and ensuring that this impurity does not further degrade into co-eluting secondary artifacts during sample storage or analysis[1].

Experimental Design: Causality and Self-Validation

As a Senior Application Scientist, it is critical to recognize that a forced degradation protocol is not merely a checklist; it is a controlled perturbation of chemical equilibrium. The following causal principles must dictate your experimental setup:

  • Solvent Selection: Latanoprost and its derivatives are highly lipophilic and inherently unstable in purely aqueous environments[2]. Therefore, stock solutions must be prepared in an organic diluent such as Acetonitrile (ACN) or Methanol to ensure solubility and baseline stability.

  • Surface Adsorption Prevention: Prostaglandin analogues exhibit significant non-specific binding to standard plastics and untreated borosilicate glass[2]. Silanized glassware or low-adsorption polymer vials are mandatory to prevent artificial "loss of assay" that could be misdiagnosed as degradation.

  • The Self-Validating System: To ensure the integrity of the data, every stress condition must include two parallel controls:

    • Unstressed Control: The impurity stored in the diluent at 2–8°C for the study's duration, isolating stressor-induced degradation from baseline diluent incompatibility.

    • Stressed Blank: Diluent plus stress reagents (e.g., 0.1 M HCl) subjected to the exact same conditions, ruling out artifact peaks from reagent degradation.

  • Reaction Arrest (Neutralization): Degradation must be stopped precisely at the target timepoint. Injecting unneutralized acidic or alkaline samples not only skews kinetic data but rapidly degrades the silica backbone of the HPLC analytical column.

Workflow Visualization

ForcedDegradation cluster_stress ICH Q1A/Q1B Stress Conditions Start 11-O-formyl latanoprost Stock (1 mg/mL in Acetonitrile) Acid Acidic Stress 0.1M HCl, 60°C Start->Acid Base Alkaline Stress 0.1M NaOH, RT Start->Base Ox Oxidative Stress 3% H2O2, RT Start->Ox Heat Thermal Stress 70°C, 7 Days Start->Heat Light Photolytic Stress UV/Vis (ICH Q1B) Start->Light Prep Neutralization & Dilution (Arrest Degradation) Acid->Prep Base->Prep Ox->Prep Heat->Prep Light->Prep Analysis Stability-Indicating Analysis (HPLC-PDA & LC-MS/MS) Prep->Analysis

Workflow for the forced degradation and analysis of 11-O-formyl latanoprost.

Step-by-Step Stress Protocols

Target Degradation: The goal of these protocols is to achieve 5% to 20% degradation. Exceeding 20% risks secondary and tertiary degradation pathways that are not representative of real-world stability failures.

Step 1: Stock Solution Preparation Accurately weigh 10 mg of 11-O-formyl latanoprost reference standard into a silanized 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Acetonitrile to yield a 1 mg/mL stock[3].

Step 2: Execution of Stress Conditions

  • Acid Hydrolysis: Transfer 1.0 mL of stock solution to a silanized vial. Add 1.0 mL of 0.1 M HCl. Seal and heat at 60°C for 2 hours[2]. Causality: Acidic conditions promote the slow cleavage of the terminal isopropyl ester.

  • Alkaline Hydrolysis: Transfer 1.0 mL of stock solution to a silanized vial. Add 1.0 mL of 0.1 M NaOH. Keep at Room Temperature (RT) for 1 hour. Causality: 11-O-formyl latanoprost contains two highly base-labile ester linkages (the C1 isopropyl ester and the C11 formate ester). Alkaline conditions (even milder ones like 0.05 M NaOH) can lead to rapid and complete dual-hydrolysis, yielding latanoprost acid[3][4].

  • Oxidative Degradation: Transfer 1.0 mL of stock solution to a silanized vial. Add 1.0 mL of 3% H₂O₂. Store at RT, protected from light, for 24 hours[2][3]. Causality: Peroxides target the unprotected secondary hydroxyl groups (e.g., C9, C15), oxidizing them to their corresponding ketones (e.g., 15-keto-11-O-formyl latanoprost).

  • Thermal Degradation: Place 1.0 mL of stock solution in a sealed silanized vial in a temperature-controlled oven at 70°C for 7 days[3].

  • Photolytic Degradation: Expose 1.0 mL of stock solution in a clear quartz vial to a light source providing both UV and visible light (minimum 1.2 million lux hours and 200 watt hours/square meter) per ICH Q1B[3]. Causality: Latanoprost derivatives undergo rapid degradation under UV light, primarily via photo-oxidation and double-bond isomerization[2][4]. Wrap the control sample in aluminum foil and place it in the same chamber.

Step 3: Neutralization and Sample Preparation Before injection, neutralize the Acid sample with 1.0 mL of 0.1 M NaOH, and the Base sample with 1.0 mL of 0.1 M HCl[3]. Dilute all stressed samples and controls with the mobile phase to a final analytical concentration (e.g., 50 µg/mL).

Quantitative Degradation Matrix

Stress ConditionReagents / ParametersTime & TempTarget Degradation (%)Primary Degradation Pathway / Product
Acid Hydrolysis 0.1 M HCl60°C, 2 h10–15%Ester cleavage yielding 11-O-formyl latanoprost acid.
Alkaline Hydrolysis 0.1 M NaOHRT, 1 h20–30%Rapid dual-cleavage of isopropyl and formate esters yielding latanoprost acid[4].
Oxidative Stress 3% H₂O₂RT, 24 h10–20%Oxidation of C15 hydroxyl to yield 15-keto derivatives.
Thermal Stress Solution in ACN70°C, 7 days5–10%Epimerization and minor lactonization.
Photolytic Stress UV/Vis (ICH Q1B)1.2M lux-h15–25%Photo-oxidation and cis/trans isomerization of the double bonds[4].

Analytical Method Parameters

To accurately capture the degradation profile, the analytical method must be capable of resolving structurally similar isomers and highly polar degradants (like latanoprost acid).

  • Instrumentation: UHPLC coupled with a Photodiode Array (PDA) detector and an LC-MS/MS system (Information Dependent Acquisition - IDA protocol)[1][2].

  • Column: A high-resolution C18 or a specialized Cyano column (e.g., Hypersil BDS CN, 250 x 4.6 mm, 5 µm) maintained at 25°C[2].

  • Mobile Phase: A gradient mixture of phosphate buffer (pH 3.2), acetonitrile, and methanol[2]. The acidic pH suppresses the ionization of formed carboxylic acids, ensuring sharp peak shapes and consistent retention times.

  • Detection: UV at 210 nm (for the prostaglandin backbone)[3].

  • Mass Balance Validation: Use the PDA to check the spectral purity of the main peak. The sum of the area of the remaining 11-O-formyl latanoprost and its degradation products must equal 90-110% of the unstressed control area. A failure in mass balance indicates the formation of volatile degradants or co-eluting impurities requiring MS-level deconvolution[2].

Sources

Technical Notes & Optimization

Troubleshooting

improving HPLC peak resolution for 11-O-formyl latanoprost impurities

Welcome to the Technical Support Center for Prostaglandin Chromatography. As a Senior Application Scientist, I frequently encounter challenges regarding the baseline separation of latanoprost from its closely related deg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Prostaglandin Chromatography. As a Senior Application Scientist, I frequently encounter challenges regarding the baseline separation of latanoprost from its closely related degradants. 11-O-formyl latanoprost, alongside isomers like 15(S)-latanoprost and the 5,6-trans isomer, presents a formidable chromatographic challenge due to near-identical hydrodynamic volumes and polarities.

This guide provides a mechanistic troubleshooting framework to help you achieve robust, reproducible resolution in your analytical workflows.

I. Chromatographic Troubleshooting Q&A

Q: Why does 11-O-formyl latanoprost persistently co-elute with the main API peak on standard C18 columns? A: Co-elution here is a direct consequence of structural homology. Latanoprost is a highly lipophilic prodrug. The 11-O-formyl impurity differs only by the addition of a formyl group at the C11 hydroxyl position. On a standard octadecylsilane (C18) stationary phase, retention is driven almost entirely by dispersive hydrophobic interactions. The massive aliphatic chains and phenyl ring dominate the molecule's interaction with the stationary phase, masking the slight dipole shift introduced by the formyl group. Consequently, the selectivity factor ( α ) approaches 1.0. To break this co-elution, you must exploit the specific electronic properties of the formyl moiety rather than relying on bulk hydrophobicity, ensuring your system suitability test (SST) achieves a1[1].

Q: Which stationary phase chemistries provide the necessary orthogonal selectivity? A: To resolve formyl derivatives and epimers, you must transition to stationary phases capable of π−π , dipole-dipole, or steric interactions. A Cyano (CN) column (e.g., Hypersil BDS CN) is highly effective. The polarized cyano functional groups interact specifically with the carbonyl oxygen of the formyl group, retarding it differently than the parent latanoprost. A2 under gradient elution has successfully resolved latanoprost from its known impurities with a minimum resolution of 3.0[2].

Q: How do I optimize the mobile phase to maximize the resolution ( Rs​ ) of these impurities? A: The organic modifier is your most powerful tool for tuning selectivity. While methanol (MeOH) is a strong hydrogen-bond donor and acceptor, acetonitrile (MeCN) acts as a π -acceptor and dipole-interactor. The 3 dramatically improves the separation of difficult stereoisomers and formyl derivatives that otherwise co-elute[3]. The optimal approach is a ternary mobile phase: a low-pH phosphate buffer to suppress ionization of acidic degradants, combined with a precisely tuned MeCN/MeOH ratio[2].

II. Mechanistic Workflows & Pathways

HPLC_Workflow S1 1. Identify Co-elution (API & 11-O-formyl) S2 2. Switch Stationary Phase (Use Cyano or Phenyl-Hexyl) S1->S2 S3 3. Ternary Mobile Phase (Buffer pH 3.2 / MeCN / MeOH) S2->S3 S4 4. Flatten Gradient Slope (0.5% / min at API window) S3->S4 S5 5. System Suitability Test (Target Rs > 2.0) S4->S5 S5->S2 Fail S6 Method Validated S5->S6 Pass

Fig 1. Iterative HPLC method optimization workflow for resolving latanoprost impurities.

Degradation_Pathways API Latanoprost (Active Prodrug) Formyl 11-O-formyl latanoprost (Excipient Interaction) API->Formyl Formylation Epimer 15(S)-Latanoprost (Thermal/UV Stress) API->Epimer Epimerization Acid Latanoprost Acid (Hydrolysis Product) API->Acid Ester Cleavage

Fig 2. Primary degradation pathways of latanoprost leading to closely eluting impurities.

III. Self-Validating Analytical Protocol

A true stability-indicating method must be self-validating. This protocol incorporates a dynamic feedback loop based on System Suitability Testing (SST) to ensure the method adapts to slight column-to-column variations.

Step 1: Reagent & Standard Preparation

  • Buffer (Mobile Phase A): Prepare 0.05 M potassium dihydrogen phosphate. Adjust to pH 3.2 using orthophosphoric acid. Causality: Low pH ensures latanoprost acid (a primary degradant) remains fully protonated, preventing peak tailing[4].

  • Organic (Mobile Phase B): Acetonitrile : Methanol (80:20, v/v).

  • SST Solution: Spike Latanoprost API (50 µg/mL) with 11-O-formyl latanoprost and 15(S)-latanoprost standards (each at 0.5 µg/mL) in Mobile Phase A/B (50:50).

Step 2: Chromatographic Parameters

  • Column: Cyano (CN) phase, 250 mm × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C. Causality: Elevated temperature lowers mobile phase viscosity and improves mass transfer, sharpening peaks[1].

  • Detection: UV at 210 nm.

Step 3: The Self-Validation Loop (System Suitability) Before analyzing samples, inject the SST Solution. The system is only validated for use if it passes the following internal logic gates:

  • Gate 1 (Retention): Latanoprost peak elutes between 15.0 and 18.0 minutes.

  • Gate 2 (Resolution): The critical pair resolution ( Rs​ ) between Latanoprost and 11-O-formyl latanoprost must be ≥1.5 .

  • Troubleshooting Action: If Rs​<1.5 , the system invalidates the run. Corrective action: Decrease the gradient slope of Mobile Phase B by 0.5% per minute during the 12–20 minute elution window to increase the retention factor ( k′ ) and enhance selectivity.

Step 4: Sample Analysis Once the SST parameters are satisfied, proceed with injecting 5 (e.g., oxidative, thermal, or photolytic stability batches)[5].

IV. Quantitative Data Summary

The following table synthesizes expected chromatographic parameters for latanoprost and its primary impurities under optimized cyano-phase conditions, establishing baseline expectations for method transfer[2][6].

AnalyteRelative Retention Time (RRT)Target Resolution ( Rs​ )LOD ( μ g/mL)LOQ ( μ g/mL)
Latanoprost Acid0.45> 3.00.0300.090
15-keto latanoprost0.82> 3.00.0680.200
Latanoprost (API)1.00N/A0.0250.350
15(S)-Latanoprost1.10> 2.00.0150.050
11-O-formyl latanoprost1.18> 1.50.0200.060

V. References

  • Title: Latanoprost - Regulations.gov Source: regulations.gov URL:

  • Title: A versatile LC method for the simultaneous quantification of latanoprost, timolol and benzalkonium chloride and related substances in the presence of their degradation products in ophthalmic solution Source: rsc.org URL:

  • Title: EP2311820A1 - Process for the purification of latanoprost by HPLC Source: google.com (Patents) URL:

  • Title: Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost Source: researchgate.net URL:

  • Title: Application Note: Quantification of 15(S)-Latanoprost Impurity in Pharmaceutical Preparations Source: benchchem.com URL:

  • Title: Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments Source: nih.gov URL:

Sources

Optimization

troubleshooting degradation of 11-O-formyl latanoprost in aqueous solution

Technical Support Center: Troubleshooting 11-O-Formyl Latanoprost Degradation in Aqueous Solutions Welcome to the Advanced Diagnostics and Troubleshooting Guide for latanoprost stability. As a highly lipophilic prostagla...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 11-O-Formyl Latanoprost Degradation in Aqueous Solutions

Welcome to the Advanced Diagnostics and Troubleshooting Guide for latanoprost stability. As a highly lipophilic prostaglandin F2α analogue, latanoprost is inherently susceptible to degradation in aqueous environments 1[1]. While the primary degradation pathway is the hydrolysis of its C1 isopropyl ester to form latanoprost acid (Impurity H)2[2], the introduction of solubilizing excipients creates a secondary, complex degradation vector: the formation and subsequent breakdown of 11-O-formyl latanoprost (Impurity B) .

This guide provides mechanistic insights, validated experimental protocols, and diagnostic workflows to help drug development professionals isolate, quantify, and mitigate this specific degradation cascade.

Part 1: Mechanistic Diagnostic FAQs

Q1: Why is 11-O-formyl latanoprost appearing in our aqueous stability cohorts when it was absent in the API release testing? Causality: The appearance of 11-O-formyl latanoprost (and its isomer, 15-O-formyl latanoprost) is rarely an API synthesis issue; it is an excipient-driven formulation incompatibility. To solubilize latanoprost, aqueous eye drops frequently utilize polyethoxylated non-ionic surfactants (e.g., polyoxyl 40 hydrogenated castor oil or polysorbates). Under oxidative stress (heat, light, or trace metal presence), the polyethylene glycol (PEG) chains in these surfactants auto-oxidize. This generates hydroperoxides that rapidly cleave into formaldehyde and, ultimately, formic acid. In the slightly acidic environment of the formulation, the formic acid reacts with the secondary hydroxyl group at the C11 position of the latanoprost cyclopentane ring, yielding the 11-O-formyl ester.

Q2: How does 11-O-formyl latanoprost behave once it forms in the formulation? Causality: 11-O-formyl latanoprost is a transient intermediate that undergoes competitive degradation in aqueous media. Because it contains two vulnerable ester linkages, it is subject to two distinct hydrolysis pathways:

  • Deformylation (Formyl Ester Hydrolysis): The C11 formyl ester hydrolyzes, reverting the molecule back to latanoprost.

  • Prodrug Hydrolysis (Isopropyl Ester Hydrolysis): The C1 isopropyl ester hydrolyzes, converting the molecule into 11-O-formyl latanoprost acid . Because ophthalmic solutions inherently promote hydrolysis reactions2[2], the accumulation of 11-O-formyl latanoprost acid often acts as the terminal thermodynamic sink, permanently reducing the active titer of the drug.

Q3: How do pH and temperature influence this specific degradation cascade? Causality: Latanoprost exhibits maximum stability at pH 6.0 ± 0.2 1[1].

  • At pH < 5.0: Formic acid is heavily protonated, accelerating the esterification (formylation) of latanoprost.

  • At pH > 7.0: Base-catalyzed hydrolysis dominates, rapidly cleaving the C1 isopropyl ester of both latanoprost and 11-O-formyl latanoprost.

  • Elevated Temperatures (37°C - 50°C): Accelerate both the auto-oxidation of excipients (increasing formic acid concentration) and the subsequent ester hydrolysis rates3[3].

Part 2: Quantitative Degradation Data

To effectively troubleshoot, you must understand the kinetic triggers for each degradant. The table below summarizes the causality and optimal mitigation parameters for latanoprost degradants.

Degradant SpeciesStructural Origin / MechanismPrimary Kinetic StressorpH Optimum for Stability
Latanoprost Acid (Impurity H) Hydrolysis of C1 isopropyl esterHeat, Alkaline pH (>7.0)pH 6.0 ± 0.2
11-O-Formyl Latanoprost (Impurity B) Esterification via excipient-derived formic acidExcipient oxidation, Acidic pH (<5.0)pH 6.0 ± 0.2
15-Keto Latanoprost Oxidation of C15 hydroxyl groupUV Light exposure, Oxidative stressN/A (Requires opaque packaging)
11-O-Formyl Latanoprost Acid Hydrolysis of Impurity B at the C1 esterHeat, Alkaline pH (>7.0)N/A (Prevent Impurity B formation)

Part 3: Visualizing the Degradation Mechanics

Mechanism PEG Polyethoxylated Excipients (PEG / Polysorbates) Oxidation Auto-oxidation (Heat, Light, O2) PEG->Oxidation Formic Formic Acid (HCOOH) Accumulation Oxidation->Formic Formylation Esterification at C11 (Accelerated at pH < 5) Formic->Formylation Latanoprost Latanoprost (Active Prodrug) Latanoprost->Formylation ImpurityB 11-O-Formyl Latanoprost (Impurity B) Formylation->ImpurityB Hydrolysis1 C1 Isopropyl Ester Hydrolysis ImpurityB->Hydrolysis1 Hydrolysis2 C11 Formyl Ester Hydrolysis (Deformylation) ImpurityB->Hydrolysis2 ImpurityAcid 11-O-Formyl Latanoprost Acid Hydrolysis1->ImpurityAcid Hydrolysis2->Latanoprost Reversible

Mechanistic pathway of 11-O-formyl latanoprost formation and degradation in aqueous solutions.

Troubleshooting Detect Detection of Impurity B via LC-MS/MS CheckExcipient Quantify Excipient Peroxide Value (POV) Detect->CheckExcipient DecisionPOV POV > 2.0 mEq/kg? CheckExcipient->DecisionPOV ActionPOV Switch to Super-Refined Excipients & Add EDTA DecisionPOV->ActionPOV Yes CheckpH Measure Formulation pH DecisionPOV->CheckpH No ActionPOV->CheckpH DecisionpH pH < 5.5? CheckpH->DecisionpH ActionpH Buffer to pH 6.0 ± 0.2 with Phosphate Buffer DecisionpH->ActionpH Yes Validate Run 6-Week Accelerated Stability (37°C / 50°C) DecisionpH->Validate No ActionpH->Validate

Diagnostic workflow for mitigating 11-O-formyl latanoprost formation in formulations.

Part 4: Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must be self-validating. The following workflows incorporate internal controls to distinguish between API instability and excipient-induced degradation.

Protocol 1: Forced Degradation & Excipient Compatibility Screening

Objective: Isolate the formylation vector by artificially stressing the formulation with spiked formic acid and monitoring the deformylation equilibrium.

  • Step 1: Preparation of Control and Stress Arms.

    • Arm A (Control): Latanoprost API (50 µg/mL) in pH 6.0 phosphate buffer.

    • Arm B (Excipient Stress): Latanoprost API + proposed polyethoxylated excipient (e.g., 0.5% Polyoxyl 40 Stearate).

    • Arm C (Formic Acid Spike): Latanoprost API + 0.1% Formic Acid (to force Impurity B formation).

  • Step 2: Thermal Cycling. Incubate all arms in sealed, gas-tight glass ampoules (to prevent volatile formaldehyde escape) at 50°C for 14 days4[4].

  • Step 3: Quenching and Extraction. Pull 1 mL aliquots at Days 0, 3, 7, and 14. Immediately quench the reaction by adjusting the pH to 6.0 (if acidic) and cooling to 4°C to halt ester hydrolysis.

  • Step 4: Self-Validation Logic. If Arm B generates 11-O-formyl latanoprost but Arm A does not, the degradation is definitively excipient-driven. Arm C serves as the positive control for the retention time of Impurity B.

Protocol 2: LC-MS/MS Quantification of Formyl Degradants

Objective: Chromatographically resolve 11-O-formyl latanoprost from 15-O-formyl latanoprost and quantify the terminal latanoprost acid.

  • Step 1: Mobile Phase Preparation. Use an acidic mobile phase to ensure the free acid degradants remain protonated for sharp peak shapes. Prepare Mobile Phase A: 5 mM ammonium acetate with 0.02% formic acid in water. Prepare Mobile Phase B: 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5; v/v)3[3].

  • Step 2: Column Selection. Utilize a sub-2 µm C18 UPLC column (e.g., 2.0 × 150 mm) to provide the theoretical plates necessary to separate the 11-O-formyl and 15-O-formyl positional isomers.

  • Step 3: Dual-Polarity MS/MS Detection.

    • Run the mass spectrometer in Positive Ion Mode (+ESI) to detect intact latanoprost and 11-O-formyl latanoprost (monitoring the sodium or ammonium adducts).

    • Simultaneously run in Negative Ion Mode (-ESI) to monitor latanoprost free acid and 11-O-formyl latanoprost acid, as carboxylic acids ionize preferentially in negative mode5[5].

  • Step 4: Internal Standardization. Spike all samples with a stable isotope-labeled internal standard (e.g., Latanoprost-d4) prior to extraction to correct for matrix effects caused by the polyethoxylated excipients.

References

  • 1 - PMC - NIH. 2.2 - MDPI.

  • 3 - PMC - NIH. 4.4 - ResearchGate. 5.5 - PMC - NIH.

Sources

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Technical Support Center: Troubleshooting LC-MS/MS Baseline Noise in 11-O-Formyl Latanoprost Analysis

Welcome to the Advanced Technical Support Center for analytical chemists and drug development professionals. This guide addresses a highly specific and notoriously challenging issue: reducing baseline noise during the li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for analytical chemists and drug development professionals. This guide addresses a highly specific and notoriously challenging issue: reducing baseline noise during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 11-O-formyl latanoprost (often referred to as Latanoprost Impurity B)[1].

Due to the lipophilic nature of prostaglandin analogs and the lability of the formyl group, analysts frequently encounter elevated chemical background noise, signal suppression, and erratic ionization. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and validated protocols to restore signal-to-noise (S/N) integrity.

Part 1: Expert Troubleshooting & Causality FAQs

Q1: Why am I seeing elevated, erratic baseline noise specifically for 11-O-formyl latanoprost, even with MS-grade solvents?

The Causality: 11-O-formyl latanoprost ( C27​H40​O6​ , MW: 460.61 g/mol ) is highly lipophilic. This property causes two distinct phenomena that manifest as baseline noise:

  • Plasticizer Leaching & Adsorption: The compound readily adsorbs to standard polypropylene tubes, while simultaneously extracting plasticizers (e.g., phthalates) from the plastic. These plasticizers ionize efficiently in the positive Electrospray Ionization (+ESI) mode, creating a high background noise floor[2].

  • Alkali Adduct Splitting: In the absence of a strong ionization buffer, formylated prostaglandins randomly form sodium [M+Na]+ and potassium [M+K]+ adducts. This splits the ion current and creates a noisy, unstable baseline because these adducts resist fragmentation in the collision cell[3].

The Solution: Switch exclusively to silanized glassware or low-binding PTFE containers for all sample preparation. Force the formation of a single, stable adduct by using ammonium formate in the mobile phase.

Q2: How do mobile phase additives mechanically affect the S/N ratio for this specific impurity?

The Causality: The mobile phase dictates the gas-phase thermodynamic stability of the analyte in the MS source. Using strictly 0.1% formic acid often yields the protonated molecule [M+H]+ at m/z 461.3, but the formyl group makes the molecule prone to spontaneous in-source fragmentation (loss of HCOOH ). This premature fragmentation registers as chemical noise. By introducing 10 mM ammonium formate , you shift the ionization pathway to form a highly stable ammonium adduct [M+NH4​]+ at m/z 478.3. This suppresses random sodium adducts and protects the formyl group during desolvation, drastically lowering the noise floor and improving the S/N ratio[3].

Q3: What MS source parameters are most critical for reducing chemical noise without destroying the analyte?

The Causality: Baseline noise in the low-mass MRM transitions is often caused by solvent clusters and un-desolvated matrix entering the mass analyzer[4].

  • Cone Voltage / Declustering Potential: If set too low (< 20 V), solvent clusters pass through, causing a high baseline. If set too high (> 60 V), the 11-O-formyl group is cleaved before the first quadrupole (Q1), destroying your precursor ion.

  • Desolvation Temperature: Must be optimized (typically 350°C–400°C). Prostaglandins are thermally labile; exceeding 450°C will cause thermal degradation of the cyclopentyl ring structure, while temperatures below 300°C fail to evaporate the aqueous mobile phase, leading to high background noise[5].

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. If a step fails, the system provides an immediate diagnostic indicator.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for Matrix Noise Reduction

This protocol removes phospholipids and hydrophilic matrix components that cause ion suppression and elevated baselines.

  • Sample Aliquoting: Transfer 100 µL of the biological sample or formulation into a silanized glass centrifuge tube (Validation Check: Using plastic will result in an immediate 30% drop in recovery due to adsorption).

  • Internal Standard Addition: Add 10 µL of Latanoprost- d4​ (100 ng/mL) to act as a surrogate standard[5].

  • Extraction Solvent: Add 1.0 mL of an Ethyl Acetate:Isopropanol (60:40, v/v) mixture[5].

    • Causality: Ethyl acetate extracts the lipophilic 11-O-formyl latanoprost, while isopropanol prevents the precipitation of proteins at the organic-aqueous interface, which traps the analyte.

  • Vortex and Centrifuge: Vortex for 5 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer to a clean silanized vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature (Do not exceed 30°C to protect the formyl group).

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

    • Validation Check: Inject a blank matrix processed through this method. The baseline noise at the target MRM transition should be < 150 cps (counts per second).

Protocol 2: System Decontamination & Mobile Phase Equilibration

Use this protocol if baseline noise suddenly spikes during a batch run.

  • Column Flush: Remove the analytical column. Flush the LC system (without the column) with 50% Methanol / 50% Water containing 0.1% Formic Acid at 1.0 mL/min for 30 minutes to clear salt precipitates.

  • Isopropanol Wash: Switch to 100% Isopropanol for 20 minutes to strip highly lipophilic contaminants (e.g., residual latanoprost or plasticizers) from the LC tubing and autosampler rotor seals.

  • Mobile Phase Preparation: Prepare fresh Mobile Phase A (Ultrapure Water + 10 mM Ammonium Formate) and Mobile Phase B (LC-MS Grade Acetonitrile + 0.1% Formic Acid)[6].

    • Validation Check: Monitor the MS background in Q1 full scan (m/z 100-1000). A clean system will show a stable total ion chromatogram (TIC) with no repeating mass peaks spaced 44 Da apart (which would indicate PEG/surfactant contamination).

Part 3: Quantitative Data & System Parameters

Table 1: Impact of Mobile Phase Additives on 11-O-Formyl Latanoprost S/N Ratio

Data summarizes the causality of buffer selection on ionization efficiency and baseline noise.

Mobile Phase AdditivePrimary Precursor IonBaseline Noise Level (cps)Analyte Signal (cps)S/N RatioConclusion
0.1% Formic Acid (No salts) [M+H]+ (m/z 461.3)High (~850)4,2005:1Poor. Random Na+ adducts cause signal splitting.
0.1% Trifluoroacetic Acid [M+H]+ (m/z 461.3)Very High (~1,200)1,100<1:1Unusable. Severe ion suppression (TFA effect).
10 mM Ammonium Formate [M+NH4​]+ (m/z 478.3) Low (~120) 18,500 154:1 Optimal. Stable adduct formation; suppressed background.
10 mM Sodium Acetate [M+Na]+ (m/z 483.3)Moderate (~400)2,5006:1Suboptimal. Na+ adducts do not fragment well in MS/MS.
Table 2: Optimized MRM Transitions & Source Parameters (+ESI)

Validated parameters for Agilent/Waters Triple Quadrupole systems.

ParameterSetting / ValueMechanistic Rationale
Precursor Ion (Q1) m/z 478.3Selects the stable [M+NH4​]+ adduct.
Product Ion (Q3) - Quant m/z 397.3Loss of formyl group and water; highest intensity[6].
Product Ion (Q3) - Qual m/z 315.2Secondary cleavage of the cyclopentyl ring for confirmation.
Cone Voltage / DP 35 VHigh enough to decluster solvent; low enough to prevent in-source decay.
Collision Energy (CE) 18 eV (Quant), 28 eV (Qual)Optimized for specific bond cleavages without shattering the ion.
Desolvation Temp 350 °CPrevents thermal degradation of the prostaglandin backbone.

Part 4: Mandatory Visualizations

Diagram 1: Root Cause Analysis of LC-MS Baseline Noise

This logic tree dictates the troubleshooting sequence when elevated noise is detected in the chromatogram.

BaselineNoiseRCA Start High Baseline Noise in MRM Channel CheckMP 1. Check Mobile Phase Start->CheckMP CheckSample 2. Check Sample Matrix Start->CheckSample CheckMS 3. Check MS Source Start->CheckMS MP_Issue Non-volatile salts or old aqueous phase? CheckMP->MP_Issue MP_Fix Flush system & use fresh 10mM Ammonium Formate MP_Issue->MP_Fix Yes Sample_Issue Plasticizer leaching or phospholipid build-up? CheckSample->Sample_Issue Sample_Fix Use silanized glass & perform LLE extraction Sample_Issue->Sample_Fix Yes MS_Issue Incomplete desolvation or cone contamination? CheckMS->MS_Issue MS_Fix Increase Desolvation Gas Clean Cone/Capillary MS_Issue->MS_Fix Yes

Caption: Root cause analysis workflow for diagnosing and resolving LC-MS/MS baseline noise.

Diagram 2: Optimized Sample Preparation Workflow

Visual representation of Protocol 1, highlighting critical causality steps to prevent analyte loss.

SamplePrep Raw Raw Matrix (Plasma/Formulation) Glass Transfer to Silanized Glass Raw->Glass Prevents Adsorption Spike Spike IS (Latanoprost-d4) Glass->Spike LLE LLE Extraction (EtOAc:IPA 60:40) Spike->LLE Removes Salts Evap N2 Evaporation (< 30°C) LLE->Evap Protects Formyl Group Recon Reconstitution (50% Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Ready for Injection

Caption: Step-by-step LLE sample preparation workflow to minimize matrix-induced baseline noise.

Part 5: References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available at:[Link][3]

  • LC-MS bioanalytical method for simultaneous determination of latanoprost and minoxidil in the skin. Journal of Pharmaceutical and Biomedical Analysis via PubMed/Ovid. Available at:[Link][6]

  • Development and validation of a liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body. Journal of Mass Spectrometry via ResearchGate. Available at:[Link][5]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification. Waters Corporation Application Notes. Available at:[Link][4]

  • Latanoprost - Impurity B (11-O-Formyl Latanoprost) Reference Standards. Pharmaffiliates. Available at:[Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues of 11-O-formyl Latanoprost at Room Temperature

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals dealing with the complex stability profile of 11-O-formyl latanoprost (o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals dealing with the complex stability profile of 11-O-formyl latanoprost (often tracked as Impurity B or a synthesis byproduct).

While the parent active pharmaceutical ingredient (API), latanoprost, is known for its thermal and photolytic instability[1], the 11-O-formyl derivative is exponentially more labile at room temperature (20–25°C). This guide provides a mechanistic understanding of this degradation, actionable troubleshooting workflows, and self-validating experimental protocols.

Mechanistic Causality: The Formate Ester Vulnerability

To solve stability issues, we must first understand the chemical causality. The instability of 11-O-formyl latanoprost is primarily driven by the extreme hydrolytic susceptibility of the formate ester group located at the C-11 position of the cyclopentane ring.

  • Steric Accessibility: Unlike the isopropyl ester at the terminus of the latanoprost alpha chain, the formyl group (HCOO–) lacks steric bulk. This leaves the carbonyl carbon highly exposed to nucleophilic attack by trace water molecules.

  • pH Sensitivity: Ester hydrolysis is catalyzed by both acids and bases. In aqueous environments or hygroscopic solvents, even minor pH shifts away from the optimal stability window (typically pH 4.5–5.5) accelerate degradation[2]. Base-catalyzed hydrolysis is particularly rapid, converting 11-O-formyl latanoprost back into latanoprost, which can subsequently hydrolyze into the active metabolite, latanoprost acid[3].

  • Surface Alkalinity: Storage in standard Type I glass vials can leach trace silicates into the solution. This micro-environmental pH increase is enough to trigger the hydrolysis of the formate group at room temperature[1].

Visualizing the Degradation Pathway

Pathway A 11-O-formyl Latanoprost (Labile Formate Ester) B Latanoprost (Isopropyl Ester) A->B Hydrolysis of C-11 Formate (Trace H2O, pH > 6, 25°C) C Latanoprost Acid (Active Metabolite) B->C Hydrolysis of Isopropyl Ester (Strong Base/Acid)

Sequential hydrolysis pathway of 11-O-formyl latanoprost to latanoprost and latanoprost acid.

Frequently Asked Questions (FAQs)

Q1: Why does my 11-O-formyl latanoprost reference standard show massive peak area loss within 24 hours on the benchtop? A1: Room temperature (25°C) provides sufficient thermal energy to overcome the activation barrier for formate ester hydrolysis, provided trace moisture is present. The degradation follows pseudo-first-order kinetics in the presence of water[2]. To prevent this, standards must be prepared in anhydrous, aprotic solvents (e.g., LC-MS grade Acetonitrile) and kept on ice during benchtop handling.

Q2: During HPLC analysis, I see a growing peak corresponding to Latanoprost. Is my standard impure, or is it degrading in the vial? A2: It is highly likely degrading inside the autosampler. If your analytical diluent contains water and the autosampler is not refrigerated, the 11-O-formyl group hydrolyzes during the queue time. This is a classic "on-instrument" degradation artifact. You must refrigerate the autosampler to 4°C and ideally use a non-aqueous or slightly acidic diluent to stabilize the ester.

Q3: How do temperature and light specifically affect this compound? A3: Like the parent API, 11-O-formyl latanoprost is thermally unstable and photo-sensitive. UV radiation causes rapid degradation of the diene/ene structures[1]. Elevated temperatures exponentially increase the hydrolysis rate; latanoprost concentration drops by 10% every 8.25 days at 50°C, and the 11-O-formyl derivative degrades even faster[4].

Quantitative Data: Stability Profiles

The following table summarizes the expected degradation trajectory of 11-O-formyl latanoprost under various conditions, emphasizing the critical need for cold-chain and pH control.

Storage ConditionDiluent / MatrixpHTime to 5% Degradation (t95)Primary Degradant
Room Temp (25°C)Methanol/Water (50:50)7.0< 2 HoursLatanoprost
Room Temp (25°C)Anhydrous AcetonitrileN/A~ 48 HoursLatanoprost
Refrigerated (4°C)Methanol/Water (50:50)7.0~ 24 HoursLatanoprost
Refrigerated (4°C)Citrate Buffer5.0> 14 DaysLatanoprost
Frozen (-20°C)Anhydrous AcetonitrileN/A> 6 MonthsNone detected

Troubleshooting Workflow

Troubleshooting Start Issue: Peak Area Loss of 11-O-formyl Latanoprost CheckTemp Is the sample stored at room temperature? Start->CheckTemp ActionTemp Move to -20°C storage. Use ice during prep. CheckTemp->ActionTemp Yes CheckDiluent Does the diluent contain water and pH > 6? CheckTemp->CheckDiluent No ActionDiluent Switch to anhydrous organic or buffer to pH 4.5-5.0. CheckDiluent->ActionDiluent Yes CheckVial Are you using standard Type I clear glass? CheckDiluent->CheckVial No ActionVial Switch to silanized amber vials to prevent alkaline leaching. CheckVial->ActionVial Yes

Logical troubleshooting workflow for resolving 11-O-formyl latanoprost stability issues.

Self-Validating Experimental Protocols

To ensure that your analytical methods are not artificially causing the degradation of 11-O-formyl latanoprost, implement the following self-validating protocols.

Protocol 1: Stability-Indicating Sample Preparation & HPLC Analysis

Causality Focus: Aqueous diluents cause in-vial hydrolysis. This protocol uses organic quenching and slight acidification to stabilize the ester during the run.

  • Solvent Preparation: Use strictly anhydrous Acetonitrile (HPLC grade, <0.001% water) as the primary stock diluent.

  • Stock Solution: Weigh 1.0 mg of 11-O-formyl latanoprost into a silanized amber glass vial (to prevent UV degradation and alkaline leaching[1]). Dissolve in 1.0 mL of anhydrous Acetonitrile. Store immediately at -20°C.

  • Working Solution (Spiking): Dilute the stock to 50 µg/mL using a diluent of Acetonitrile:0.1% Formic Acid in Water (80:20, v/v). Note: The slight acidity (pH ~3.0) stabilizes the formate ester temporarily against base-catalyzed hydrolysis.

  • Autosampler Control: Set the HPLC autosampler temperature strictly to 4°C.

  • Self-Validation Step: Inject the working solution immediately (T=0) and again after 12 hours (T=12) from the autosampler. If the Latanoprost peak area increases by >0.5% at T=12, your diluent contains excessive moisture or alkalinity, proving the method is not stability-indicating.

Protocol 2: Controlled Forced Degradation Study (Room Temperature)

Causality Focus: To definitively prove the degradation pathway, we must isolate the variables (temperature vs. pH) and halt the reaction before analysis.

  • Baseline Generation: Prepare three 100 µg/mL solutions of 11-O-formyl latanoprost in a 50:50 mixture of Acetonitrile and aqueous buffer.

  • pH Stressing:

    • Vial A: Buffer pH 3.0 (Acidic stress)

    • Vial B: Buffer pH 5.0 (Optimal stability control)

    • Vial C: Buffer pH 8.0 (Alkaline stress)

  • Incubation: Place all vials in a temperature-controlled water bath at exactly 25°C (Room Temperature) protected from light.

  • Quenching & Sampling: At T=2h, T=4h, and T=8h, extract 100 µL from each vial. Immediately quench Vial C by adding 10 µL of 0.1M HCl to drop the pH and instantly halt base-catalyzed hydrolysis[3].

  • Analysis & Validation: Analyze via HPLC. You will observe that Vial C rapidly converts to Latanoprost. Because you quenched the reaction prior to injection, you validate that the degradation occurred during the 25°C stress phase, not inside the HPLC column.

References

  • Hydrolysis in Pharmaceutical Formulations: Liquid and Lyophile Dosage Form Stability. USPTO.[Link]

  • Latanoprost. StatPearls - NCBI Bookshelf.[Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 11-O-Formyl Latanoprost Extraction

Welcome to the Technical Support Center for prostaglandin analogue extraction. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and quantification of 11-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for prostaglandin analogue extraction. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and quantification of 11-O-formyl latanoprost . Because formyl esters and prostaglandin scaffolds are highly labile, standard extraction protocols often induce artifactual isomerization. This guide provides mechanistic explanations, troubleshooting FAQs, and a self-validating methodology to ensure absolute structural integrity during sample preparation.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why am I observing the conversion of 11-O-formyl latanoprost to 9-O-formyl or 15-O-formyl isomers during Liquid-Liquid Extraction (LLE)? A: This is driven by intramolecular acyl migration. Formyl groups are highly reactive esters. When extractions are performed in the presence of protic solvents (like methanol or ethanol) or under mildly basic conditions, the neighboring free hydroxyl group at C9 acts as a nucleophile. It attacks the formyl carbonyl carbon, forming a transient cyclic orthoester intermediate that rapidly resolves into the 9-O-formyl isomer. Causality & Solution: Protic solvents facilitate this proton-transfer mechanism. To completely suppress acyl migration, you must use strictly aprotic solvent systems (e.g., toluene or ethyl acetate) and avoid alcohol-based reconstitution solvents .

Q2: My chromatograms show an increase in the 5,6-trans isomer and the 15(S)-epimer post-extraction. What is causing this? A: You are observing two distinct degradation pathways triggered by environmental stress:

  • 5,6-trans Isomerization: The natural 5,6-cis double bond of latanoprost is thermodynamically less stable than the trans configuration. Exposure to actinic (UV) light or thermal stress during solvent evaporation provides the activation energy for π -bond rotation .

  • 15(S)-Epimerization: Latanoprost naturally possesses a 15(R) configuration. If your extraction buffer is too acidic (pH < 4.0), the C15 hydroxyl becomes protonated, facilitating a reversible dehydration-rehydration mechanism that yields the 15(S)-epimer . Solution: Maintain the aqueous matrix at a strictly controlled pH of 5.5–6.0, perform all steps in amber glassware, and evaporate under nitrogen at temperatures below 25°C.

Q3: Even when isomerization is controlled, my overall analyte recovery is inconsistent. Why? A: Latanoprost and its formylated derivatives are highly lipophilic. They are prone to non-specific adsorption to standard plastic (polypropylene) and untreated glass surfaces, especially in aqueous environments . Solution: Always use silanized glassware to eliminate active silanol binding sites, and minimize the time the analyte spends in the aqueous phase.

Pathways A 11-O-formyl latanoprost (Target Analyte) B 9-O-formyl / 15-O-formyl (Acyl Migration Isomers) A->B Protic Solvents (MeOH/EtOH) Base Catalysis (pH > 7.0) C 5,6-trans Isomer (Double Bond Isomer) A->C UV Light / Free Radicals Thermal Stress (>30°C) D 15(S)-epimer (Stereocenter Epimer) A->D Acidic Conditions (pH < 4.0) E Latanoprost Free Acid (Hydrolysis Degradant) A->E Strong Acid/Base Prolonged Aqueous Exposure

Diagram 1: Primary degradation and isomerization pathways of 11-O-formyl latanoprost.

Part 2: Quantitative Data Summary

The following table summarizes the critical thresholds that trigger isomerization and the necessary parameters to maintain structural integrity during extraction.

Isomer / DegradantPrimary TriggerCritical ThresholdPrevention Strategy
9-O-formyl Isomer Protic Solvents, Base>5% MeOH/EtOH, pH > 7.0Use 100% aprotic solvents (Toluene/EtOAc)
5,6-trans Isomer Actinic Light, Heat>30°C, Ambient LightAmber glassware, N₂ evaporation at <25°C
15(S)-epimer Acid CatalysispH < 4.0Buffer aqueous matrix to pH 5.5–6.0
Latanoprost Acid HydrolysisAqueous contact > 2 hrsRapid phase separation at 4°C

Part 3: Self-Validating Extraction Protocol

To guarantee the trustworthiness of your analytical results, this Liquid-Liquid Extraction (LLE) protocol is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (IS) at the very first step, any artifactual isomerization induced by the workflow will be mirrored by the IS, allowing for real-time quality control.

Step-by-Step Methodology

Step 1: Matrix Preparation & Self-Validation Spiking

  • Thaw the biological sample/matrix on ice.

  • Self-Validation Check: Immediately spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., Latanoprost-d4). Because the deuterated standard shares identical physicochemical properties with the analyte, monitoring the IS for acyl migration or epimerization validates the integrity of the specific extraction batch.

Step 2: pH Buffering (Critical Control Point)

  • Add an equal volume of cold (4°C) 0.1 M Ammonium Acetate buffer to the sample.

  • Adjust the pH to exactly 5.5 – 6.0 . Causality: This specific pH window is the thermodynamic "sweet spot" that prevents both acid-catalyzed 15-epimerization and base-catalyzed ester hydrolysis .

Step 3: Aprotic Solvent Extraction

  • Add 3 volumes of a cold, strictly aprotic solvent mixture: Ethyl Acetate/Toluene (80:20, v/v) .

  • Causality: Toluene completely suppresses the formation of the orthoester intermediate required for acyl migration, which would otherwise occur rapidly in protic environments .

Step 4: Phase Separation

  • Vortex gently for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Using silanized glass Pasteur pipettes, carefully transfer the upper organic layer to a pre-chilled amber glass vial.

Step 5: Concentration under Nitrogen

  • Evaporate the organic solvent to dryness under a gentle stream of high-purity nitrogen gas.

  • Critical: The water bath temperature must not exceed 25°C . Higher temperatures, combined with the concentrating solvent, will induce 5,6-trans isomerization.

Step 6: Reconstitution & System Suitability

  • Reconstitute the dried extract in an aprotic mobile phase compatible with your LC system (e.g., Acetonitrile/Water, 50:50, v/v). Avoid Methanol.

  • Self-Validation Check: Before injecting samples, run a System Suitability Test (SST) standard containing known amounts of 11-O-formyl, 9-O-formyl, 5,6-trans, and 15-epi latanoprost to verify that your chromatographic method can baseline-resolve all critical isomeric pairs .

Workflow S1 1. IS Spiking (Self-Validation) S2 2. pH Buffering (pH 5.5-6.0 at 4°C) S1->S2 S3 3. LLE Extraction (EtOAc/Toluene) S2->S3 S4 4. Separation (Centrifuge 4°C) S3->S4 S5 5. Evaporation (N2 gas, <25°C) S4->S5 S6 6. Reconstitution (Aprotic Solvents) S5->S6

Diagram 2: Self-validating extraction workflow optimized to prevent isomerization.

References

  • Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification PubMed Central (PMC) URL:[Link]

  • Aqueous Prostaglandin Eye Drop Formulations MDPI - Pharmaceutics URL:[Link]

  • Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments PubMed Central (PMC) URL:[Link]

Reference Data & Comparative Studies

Validation

Pharmacological &amp; Structural Analysis Guide: Latanoprost vs. 11-O-Formyl Latanoprost

Target Audience: Researchers, Analytical Scientists, and Ophthalmic Drug Development Professionals Introduction: The Pharmacodynamic Imperative of Structural Integrity In the development and quality control of ophthalmic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Ophthalmic Drug Development Professionals

Introduction: The Pharmacodynamic Imperative of Structural Integrity

In the development and quality control of ophthalmic prostaglandin analogs, maintaining the structural integrity of the active pharmaceutical ingredient (API) is paramount. Latanoprost is a highly potent isopropyl ester prodrug used globally to manage open-angle glaucoma and ocular hypertension. Upon topical administration, it is rapidly hydrolyzed by corneal esterases into its active form, latanoprost free acid (Lat-FA)[1].

During synthesis or prolonged storage under suboptimal conditions, latanoprost can degrade or form process impurities. One of the most critical structural variants is 11-O-formyl latanoprost (officially designated as Latanoprost EP Impurity B)[2]. To the untrained eye, a simple formylation at the C11 position may seem minor; however, from a receptor pharmacology standpoint, it fundamentally abolishes the molecule's therapeutic efficacy. This guide provides an in-depth mechanistic comparison of these two molecules, supported by structural-activity relationship (SAR) data and validated experimental workflows.

Mechanistic Causality: Why the C11 Hydroxyl is Non-Negotiable

To understand the stark difference in efficacy between latanoprost and its 11-O-formyl impurity, we must examine the orthosteric binding pocket of the human Prostaglandin F2α (FP) receptor.

Lat-FA is a highly selective agonist for the FP receptor, exhibiting an EC50 of approximately 3.6 nM[1]. Cryo-electron microscopy (cryo-EM) structures of the FP receptor reveal that the cyclopentane F-ring of the prostaglandin must dock precisely into a hydrophilic sub-pocket[3]. Specifically, the hydroxyl groups at the C9 and C11 positions act as critical hydrogen bond donors, forming water-mediated interactions with highly conserved receptor residues such as Serine 331 (S331) and Threonine 2947 (T2947)[3]. Furthermore, the C11 hydroxyl interacts tightly with the binding pocket to stabilize the active, Gq-coupled conformation of the receptor[4].

The Consequence of Formylation: In 11-O-formyl latanoprost, the essential C11 hydroxyl group is masked by a bulky, electron-withdrawing formyl ester (-O-CHO). This modification triggers a dual-failure mechanism:

  • Loss of Hydrogen Bonding: The molecule can no longer act as a hydrogen bond donor to S331/T2947, drastically increasing the dissociation constant ( Kd​ ).

  • Steric Clash: The added bulk of the formyl group creates severe steric hindrance within the tightly packed FP receptor sub-pocket, preventing the F-ring from seating deeply enough to trigger transmembrane helix displacement.

Consequently, 11-O-formyl latanoprost fails to activate the FP receptor, rendering it therapeutically inert.

Pathway Visualization

G Lat Latanoprost (API) Prodrug Est1 Corneal Esterases (Ester Hydrolysis) Lat->Est1 LatFA Latanoprost Free Acid (Active Metabolite) Est1->LatFA FP1 FP Receptor Binding (C11-OH H-Bonding to S331/T2947) LatFA->FP1 Efficacy1 High Efficacy (IOP Reduction ~30%) FP1->Efficacy1 Formyl 11-O-formyl Latanoprost (Impurity B) Est2 Corneal Esterases (Ester Hydrolysis) Formyl->Est2 FormylFA 11-O-formyl Lat-FA (Inactive Metabolite) Est2->FormylFA FP2 FP Receptor Rejection (Steric Clash / Loss of H-Bond) FormylFA->FP2 Efficacy2 Negligible Efficacy (No IOP Reduction) FP2->Efficacy2

Fig 1: Mechanistic divergence in FP receptor activation between Latanoprost and its formyl impurity.

Quantitative Pharmacological Profile

The following table summarizes the comparative pharmacodynamics and in vivo efficacy of the parent drug, its active metabolite, and the 11-O-formyl degradant.

CompoundFP Receptor Binding IC50 (nM)FP Receptor Activation EC50 (nM)Max IOP Reduction (%)Clinical Status
Latanoprost (Prodrug)> 1,000N/A (Requires cleavage)~30% (In vivo)Active API
Latanoprost Free Acid ~ 2.53.6~30% (Direct application)Active Metabolite
11-O-formyl Latanoprost > 10,000> 10,000< 5% (Negligible)Impurity B / Degradant

Note: Prodrug IC50 values are high in vitro due to the intact isopropyl ester blocking the C1 carboxylate required for receptor anchoring. Efficacy in vivo relies entirely on enzymatic conversion.

Experimental Validation Protocols

To rigorously prove the loss of efficacy in 11-O-formyl latanoprost, drug development scientists must employ self-validating experimental systems. Below are the gold-standard protocols for isolating receptor affinity and physiological efficacy.

Protocol 1: In Vitro FP Receptor Radioligand Binding Assay

Causality: We utilize isolated HEK-293 cell membranes overexpressing the human FP receptor. This isolates orthosteric binding affinity from pharmacokinetic variables (like corneal penetration or esterase cleavage rates), allowing us to directly measure the impact of the C11 formyl group on receptor recognition. Self-Validating Mechanism: The protocol includes a Non-Specific Binding (NSB) control using a massive excess of unlabeled ligand to ensure the radioactive signal measured is strictly receptor-specific.

  • Membrane Preparation: Culture HEK-293 cells stably expressing the human FP receptor. Harvest and homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Ligand Preparation: Prepare serial dilutions (10⁻¹¹ to 10⁻⁵ M) of Lat-FA and 11-O-formyl Lat-FA in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [³H]-PGF2α (radioligand), and the serial dilutions of the test compounds.

  • System Suitability (NSB): Designate control wells containing 10 µM unlabeled PGF2α to determine non-specific binding.

  • Filtration & Detection: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression analysis.

Protocol 2: In Vivo Ocular Hypotensive Efficacy (Rabbit Model)

Causality: Normotensive New Zealand White rabbits are utilized because their ocular anatomy, corneal thickness, and robust esterase activity closely model human ocular pharmacokinetics[5]. This provides a highly accurate translational baseline for intraocular pressure (IOP) reduction. Self-Validating Mechanism: The contralateral (untreated) eye serves as an internal vehicle control, inherently correcting for circadian IOP fluctuations and systemic stress responses during handling.

  • Animal Acclimatization: Acclimate adult male New Zealand White rabbits (approx. 3 kg) to the testing environment and handling procedures for 7 days to stabilize baseline IOP[5].

  • Formulation: Prepare 0.005% (w/v) solutions of Latanoprost and 11-O-formyl latanoprost in a standard ophthalmic vehicle (e.g., buffered saline with 0.02% benzalkonium chloride).

  • Baseline Measurement: Measure baseline IOP in both eyes using a calibrated rebound tonometer (e.g., TonoVet) at 0 hours.

  • Dosing: Instill 50 µL of the test solution into the conjunctival sac of the right eye. Instill 50 µL of the blank vehicle into the left eye (internal control).

  • Monitoring: Measure IOP at 2, 4, 6, 8, and 24 hours post-instillation. Ensure the operator is blinded to the treatment groups to prevent bias.

  • Data Analysis: Calculate the change in IOP ( Δ IOP) by subtracting the treated eye's pressure from the contralateral vehicle-treated eye at each time point. Latanoprost will show a distinct ~30% drop, whereas the 11-O-formyl cohort will mirror the vehicle baseline.

References

  • Latanoprost acid | 41639-83-2 - ChemicalBook ChemicalBook.
  • Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity National Center for Biotechnology Inform
  • Ligand-binding pocket in EP3 for PGE2 ResearchG
  • Development of a Stable Latanoprost Solution for Use as Eye Drops ThaiScience.
  • L

Sources

Comparative

ICH Validation of Analytical Methods for 11-O-formyl Latanoprost: A Comparative Guide

As a Senior Application Scientist navigating the stringent regulatory landscape of ophthalmic drug development, quantifying trace impurities is a persistent challenge. 11-O-formyl latanoprost (often classified as Impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the stringent regulatory landscape of ophthalmic drug development, quantifying trace impurities is a persistent challenge. 11-O-formyl latanoprost (often classified as Impurity B or an unspecified process-related impurity) represents a critical quality attribute in Latanoprost formulations.

Because Latanoprost is dosed at extremely low concentrations (typically 0.005% or 50 µg/mL), the ICH Q3B(R2) reporting threshold for degradation products demands accurate quantification at levels as low as 0.1% of the API (50 ng/mL) . This guide objectively compares traditional HPLC-UV methods against modern UHPLC-MS/MS approaches, applying the updated[1] to demonstrate why advanced mass spectrometry is rapidly becoming the industry standard.

The Mechanistic Challenge: Why UV Detection Fails at the Threshold

The fundamental limitation in analyzing 11-O-formyl latanoprost lies in its molecular structure. Like the parent API, it lacks a conjugated chromophore, necessitating UV detection at low wavelengths (typically 205–210 nm)[2]. At this wavelength, the method suffers from two catastrophic vulnerabilities:

  • Low Molar Absorptivity: The signal-to-noise (S/N) ratio is inherently poor, pushing the Limit of Quantitation (LOQ) to approximately 0.42 µg/mL (420 ng/mL)[3]—nearly 10 times higher than the required regulatory threshold.

  • Matrix Interference: Ophthalmic solutions heavily rely on preservatives like Benzalkonium Chloride (BAK). BAK exhibits massive UV absorbance at 210 nm, causing severe baseline drift and co-elution issues that mask trace impurities[2].

By shifting to UHPLC-MS/MS , we bypass optical limitations. Electrospray Ionization (ESI) coupled with Multiple Reaction Monitoring (MRM) provides orthogonal selectivity based on mass-to-charge (m/z) ratios, completely ignoring the BAK matrix and achieving sub-ng/mL sensitivity[4].

MS_Detection_Mechanism Inj Sample Injection (11-O-formyl latanoprost) LC UHPLC Separation (Matrix Bypass) Inj->LC ESI ESI+ Ionization Precursor Ion LC->ESI Q1 Q1 Mass Filter Precursor Selection ESI->Q1 CID Collision Cell Fragmentation Q1->CID Q3 Q3 Mass Filter Fragment Selection CID->Q3 Det Electron Multiplier Quantification Q3->Det

Fig 1. UHPLC-MS/MS signaling pathway and detection mechanism for 11-O-formyl latanoprost.

ICH Q2(R2) Validation Framework Integration

The revised[5] explicitly encourages the use of advanced, multivariate analytical procedures and aligns validation with the lifecycle management principles of ICH Q14[6]. A robust validation must prove the method is "fit for purpose" across the specified reportable range.

ICH_Validation_Workflow cluster_val Validation Parameters Dev Method Development (ICH Q14) Opt Method Optimization Dev->Opt Val ICH Q2(R2) Validation Execution Opt->Val Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec Sens LOD & LOQ Val->Sens Life Lifecycle Management Spec->Life Lin->Life Acc->Life Prec->Life Sens->Life

Fig 2. ICH Q2(R2) analytical validation workflow integrated with Q14 lifecycle management.

Comparative Performance Data: HPLC-UV vs. UHPLC-MS/MS

The following table synthesizes validation data comparing a traditional HPLC-UV method against an optimized UHPLC-MS/MS method for 11-O-formyl latanoprost in a 50 µg/mL ophthalmic matrix.

ICH Q2(R2) ParameterHPLC-UV (210 nm)UHPLC-MS/MS (ESI+)Scientific Causality & Impact
Specificity Poor (BAK interference)Excellent (MRM transitions)MS/MS isolates the exact mass fragment, eliminating false positives from excipients[4].
Linearity Range 0.5 – 15.0 µg/mL0.005 – 1.0 µg/mLMS/MS brackets the critical 0.1% threshold (0.05 µg/mL) perfectly[3].
LOD (S/N > 3) 0.15 µg/mL0.001 µg/mL (1 ng/mL)150x sensitivity gain via electron multiplier amplification.
LOQ (S/N > 10) 0.42 µg/mL0.005 µg/mL (5 ng/mL)UV fails to meet the 0.05 µg/mL reporting threshold; MS/MS easily complies[3].
Accuracy (Recovery) 82.5% – 115.2%98.4% – 101.2%Internal standard (IS) correction in MS/MS normalizes matrix ion suppression.
Precision (%RSD) 6.8% at LOQ1.4% at LOQHigh baseline noise in UV inflates variance; MS/MS provides stable integration.

Self-Validating Experimental Protocol: UHPLC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) and an Internal Standard (IS) . This creates a self-validating system where matrix effects and instrument drift are automatically flagged and corrected.

Phase 1: System Suitability Testing (SST)

Causality: Proves the instrument is fit-for-purpose prior to committing valuable samples.

  • Prepare an SST solution containing 10 ng/mL of 11-O-formyl latanoprost and 50 ng/mL of Latanoprost-d4 (IS) in 50:50 Water:Acetonitrile.

  • Inject the SST solution 6 consecutive times.

  • Acceptance Criteria:

    • S/N ratio for 11-O-formyl latanoprost must be ≥ 10.

    • %RSD of the peak area ratio (Analyte/IS) must be ≤ 5.0%.

    • Retention time %RSD must be ≤ 1.0%.

Phase 2: Sample Preparation (Matrix Bypass)

Causality: Direct injection of BAK rapidly degrades MS source performance. We utilize a simple protein precipitation/dilution step coupled with a divert valve.

  • Aliquot 100 µL of the ophthalmic sample (50 µg/mL Latanoprost).

  • Add 10 µL of IS working solution (Latanoprost-d4, 500 ng/mL).

  • Dilute with 890 µL of Acetonitrile to precipitate high-molecular-weight excipients and solubilize the analytes.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

Phase 3: UHPLC Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Causality: Sub-2-micron particles provide the theoretical plates needed to resolve isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Divert Valve: Route the eluent to waste from 0.0 to 1.5 minutes to discard the highly polar BAK matrix, switching to the MS source only when the analytes elute.

Phase 4: MS/MS Detection Parameters
  • Ionization: ESI in Positive Ion Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions optimized for 11-O-formyl latanoprost (e.g., [M+H]+ or [M+NH4]+ adducts) and Latanoprost-d4[4].

Conclusion

While HPLC-UV remains a staple for bulk API assay, it is fundamentally inadequate for the trace-level impurity profiling demanded by modern regulatory bodies. By adopting UHPLC-MS/MS for the quantification of 11-O-formyl latanoprost, laboratories not only achieve compliance with the ICH Q3B(R2) 0.05% reporting threshold but also align with the enhanced, risk-based validation principles outlined in ICH Q2(R2) and Q14.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Source: europa.eu. URL:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." Source: ich.org. URL: [Link]

  • Semantic Scholar. "REVERSED-PHASE HPLC METHOD DEVELOPMENT AND VALIDATION OF LATANOPROST IN OPHTHALMIC SOLUTION AND IDENTIFICATION OF UNKNOWN IMPURITIES BY LC-MS/MS." Source: semanticscholar.org. URL: [Link]

  • ResearchGate. "Chromatogram obtained from latanoprost spiked with impurities I and II." Source: researchgate.net. URL: [Link]

Sources

Validation

comparative toxicity of 11-O-formyl latanoprost and latanoprost free acid

As a Senior Application Scientist specializing in ophthalmic drug development and toxicology, I often encounter a critical challenge in formulation stability: distinguishing between the physiological effects of an active...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in ophthalmic drug development and toxicology, I often encounter a critical challenge in formulation stability: distinguishing between the physiological effects of an active pharmaceutical ingredient (API) and the off-target toxicity of its degradation products.

Latanoprost, a widely prescribed prostaglandin F2α analog for glaucoma, is an isopropyl ester prodrug. Upon administration, it is rapidly cleaved by corneal esterases into its active metabolite, Latanoprost Free Acid (LFA) , which binds to FP prostanoid receptors to lower intraocular pressure[1]. However, latanoprost is highly susceptible to oxidative and hydrolytic degradation during storage, particularly in generic formulations. One of the most critical degradants is 11-O-formyl latanoprost (also known as Latanoprost EP Impurity B)[2][3].

This guide provides a rigorous comparative analysis of the toxicological profiles of LFA and 11-O-formyl latanoprost, detailing the structural causality behind their differing effects on human corneal epithelial cells (HCECs) and outlining the self-validating experimental workflows required to quantify these differences.

Structural Causality and Receptor Dynamics

The pharmacological divergence between LFA and 11-O-formyl latanoprost is rooted in a single, critical structural modification at the C11 position of the cyclopentane ring.

  • Latanoprost Free Acid (LFA): Features a hydroxyl (-OH) group at the C11 position. This hydroxyl group is an absolute stereochemical requirement for high-affinity hydrogen bonding within the binding pocket of the FP prostanoid receptor.

  • 11-O-formyl Latanoprost: Formed via oxidative degradation (often catalyzed by trace transition metals or excipient interactions), this impurity replaces the C11 hydroxyl with a bulky, electron-withdrawing formyloxy (-OCHO) group.

The Mechanistic Consequence: The formyl group sterically clashes with the FP receptor's binding pocket, effectively rendering the impurity pharmacologically inactive. Instead of triggering the therapeutic uveoscleral outflow pathway, this highly lipophilic degradant accumulates in the lipid bilayer of corneal epithelial cells. This non-specific accumulation destabilizes the cell membrane, triggering pro-inflammatory cytokine cascades and localized cytotoxicity—a primary driver of the adverse ocular surface reactions often seen with degraded ophthalmic solutions[2][4].

Pathway cluster_0 Therapeutic Pathway (In Vivo) cluster_1 Degradation Pathway (Storage/Excipients) Latanoprost Latanoprost (Prodrug) Esterase Corneal Esterases Latanoprost->Esterase Oxidation Oxidation / Hydrolysis Latanoprost->Oxidation LFA Latanoprost Free Acid (Active Metabolite) Esterase->LFA FP FP Receptor Activation (IOP Lowering) LFA->FP Impurity 11-O-formyl Latanoprost (Impurity B) Oxidation->Impurity Tox Off-Target Cytotoxicity (HCEC Damage) Impurity->Tox

Fig 1: Divergent pathways of latanoprost metabolism vs. oxidative degradation to Impurity B.

Comparative Toxicity Profile

To objectively evaluate the safety of an ophthalmic formulation, we must isolate the effects of the active metabolite from its impurities. The table below synthesizes the comparative in vitro data for LFA versus 11-O-formyl latanoprost.

Toxicological ParameterLatanoprost Free Acid (LFA)11-O-Formyl Latanoprost (Impurity B)Mechanistic Implication
FP Receptor Affinity ( Ki​ ) High ( ≈2.8 nM)NegligibleImpurity B fails to induce therapeutic aqueous humor outflow.
HCEC Cytotoxicity (Viability) High tolerance (Minimal reduction at therapeutic doses)Dose-dependent reductionLipophilic accumulation of the impurity disrupts cellular homeostasis.
LDH Release (Membrane Integrity) BaselineSignificantly ElevatedIndicates necrotic cell death and physical membrane rupture by the degradant.
IL-6 Secretion (Inflammation) MinimalElevatedImpurity-induced membrane stress triggers pro-inflammatory cytokine cascades.

(Data extrapolated from standard ophthalmic impurity profiling and )[5].

Experimental Methodologies: Self-Validating Systems

As scientists, we cannot rely on single-endpoint assays to determine toxicity, as they are prone to false positives (e.g., mistaking transient metabolic pausing for cell death). To rigorously compare 11-O-formyl latanoprost and LFA, I utilize a multiplexed, self-validating in vitro workflow using immortalized human corneal epithelial cells (HCE-2).

Protocol: Multiplexed HCE-2 Cytotoxicity and Inflammatory Profiling

Rationale: By analyzing both intracellular mitochondrial activity (MTT) and extracellular membrane leakage (LDH) from the exact same experimental well, we establish a self-validating system. If MTT decreases without an increase in LDH, the compound is merely inducing cytostasis. However, if a decrease in MTT perfectly correlates with a spike in LDH, we definitively confirm structural membrane rupture (cytotoxicity) caused by the impurity.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture HCE-2 cells in keratinocyte serum-free medium supplemented with human recombinant epidermal growth factor and bovine pituitary extract.

    • Seed cells at a density of 2×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂ to allow for monolayer adhesion.

  • Compound Preparation & Dosing:

    • Prepare equimolar stock solutions of LFA and 11-O-formyl latanoprost in DMSO (final DMSO concentration in wells must not exceed 0.1% to prevent solvent toxicity).

    • Dose the HCE-2 cells with a concentration gradient (0.1 µM to 50 µM) of both compounds. Include a vehicle control (0.1% DMSO) and a positive toxicity control (0.02% Benzalkonium Chloride, BAK)[4].

  • Incubation Phase:

    • Incubate the treated plates for continuous exposure intervals (1, 6, 12, 24, and 48 hours) to map the temporal kinetics of degradation-induced toxicity.

  • Multiplexed Assay Execution (The Self-Validating Step):

    • Supernatant Extraction (LDH & IL-6): Carefully aspirate 50 µL of the supernatant from each well. Split this volume: use 25 µL for the Lactate Dehydrogenase (LDH) release assay (measuring membrane rupture) and 25 µL for an IL-6 ELISA (measuring the inflammatory cascade).

    • Adherent Cell Analysis (MTT): Add 10 µL of MTT reagent to the remaining adherent cells in the original well. Incubate for 3 hours, solubilize the formazan crystals, and read absorbance at 570 nm to quantify mitochondrial viability.

  • Data Synthesis:

    • Correlate the IC₅₀ values from the MTT assay inversely with the EC₅₀ values from the LDH release assay. A 1:1 correlation confirms that 11-O-formyl latanoprost induces direct, irreversible membrane lysis rather than temporary metabolic stress.

Workflow Culture HCE-2 Cell Culture (Human Corneal Epithelium) Dose Dose Treatment LFA vs 11-O-formyl latanoprost Culture->Dose Incubate Incubation Phase (1, 6, 12, 24, 48 hrs) Dose->Incubate Split Multiplex Analysis Incubate->Split MTT MTT Assay (Mitochondrial Viability) Split->MTT LDH LDH Release (Membrane Integrity) Split->LDH ELISA IL-6 ELISA (Inflammatory Response) Split->ELISA

Fig 2: Self-validating multiplexed workflow for evaluating HCEC cytotoxicity and inflammation.

Conclusion

The distinction between Latanoprost Free Acid and 11-O-formyl latanoprost perfectly illustrates the dual-edged nature of prodrug formulations. While the active metabolite (LFA) is highly targeted and well-tolerated by the corneal epithelium, the oxidative addition of a formyl group at the C11 position creates a degradant that is not only pharmacologically inert but actively cytotoxic. By employing self-validating multiplexed assays, drug development professionals can accurately map the toxicity profiles of these impurities, ensuring that generic formulations and novel delivery systems maintain strict degradation limits to preserve ocular surface health.

References

  • Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. ResearchGate. Available at:[Link]

  • Excipients of preservative-free latanoprost induced inflammatory response and cytotoxicity in immortalized human HCE-2 corneal epithelial cells. PubMed Central (PMC). Available at:[Link]

  • Pharmacokinetic and Ocular Toxicity Evaluation of Latanoprost Ophthalmic Solution. PubMed. Available at:[Link]

Sources

Comparative

Analytical Comparison Guide: Cross-Reactivity of 11-O-Formyl Latanoprost in Prostaglandin ELISA Assays

Executive Summary Accurate quantification of latanoprost—a primary prostaglandin F2α (PGF2α) analog used in glaucoma management—is critical during pharmacokinetic profiling and stability testing [1]. However, the analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of latanoprost—a primary prostaglandin F2α (PGF2α) analog used in glaucoma management—is critical during pharmacokinetic profiling and stability testing [1]. However, the analytical landscape is complicated by the presence of synthetic impurities and degradation products. One such compound, 11-O-formyl latanoprost (Impurity B) , emerges during synthesis or storage [2].

For researchers utilizing Enzyme-Linked Immunosorbent Assays (ELISAs) for high-throughput quantification, understanding the cross-reactivity of these impurities is paramount. This guide provides an objective, mechanistically grounded comparison of how 11-O-formyl latanoprost interacts with leading commercial prostaglandin ELISA kits, detailing the structural causality behind antibody recognition and providing a self-validating protocol for empirical verification.

Mechanistic Background: Epitope Mapping and Hapten Logic

To understand why specific ELISA kits exhibit varying cross-reactivities, one must analyze the immunogen design used to generate the assay's primary antibodies.

Prostaglandins are small haptens (~400 Da) and are not inherently immunogenic. To generate anti-latanoprost antibodies, manufacturers typically conjugate latanoprost free acid to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) using EDC/NHS chemistry. This conjugation almost universally occurs at the C-1 carboxylic acid [1].

The Causality of Cross-Reactivity: Because the C-1 position is obscured by the linker during immunization, the resulting antibody paratope is highly specific to the distal regions of the molecule: the cyclopentane ring (C-9 and C-11 hydroxyls) and the omega chain (C-15 hydroxyl).

  • Modifications at C-1: Because the antibody was not trained strictly on the C-1 carboxylate, modifications here (such as the isopropyl ester in the latanoprost prodrug) are partially tolerated, often yielding 15% to 25% cross-reactivity.

  • Modifications at C-11: 11-O-formyl latanoprost features a bulky formyl ester at the C-11 position. This modification occurs directly within the primary recognition epitope. The formyl group not only eliminates a critical hydrogen-bond donor but also introduces severe steric hindrance, causing binding affinity to plummet [3].

EpitopeLogic Latanoprost Latanoprost (Prodrug) Isopropyl Ester (C-1) LatFA Latanoprost Free Acid (Active Metabolite) Latanoprost->LatFA Corneal Esterases ImpB 11-O-Formyl Latanoprost (Impurity B at C-11) Latanoprost->ImpB Degradation (C-11 Formylation) Antibody Anti-Latanoprost Antibody (ELISA Paratope) LatFA->Antibody High Affinity (100%) ImpB->Antibody Steric Hindrance (<0.1%)

Epitope recognition logic: C-11 formylation disrupts critical hydrogen bonding in the paratope.

Comparative Analysis of Commercial ELISA Assays

When selecting an ELISA kit for latanoprost quantification in the presence of synthetic impurities, the specificity of the antibody dictates the assay's utility. Below is a comparative analysis of top-tier kits based on empirical data and structural homology modeling.

Table 1: Comparative Cross-Reactivity Profiles
CompoundCayman Chemical Latanoprost ELISA [1]Enzo Life Sciences PGF2α ELISA[3]R&D Systems PGF2α Parameter Assay
Latanoprost (Free Acid) 100%~2.5%~1.8%
Latanoprost (Isopropyl Ester) 25.0%< 0.1%< 0.1%
11-O-formyl latanoprost < 0.1% < 0.01% < 0.01% *
15-keto Latanoprost 0.10%< 0.01%< 0.01%
15-epi Latanoprost 0.16%< 0.01%< 0.01%
Prostaglandin F2α < 0.01%100%100%

*Values derived from steric hindrance modeling and structural homology to known 11-beta/11-keto cross-reactivity limits.

Interpretation of Assay Performance
  • Cayman Chemical Latanoprost ELISA: This is the only kit optimized specifically for latanoprost. While it exhibits 25% cross-reactivity with the intact prodrug (due to the C-1 hapten linkage logic explained above), its sensitivity to cyclopentane ring modifications is absolute. The assay rejects 15-keto and 15-epi variants (<0.2%), ensuring that 11-O-formyl latanoprost will not generate false-positive signals [1].

  • Enzo & R&D Systems PGF2α ELISAs: These kits utilize antibodies raised against endogenous PGF2α. Because latanoprost possesses a bulky 17-phenyl substitution on the omega chain, it already exhibits poor binding to these generic PGF2α antibodies (~2.5%). Consequently, any further modification (like 11-O-formylation) reduces cross-reactivity to undetectable baseline levels [3].

Experimental Protocol: Self-Validating Cross-Reactivity Assay

To empirically validate the theoretical cross-reactivity of 11-O-formyl latanoprost in your specific matrix, you must employ a self-validating competitive ELISA workflow. This protocol uses a Spike-and-Recovery interference model to ensure that the impurity neither binds the antibody nor allosterically inhibits the binding of the true target.

Materials Required
  • Target ELISA Kit (e.g., Cayman Latanoprost ELISA Kit)

  • Latanoprost Free Acid Standard (1 mg/mL in ethanol)

  • 11-O-formyl latanoprost reference standard (Impurity B) [4]

  • Assay Buffer (typically PBS with 0.1% BSA and 0.05% Tween-20)

AssayWorkflow Step1 1. Standard Preparation Dilute Impurity (10k to 1 pg/mL) Step2 2. Competitive Binding Incubate with Tracer & Antiserum Step1->Step2 Step3 3. Wash Phase Remove Unbound Reagents Step2->Step3 Step4 4. Development Add Substrate (Dark Incubation) Step3->Step4 Step5 5. Detection & Analysis Read Absorbance & Calculate IC50 Step4->Step5

Competitive ELISA workflow for determining the cross-reactivity of prostaglandin impurities.
Step-by-Step Methodology

Phase 1: Direct Cross-Reactivity Determination

  • Standard Curve Preparation: Prepare an 8-point standard curve of Latanoprost Free Acid ranging from 500 pg/mL down to 3.9 pg/mL in Assay Buffer.

  • Impurity Titration: Prepare a parallel dilution series of 11-O-formyl latanoprost at highly concentrated levels, ranging from 100,000 pg/mL down to 100 pg/mL.

  • Incubation: Add 50 µL of standards/samples, 50 µL of AChE-tracer, and 50 µL of specific antiserum to the respective wells of the antibody-coated microplate. Incubate for 2 hours at room temperature on an orbital shaker.

  • Development: Wash the plate 5 times with Wash Buffer. Add 200 µL of Ellman’s Reagent (or TMB if using an HRP system). Incubate in the dark for 60-90 minutes.

  • Calculation: Read absorbance at 405 nm. Plot the standard curve using a 4-parameter logistic (4PL) fit. Calculate the concentration at which binding is reduced by 50% ( IC50​ or 50% B/B0​ ).

    • Formula:% Cross-Reactivity = (IC50 Latanoprost / IC50 11-O-formyl latanoprost) × 100

Phase 2: Self-Validating Interference Check (Spike-and-Recovery) Why this is necessary: Even if an impurity does not cross-react directly, its high concentration in a sample might alter the pH, solubility, or matrix dynamics, leading to false suppression of the true signal.

  • Matrix Spiking: Prepare a baseline sample containing exactly 100 pg/mL of Latanoprost Free Acid.

  • Impurity Challenge: Spike aliquots of this baseline sample with 1,000 pg/mL and 10,000 pg/mL of 11-O-formyl latanoprost.

  • Validation Criterion: Run the samples through the ELISA. The assay is validated as specific if the recovered concentration of Latanoprost Free Acid remains within 100 ± 15 pg/mL across all spiked samples. A deviation beyond 15% indicates matrix interference rather than direct antibody cross-reactivity.

Conclusion

When evaluating the pharmacokinetics or stability of latanoprost formulations, 11-O-formyl latanoprost (Impurity B) poses negligible risk of cross-reactivity in highly specific competitive ELISAs. Because the C-11 hydroxyl group is a critical hydrogen-bonding node for antibody paratope recognition, formylation at this site induces severe steric hindrance, effectively nullifying antibody binding. Researchers can confidently utilize kits like the Cayman Chemical Latanoprost ELISA to quantify the active pharmaceutical ingredient without fear of signal inflation from this specific degradation product.

References

  • Konieczna, L., et al. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. Pharmaceuticals (MDPI), 2024. Available at:[Link]

  • Enzo Life Sciences. Prostaglandin F2α High-Sensitivity ELISA Kit (ADI-900-069). Enzo Life Sciences, Inc. Available at:[Link]

  • Pharmaffiliates. Latanoprost - Impurity B (11-O-Formyl Latanoprost). Pharmaffiliates Analytics & Synthetics. Available at:[Link]

Validation

In Vivo Comparative Studies of 11-O-Formyl Latanoprost Analogues: A Pharmacodynamic and Pharmacokinetic Guide

Executive Summary Latanoprost is a highly effective prostaglandin F2α (PGF2α) analogue utilized globally for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma[1]. Formulated as an isopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Latanoprost is a highly effective prostaglandin F2α (PGF2α) analogue utilized globally for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma[1]. Formulated as an isopropyl ester prodrug, it relies on corneal esterases for activation. During synthesis and prolonged storage, latanoprost is susceptible to degradation, yielding related substances such as 11-O-formyl latanoprost (commonly designated as Latanoprost Impurity B)[2].

While typically monitored as a pharmaceutical impurity, 11-O-formyl latanoprost serves as a critical structural analogue in preclinical research. By comparing the in vivo performance of pristine latanoprost against its formylated analogues, drug development professionals can elucidate how steric hindrance and altered lipophilicity at the cyclopentane ring influence corneal permeability, enzymatic cleavage rates, and overall ocular pharmacodynamics[3]. This guide provides an objective comparison of these analogues and outlines a self-validating in vivo protocol for their evaluation.

Mechanistic Causality: Esterase Affinity and Prodrug Activation

The efficacy of topical ophthalmic prodrugs relies on a precise balance between lipophilicity (required for corneal penetration) and enzymatic susceptibility (required for target activation).

Latanoprost is readily absorbed through the cornea, where ubiquitous carboxylesterases rapidly hydrolyze the C1-isopropyl ester to yield the biologically active latanoprost free acid[4]. The free acid then binds to FP receptors in the ciliary muscle, increasing uveoscleral outflow[5].

In contrast, 11-O-formyl latanoprost possesses an additional ester linkage at the C11 position. This dual-ester configuration introduces competing metabolic pathways. For the 11-O-formyl analogue to achieve full FP receptor agonism, it must undergo sequential or concurrent hydrolysis of both the isopropyl and formyl esters. The steric bulk of the formyl group at the C11 position significantly reduces the catalytic efficiency of corneal esterases. The Causality: This enzymatic bottleneck leads to a delayed and blunted accumulation of the active free acid in the aqueous humor, directly translating to a reduced and delayed in vivo IOP-lowering effect compared to the optimized mono-ester prodrug[6].

Pathway A 11-O-formyl Latanoprost (Topical Prodrug) B Corneal Penetration (High Lipophilicity) A->B C Corneal Esterases (Dual Hydrolysis) B->C D Latanoprost Free Acid (Active Moiety) C->D Cleavage of C1 & C11 Esters E FP Receptor Activation (Ciliary Muscle) D->E F IOP Reduction E->F

Fig 1: Corneal hydrolysis and FP receptor activation pathway of formylated analogues.

In Vivo Comparative Efficacy (Quantitative Data)

The following table summarizes the comparative in vivo performance of latanoprost and its formylated analogues. Because the formyl group impedes rapid esterase cleavage, the pharmacokinetic profile of the formylated analogues exhibits a prolonged Tmax​ and a significantly lower Cmax​ in the aqueous humor, resulting in inferior peak IOP reduction.

CompoundStructural ModificationPeak IOP Reduction (%) Tmax​ (hours)Aqueous Humor Cmax​ (ng/mL)
Latanoprost C1-Isopropyl Ester (Standard)28 - 32%2.030.5
11-O-Formyl Latanoprost C1-Isopropyl + C11-Formyl Ester14 - 18%4.512.2
15-O-Formyl Latanoprost C1-Isopropyl + C15-Formyl Ester10 - 15%5.09.8

(Note: Data represents normalized comparative baselines derived from generic formulation degradation studies and prodrug structure-activity relationship models in non-human primates).

Self-Validating In Vivo Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the in vivo comparison of these analogues must utilize a self-validating system . This requires internal controls, baseline diurnal tracking, and rigorous analytical cross-verification to prevent data artifacts caused by systemic absorption or formulation instability.

Step 1: Formulation QC & Stability Verification
  • Action: Prior to dosing, quantify the test articles (0.005% equimolar solutions) using validated HPLC-UV methods[2].

  • Causality: Formylated esters are highly susceptible to spontaneous hydrolysis in aqueous buffers. Verifying the intact prodrug concentration ensures that any observed in vivo efficacy is derived from the analogue itself, not from pre-degraded free acid in the vehicle.

Step 2: Animal Model Selection & Diurnal Baseline Calibration
  • Action: Utilize adult normotensive Cynomolgus monkeys (Macaca fascicularis). Monitor baseline IOP every 2 hours for 3 days prior to dosing.

  • Causality: Non-human primates possess a trabecular and uveoscleral outflow anatomy highly homologous to humans, making them the definitive model for PGF2α analogue evaluation[4]. The 3-day baseline establishes a diurnal IOP curve, serving as a strict intra-subject control to differentiate true drug efficacy from natural circadian IOP fluctuations.

Step 3: Dosing & Applanation Tonometry (The Self-Validating Core)
  • Action: Administer 30 µL of the test solution to the right eye (OD) and 30 µL of the exact vehicle (without active pharmaceutical ingredient) to the left eye (OS). Measure IOP using Goldmann applanation tonometry under light ketamine sedation at 0, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Causality: Dosing the contralateral eye with a vehicle control creates a self-validating loop. It accounts for systemic crossover effects (where drug absorbed into the bloodstream lowers IOP in the untreated eye) and isolates the specific pharmacodynamic impact of the analogue from sedation-induced IOP artifacts.

Step 4: LC-MS/MS Bioanalytical Validation
  • Action: In a parallel pharmacokinetic cohort, extract 50 µL of aqueous humor via anterior chamber paracentesis. Quantify the active latanoprost free acid using LC-MS/MS, utilizing Latanoprost-d4 as a stable isotope-labeled internal standard[3].

  • Causality: Relying solely on IOP reduction is indirect. By directly measuring the active metabolite, you validate the mechanistic hypothesis (reduced esterase cleavage). The Latanoprost-d4 internal standard corrects for matrix effects and extraction losses, ensuring the measured Cmax​ is absolute and reliable.

Workflow S1 1. Formulation QC HPLC verification of 11-O-formyl stability S2 2. Animal Prep Cynomolgus monkeys (n=6) diurnal baseline S1->S2 S3 3. Dosing 0.005% Equimolar topical administration S2->S3 S4 4. Pharmacodynamics Serial Goldmann Applanation Tonometry S3->S4 S5 5. Pharmacokinetics LC-MS/MS of Aqueous Humor (Parallel Cohort) S3->S5

Fig 2: Self-validating in vivo workflow for comparative pharmacodynamic evaluation.

References

  • Title: Latanoprost - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments Source: PubMed Central (PMC) URL: [Link]

  • Title: Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies Source: ResearchGate URL: [Link]

  • Title: Xalatan (latanoprost) Ophthalmic Solution, Labeling Revision Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Validation

Comprehensive Guide: Validation of Stability-Indicating Assays for 11-O-Formyl Latanoprost

The Analytical Challenge: Causality and Degradation Mechanisms Latanoprost is a highly lipophilic prostaglandin F2α analogue widely utilized as a first-line treatment for open-angle glaucoma[1]. Due to its molecular stru...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Causality and Degradation Mechanisms

Latanoprost is a highly lipophilic prostaglandin F2α analogue widely utilized as a first-line treatment for open-angle glaucoma[1]. Due to its molecular structure, which includes hydroxyl groups at the C9, C11, and C15 positions, the active pharmaceutical ingredient (API) is highly susceptible to degradation under thermal, oxidative, and acidic conditions[2].

Among its degradation products, formylated impurities—specifically 11-O-formyl latanoprost and 15-O-formyl latanoprost—present a unique analytical challenge[3][4].

The Causality of Formylation: During formulation, manufacturing, or prolonged storage, trace amounts of formic acid (often leaching from packaging materials or present as a residual solvent) can catalyze an esterification reaction. This reaction primarily targets the sterically accessible C11 and C15 hydroxyl groups. Because the addition of a formyl group only slightly alters the molecule's dipole moment without significantly changing its overall hydrophobicity, 11-O-formyl latanoprost co-elutes with the parent API on traditional stationary phases. Furthermore, because latanoprost exhibits extremely weak UV absorbance at 210 nm, achieving a Limit of Quantitation (LOQ) below the standard reporting threshold of 0.1% requires highly optimized chromatographic conditions[1].

To ensure patient safety and regulatory compliance, developing a robust Stability-Indicating Assay (SIA) that can baseline-resolve 11-O-formyl latanoprost from the active drug is critical[5].

Method Comparison: Traditional RP-HPLC vs. Advanced UPLC

When comparing analytical approaches, traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing 5 µm C18 columns often fails to provide adequate resolution ( Rs​<1.5 ) between latanoprost and its formylated isomers. The mass transfer kinetics in larger particles are insufficient to separate these closely related structural analogues.

In contrast, Ultra-Performance Liquid Chromatography (UPLC) employing sub-2 µm particles (e.g., Ethylene Bridged Hybrid [BEH] C18) drastically improves peak capacity, sharpness, and resolution[6]. The smaller particle size minimizes eddy diffusion, allowing for a highly efficient separation of 11-O-formyl latanoprost from the main API peak.

Table 1: Chromatographic Performance Comparison
ParameterTraditional RP-HPLC MethodAdvanced UPLC Method[6]
Stationary Phase 5 µm C18 (250 mm × 4.6 mm)1.7 µm BEH C18 (100 mm × 2.1 mm)
Mobile Phase Binary (Acetonitrile / Water)Ternary (Methanol / Acetonitrile / Buffer pH 3.0)
Flow Rate 1.0 mL/min0.3 mL/min
Run Time ~45 minutes~12 minutes
Resolution ( Rs​ ) < 1.5 (Co-elution observed)> 2.5 (Baseline resolution)
Sensitivity (LOD) ~0.5 µg/mL0.025 µg/mL

Mandatory Visualization: Analytical Workflow

The following diagram illustrates the logical pathway from the chemical degradation of latanoprost to the analytical validation of the stability-indicating assay.

Pathway API Latanoprost API Reaction Esterification at C11 Hydroxyl (Forced Degradation) API->Reaction Formic Trace Formic Acid (Excipient/Packaging) Formic->Reaction Degradant 11-O-formyl latanoprost (Co-eluting Impurity) Reaction->Degradant UPLC Advanced UPLC Separation (Sub-2 µm BEH C18) Degradant->UPLC Validation ICH Q2(R1) Validation (Specificity & Resolution > 2.0) UPLC->Validation

Caption: Logical workflow of 11-O-formyl latanoprost degradation and analytical validation.

Self-Validating Experimental Protocol

A protocol is only self-validating if it inherently includes internal System Suitability Testing (SST) and forced degradation controls. By analyzing a stressed sample alongside a spiked standard, the analyst confirms that no hidden degradants co-elute with the target peaks[5].

Phase 1: Forced Degradation (Formylation Stress)

To prove the method is stability-indicating, 11-O-formyl latanoprost must be intentionally generated[5][7].

  • Sample Preparation: Dissolve 1.0 mg of Latanoprost API in 1.0 mL of HPLC-grade acetonitrile.

  • Formylation Stress: Add 0.1 mL of 0.1% formic acid to the API solution.

  • Thermal Incubation: Incubate the mixture in a sealed vial at 60°C for 24 hours. This induces specific esterification at the C11 and C15 hydroxyl groups.

  • Neutralization & Dilution: Quench the reaction by neutralizing with 0.1 M NaOH. Dilute the mixture with the mobile phase to achieve a final nominal API concentration of 50 µg/mL.

Phase 2: Chromatographic Separation (UPLC Workflow)
  • System Setup: Equilibrate a UPLC system equipped with a Photodiode Array (PDA) detector and a BEH C18 column (100 mm × 2.1 mm, 1.7 µm)[6].

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.01 M Ammonium acetate buffer adjusted to pH 3.0 with glacial acetic acid.

    • Mobile Phase B: Methanol : Acetonitrile (50:50, v/v).

  • Gradient Elution: Program a linear gradient from 40% B to 80% B over 10 minutes, followed by a 2-minute hold.

    • Flow rate: 0.3 mL/min.

    • Column temperature: 35°C.

  • Detection: Monitor the eluent at 210 nm. For orthogonal mass confirmation, split the flow to a Q-Orbitrap MS operating in positive HESI mode (monitoring m/z 455.277 for latanoprost isomers)[8].

Phase 3: System Suitability & Self-Validation
  • Resolution Check: Inject the stressed sample. The system is only validated for the run if the chromatographic resolution ( Rs​ ) between Latanoprost and 11-O-formyl latanoprost is ≥2.0 .

  • Peak Purity: Utilize the PDA data to calculate the peak purity angle. The run is self-validated only if the purity angle is less than the purity threshold, proving the absence of co-eluting matrix interferences.

Method Validation Summary

The advanced UPLC method must be validated strictly according to the[5]. The table below summarizes the quantitative validation data required to certify the assay for 11-O-formyl latanoprost.

Table 2: ICH Q2 Validation Parameters for 11-O-formyl Latanoprost
Validation ParameterICH Q2 Acceptance CriteriaExperimental Result (UPLC)
Specificity Complete separation; Peak purity confirmedNo interference; Purity angle < Threshold
Linearity Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 (Range: 0.05–2.77 µg/mL)
Accuracy (% Recovery) 90.0% – 110.0% for impurities98.5% – 101.2%
Precision (% RSD) ≤2.0% for replicate injections0.8%
Limit of Detection (LOD) Signal-to-noise ratio ≥3:1 0.025 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥10:1 0.08 µg/mL

Note: The achieved LOQ of 0.08 µg/mL is well below the standard 0.1% reporting threshold for related substances, ensuring robust quality control[1].

References

  • [1][5][7] Asendrych-Wicik, K., et al. "Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments." Pharmaceuticals (Basel), 2025. URL:[Link]

  • [6] Dharmamoorthy, G., et al. "Development and validation of a stability-indicating reverse-phase ultra-performance liquid chromatography method for the simultaneous determination of netarsudil and latanoprost in bulk and pharmaceutical formulation." International Journal of Green Pharmacy, 2020. URL:[Link]

  • [2] Loftsson, T., et al. "Drug Stability for Pharmaceutical Scientists." ResearchGate, 2014. URL:[Link]

  • [3] Standardpharm Co., Ltd. "Latanoprost Impurity 12 (11-O-Formyl Latanoprost) Reference Standard." URL: [Link]

  • [4] SynZeal. "Latanoprost EP Impurity A (15-Formyl-Latanoprost)." URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

11-O-Formyl Latanoprost proper disposal procedures

Operational Guide: Safe Handling and Disposal of 11-O-Formyl Latanoprost As drug development professionals handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs), establishing foolproof safety and disposal pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 11-O-Formyl Latanoprost

As drug development professionals handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs), establishing foolproof safety and disposal protocols is non-negotiable. 11-O-Formyl Latanoprost (often designated as Latanoprost Impurity B) is a synthetic derivative and known degradant of the blockbuster glaucoma drug Latanoprost [1]. Because it retains the core prostaglandin F2α (PGF2α) pharmacophore, it exhibits profound biological activity at microgram levels.

In my experience as an Application Scientist, the most common point of failure in laboratory safety is treating potent lipid-derived impurities like standard organic waste. Prostaglandin analogues are potent FP receptor agonists; accidental exposure can trigger severe smooth muscle contraction, ocular toxicity, and carries a high risk of reproductive toxicity [2]. This guide provides a self-validating, step-by-step operational framework for the disposal of 11-O-Formyl Latanoprost, ensuring absolute environmental protection and occupational safety.

Physicochemical and Hazard Data

To design a rational disposal strategy, we must first understand the physical constraints of the molecule. 11-O-Formyl Latanoprost is highly lipophilic, meaning it readily permeates standard porous materials and persists in aqueous environments without dissolving.

PropertyData / ClassificationOperational Implication
Chemical Name Propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3-(formyloxy)-5-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoateComplex lipid structure; resistant to mild chemical degradation.
Molecular Weight 460.61 g/mol Low volatility; inhalation risk is primarily from aerosols/dust, not vapor [1].
Hazard Class Toxic (H301), Reproductive Toxin (H361)Requires handling in a Class II Biological Safety Cabinet (BSC) or chemical fume hood [2].
Solubility Immiscible in water; soluble in organic solventsCannot be flushed down drains; aqueous waste must be captured and treated as hazardous [3].
Transport (UN No.) UN2810 (Toxic liquid, organic, n.o.s.)Strict regulatory tracking required for off-site transport [3].

The Causality of Disposal: Why Incineration is Mandatory

A common misconception in laboratory workflows is that chemical neutralization (e.g., using sodium hypochlorite or strong bases) is sufficient for all organic waste. This is critically false for prostaglandin analogues.

  • The Mechanistic Reality: The cyclopentyl heptenoate backbone of 11-O-Formyl Latanoprost is highly stable. Attempting benchtop chemical oxidation often results in incomplete degradation, yielding intermediate metabolites that retain high affinity for FP receptors.

  • The Solution: High-temperature incineration (exceeding 1000°C) is the only self-validating destructive technique [4]. Incineration guarantees the complete thermal cleavage of carbon-carbon bonds, converting the molecule entirely into CO₂ and H₂O, thereby eliminating any risk of environmental endocrine disruption or aquatic toxicity [3].

Standard Operating Procedure (SOP): Routine Waste Disposal

This protocol establishes a closed-loop system where every step verifies the integrity of the previous one.

Step 1: Segregation at the Source

  • Action: Separate waste into three distinct streams: Solid (contaminated PPE, empty vials), Liquid Aqueous, and Liquid Organic.

  • Causality: Mixing aqueous and organic streams can cause unexpected phase separation, concentrating the lipophilic 11-O-Formyl Latanoprost in the organic layer and complicating downstream incineration logistics.

Step 2: Primary and Secondary Containment

  • Action: Place liquid waste in high-density polyethylene (HDPE) or glass carboys. Immediately place the primary container inside a secondary spill-proof tray capable of holding 110% of the primary container's volume.

  • Causality: 11-O-Formyl Latanoprost is a Category 2 reproductive toxin [3]. Secondary containment is a self-validating safety net; if the primary vessel fails, the secondary tray prevents environmental release and occupational exposure.

Step 3: Hazard Labeling

  • Action: Affix labels explicitly stating: "Hazardous Waste: UN2810 Toxic Liquid, Organic, N.O.S. (Contains 11-O-Formyl Latanoprost) - REPRODUCTIVE TOXIN."

  • Causality: Generic "Organic Waste" labels fail to communicate the specific biological hazard to downstream waste management personnel, risking accidental exposure during transport.

Step 4: Transfer for Destruction

  • Action: Transfer the sealed, labeled containers to a secure, ventilated temporary storage area. Contract a licensed hazardous waste vendor for high-temperature incineration. Do not allow wash water from cleaning to enter drains [5].

Spill Response and Decontamination Protocol

In the event of an accidental spill, immediate and calculated action is required. Prioritize the evacuation of non-essential personnel and do not induce vomiting if the compound is accidentally ingested [6].

Step 1: PPE Escalation

  • Action: Personnel must don double nitrile gloves, a disposable laboratory coat of low permeability, safety goggles, and an N95 or P100 respirator if aerosols are generated [5].

  • Causality: The lipophilicity of the compound allows it to penetrate single-layer nitrile over time. Double-gloving provides a sacrificial outer layer that can be removed and disposed of immediately if contaminated.

Step 2: Containment and Absorption

  • Action: Surround the spill with inert, non-combustible absorbent materials (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for large organic solvent spills [7].

  • Causality: Inert absorbents trap the molecule without reacting with the carrier solvent, preventing the spread of the potent API while mitigating fire risks.

Step 3: Surface Decontamination

  • Action: After removing the bulk spill, wash the surface with a solvent known to dissolve the compound (e.g., 70% isopropanol or methanol), followed by a thorough wash with water and laboratory detergent[2]. Collect all wash liquids into the hazardous waste container.

  • Causality: Because the compound is water-immiscible, washing with water alone will only smear the impurity across the surface. An organic solvent is required to lift the lipid from the benchtop.

Waste Management Workflow Visualization

G Start Waste Generation (11-O-Formyl Latanoprost) Segregation Waste Segregation (Solid vs. Liquid) Start->Segregation Identify physical state Solid Solid Waste (PPE, Vials, Absorbents) Segregation->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Segregation->Liquid Containment Primary & Secondary Containment (Sealable, Leak-Proof HDPE/Glass) Solid->Containment Liquid->Containment Labeling Hazard Labeling (UN2810, Toxic, Repro Toxin) Containment->Labeling Secure and verify seals Storage Temporary Storage (Ventilated, Access-Controlled) Labeling->Storage Transfer to satellite area Disposal Final Destruction (High-Temp Incineration >1000°C) Storage->Disposal Licensed contractor transport

Figure 1: Standardized waste segregation and disposal workflow for 11-O-Formyl Latanoprost.

References

  • Pharmaffiliates. "Latanoprost - Impurity B." Pharmaffiliates.com. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Latanoprost - Safety Data Sheet." EDQM.eu.[Link]

  • Covetrus. "MSDS: LATANOPROST OPHTHALMIC SOLUTION 0.005%." Covetrus.com. [Link]

Handling

Personal protective equipment for handling 11-O-Formyl Latanoprost

As a Senior Application Scientist, I approach the handling of 11-O-Formyl Latanoprost with the strict rigor required for High Potency Active Pharmaceutical Ingredients (HPAPIs). 11-O-Formyl Latanoprost is a synthetic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 11-O-Formyl Latanoprost with the strict rigor required for High Potency Active Pharmaceutical Ingredients (HPAPIs). 11-O-Formyl Latanoprost is a synthetic prostaglandin F2α (PGF2α) analog and a critical derivative/impurity of the anti-glaucoma medication Latanoprost.

Because prostaglandins are biologically active at the microgram level, occupational exposure bypasses standard toxicological thresholds, directly agonizing prostanoid receptors to induce systemic smooth muscle contraction and severe reproductive harm[1],[2]. Furthermore, this compound is frequently supplied as a solution in methyl acetate, introducing profound flammability and volatility risks[3].

The following guide provides a self-validating, causality-driven operational framework for researchers and drug development professionals.

Risk Assessment & Quantitative Hazard Profile

When handling 11-O-Formyl Latanoprost, Personal Protective Equipment (PPE) is not merely a barrier; it is the final layer of a comprehensive exposure control plan. Understanding the physical and biological hazards dictates our logistical approach.

Table 1: Hazard Classification and Operational Implications

Hazard ParameterGHS ClassificationTarget OrgansOperational Implication & Causality
Reproductive Toxicity Category 2[2]Uterus, FetusZero-Tolerance Exposure: Pregnant personnel must be excluded from handling areas[2].
Acute Oral Toxicity Category 3 / 4[3],[2]GI Tract, SystemicStrict Ingestion Prevention: Mandate face shields during high-risk transfers to prevent micro-splash ingestion.
Dermal / Systemic Toxicity Systemic Injury Risk[4]BloodstreamMicro-abrasion Risk: Entry into the bloodstream via cuts or lesions produces systemic injury[4]. Double-gloving is mandatory.
Eye Irritation Category 2A[1]EyesVapor Risk: Chemical splash goggles required. Standard safety glasses cannot block methyl acetate vapors.
Flammability Category 2 (Flash Pt: -13 °C)[1]CNS (Vapors)[1]Ignition Risk: Use non-sparking tools and ground/bond all receiving equipment[3].

Step-by-Step Operational Methodologies

Every protocol below is designed as a self-validating system —meaning the procedure inherently proves its own safety or immediately alerts the operator to a failure.

Phase 1: Pre-Operational Setup & Donning
  • Engineering Control Validation (The Kimwipe Test): Before opening the vial, tape a 1-inch strip of a laboratory tissue (e.g., Kimwipe) to the bottom sash of your Class II Type B2 Biological Safety Cabinet (BSC) or hard-ducted fume hood.

    • Causality: If the hood is operating with sufficient inward face velocity, the strip will pull steadily inward. If it flutters outward, do not proceed. This self-validates the engineering control prior to chemical exposure.

  • Base Layer Donning: Don a disposable, low-linting Tyvek suit with elastic cuffs. Ensure all exposed skin is covered.

  • Double-Gloving System: Don a brightly colored inner nitrile glove (e.g., bright green or orange). Over this, don an extended-cuff blue nitrile outer glove (minimum 5 mil thickness).

    • Causality: If the outer glove suffers a micro-tear from a glass vial or pipette tip, the bright inner color becomes immediately visible, creating an instant, visual breach-detection system.

  • Respiratory & Ocular Protection: Don indirect-vented chemical splash goggles. If engineering controls are compromised or if handling dry powder, use a NIOSH/MSHA approved N95 or P100 particulate respirator[2].

Phase 2: Handling and Aliquoting
  • Static Discharge Mitigation: If handling the methyl acetate solution, ground and bond the receiving equipment. Use only non-sparking tools[1].

  • Vial Acclimation: Allow the sealed vial to reach room temperature inside the active fume hood before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense inside the container, which can hydrolyze or degrade the highly sensitive formyl group of the compound.

  • Aliquoting Technique: Use positive displacement pipettes or glass Hamilton syringes.

    • Causality: Methyl acetate has a high vapor pressure (Boiling point: 57 °C)[1]. Standard air-displacement pipettes will inevitably drip due to vapor expansion in the tip, causing hazardous benchtop contamination.

Phase 3: Aseptic Doffing & Decontamination
  • Surface Decontamination: Wipe down all hood surfaces with a solvent compatible with prostaglandin solubility (e.g., ethanol or isopropanol), followed by a mild detergent wash.

  • Asymmetric Glove Removal: Remove the outer blue gloves by pinching the wrist and pulling them inside out, ensuring the inner colored gloves remain uncontaminated.

  • Waste Segregation: Place all contaminated consumables (pipette tips, wipes, outer gloves) in a sealed, labeled hazardous waste container. Do not flush down drains[2].

Emergency Spill Response Plan

In the event of a spill, immediate and calculated action is required to prevent aerosolization and systemic exposure.

  • Evacuation & Isolation: Immediately evacuate all non-essential personnel from the affected area[5].

  • Eliminate Ignition Sources: Because methyl acetate vapors are highly flammable and fine particles of the free acid may fuel explosions[5], immediately turn off all hot plates and nearby electrical equipment[3].

  • Containment: Do not sweep. Cover the spill with an inert, solvent-compatible absorbent material (e.g., commercial spill pads or vermiculite).

  • Collection: Clean up operations must only be undertaken by trained personnel wearing full HPAPI-grade PPE[5]. Collect the absorbent material using non-sparking tools and place it into a tightly closed container for incineration[1],[3].

Operational Workflow Visualization

The following diagram maps the logical progression of handling 11-O-Formyl Latanoprost, ensuring safety checks are integrated at every operational node.

HPAPI_Workflow PreOp 1. Pre-Operation Setup (Flow Test & Grounding) Donning 2. Don HPAPI PPE (Double Gloves, Goggles) PreOp->Donning Handling 3. Handle 11-O-Formyl Latanoprost (Fume Hood / BSC) Donning->Handling SpillCheck Spill or Breach Detected? Handling->SpillCheck SpillResp Emergency Spill Response (Evacuate & Absorb) SpillCheck->SpillResp Yes Decon 4. Surface Decontamination (Solvent Wipe) SpillCheck->Decon No SpillResp->Decon Waste 5. Hazardous Waste Segregation Decon->Waste Doffing 6. Aseptic Doffing Waste->Doffing

Figure 1: Operational workflow and emergency response matrix for handling 11-O-Formyl Latanoprost.

References

  • Title: Latanoprost - Safety Data Sheet (Methyl Acetate Solution)
  • Source: scbt.
  • Title: MSDS: Latanoprost Ophthalmic Solution 0.
  • Title: Latanoprost (free acid)
  • Source: fishersci.

Sources

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